molecular formula C7H6BrNO2 B1278339 2-Amino-6-bromobenzoic acid CAS No. 20776-48-1

2-Amino-6-bromobenzoic acid

Cat. No.: B1278339
CAS No.: 20776-48-1
M. Wt: 216.03 g/mol
InChI Key: BNQPROAXWQCNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromobenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPROAXWQCNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441750
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-48-1
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-6-bromobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of this compound (CAS No. 20776-48-1), a key aromatic building block in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data points to offer a field-proven perspective on the practical implications of these properties. It includes detailed, validated protocols for the experimental verification of its physical characteristics, ensuring that researchers can confidently handle, purify, and utilize this compound. The guide is structured to provide not just data, but a causal understanding of how the molecular structure—featuring vicinal amino and carboxylic acid groups alongside a sterically hindering bromine atom—dictates its behavior in a laboratory setting.

This compound, also known as 6-bromoanthranilic acid, is a substituted benzoic acid. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the aromatic ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine substituents, combined with significant steric hindrance, governs its reactivity, solubility, and other core physical properties.

ParameterValueSource(s)
IUPAC Name This compound[1]
Synonyms 6-Bromoanthranilic acid, 3-Bromo-2-carboxyaniline[1]
CAS Number 20776-48-1[2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [3][4]
Chemical Structure (Structure rendered based on IUPAC name)
InChI Key BNQPROAXWQCNKO-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It possesses both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group), suggesting the potential for strong intermolecular interactions. However, the bulky bromine atom ortho to the amino group can introduce steric effects that may modulate these interactions compared to other aminobenzoic acid isomers.

PropertyValue / DescriptionSignificance & Experimental ContextSource(s)
Appearance White to yellow or brown crystalline solid/powder.The color variation often indicates the presence of minor oxidized impurities. A purification step, such as recrystallization, is recommended for color-sensitive applications.[3][5]
Melting Point 136 °CThis relatively sharp melting point suggests a well-defined crystalline structure. It is a critical parameter for purity assessment; impurities typically depress and broaden the melting range.[2]
Density ~1.794 g/cm³ (Predicted)This value is useful for packaging and shipping calculations but has limited application in routine synthetic work.
Solubility No quantitative data is readily available in the literature.Based on its structure, it is expected to have low solubility in water and non-polar solvents (e.g., hexanes) but should be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate, particularly with heating. The acidic and basic functional groups suggest its solubility will be highly pH-dependent.
pKa No experimental data is readily available.The pKa of the carboxylic acid is expected to be influenced by the adjacent amino and bromo groups. It is likely to be in the range of other aminobenzoic acids (approx. 2-5). This value is critical for designing extraction and purification protocols based on pH adjustment.

Spectral and Spectroscopic Analysis

While comprehensive experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are essential for reaction monitoring and structural confirmation.

Mass Spectrometry
  • Expected M⁺ Peak: A successful analysis will show a distinctive doublet for the molecular ion (M⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Expect to see peaks at m/z 215 and 217, with nearly equal intensity.

  • Exact Mass: 214.95819 Da.[1]

  • Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to ions at m/z 170 and 172.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the amino and carboxylic acid groups. Analysis of similar compounds suggests the following characteristic bands.[6][7][8]

  • ~3400-3300 cm⁻¹ (N-H Stretching): Two distinct, sharp-to-medium bands are expected for the asymmetric and symmetric stretching of the primary amine.

  • ~3300-2500 cm⁻¹ (O-H Stretching): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group, often overlapping with C-H stretches.

  • ~1700-1660 cm⁻¹ (C=O Stretching): A strong, sharp absorption for the carboxylic acid carbonyl group. Intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower wavenumber compared to benzoic acid itself.

  • ~1620-1580 cm⁻¹ (N-H Bending & C=C Stretching): The scissoring vibration of the NH₂ group and aromatic ring stretches appear in this region.

  • ~1300-1200 cm⁻¹ (C-O Stretching): Associated with the carboxylic acid.

  • ~700-550 cm⁻¹ (C-Br Stretching): A moderate to strong band in the fingerprint region confirms the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectra based on established chemical shift theory. Experimental verification is required.

  • ¹H NMR (in DMSO-d₆):

    • ~13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). The chemical shift can be variable and the peak is often broad. It will exchange with D₂O.

    • ~7.5-6.5 ppm (multiplets, 3H): The aromatic protons. Due to the substitution pattern, they will form a complex splitting pattern. The proton between the Br and COOH groups will likely be the most downfield, while the proton ortho to the NH₂ group will be the most upfield.

    • ~5.0-6.0 ppm (broad singlet, 2H): The protons of the amino group (NH₂). This signal is often broad due to quadrupole effects and hydrogen exchange. It will also exchange with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • ~168-172 ppm: The carbonyl carbon of the carboxylic acid (C=O).

    • ~150 ppm: The aromatic carbon bonded to the amino group (C-NH₂).

    • ~110-140 ppm: The remaining four aromatic carbons. The carbon bonded to the bromine (C-Br) would appear in the more upfield portion of this range.

    • The presence of 6 distinct signals for the aromatic carbons is expected due to the lack of symmetry.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1]

Hazard ClassGHS PictogramHazard Statement
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]
STOT - Single ExposureGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral, Inhaled)GHS07 (Exclamation Mark)H302/H332: Harmful if swallowed or if inhaled.[3]
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.

  • Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a labeled container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Standardized Protocols for Physical Property Verification

The following protocols provide self-validating systems for confirming the physical properties of a supplied batch of this compound.

Protocol: Melting Point Determination

Causality: This protocol confirms the identity and purity of the compound. A pure substance has a sharp, defined melting point. Impurities will cause the melting point to be lower and the range over which it melts to be broader.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its melting point (e.g., 50-60 °C) for several hours.

  • Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement (Rapid Scan): Heat the sample rapidly to get a preliminary, approximate melting point. Let the apparatus cool by at least 20 °C.

  • Measurement (Accurate Scan): Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂. For a pure sample, this range should be narrow (≤ 2 °C) and agree with the literature value.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Crush Crush Sample Dry->Crush Load Load Capillary Tube (2-3 mm height) Crush->Load Setup Place in Apparatus Load->Setup RapidScan Rapid Scan (Find Approx. MP) Setup->RapidScan Cool Cool Apparatus RapidScan->Cool AccurateScan Accurate Scan (1-2 °C/min) Cool->AccurateScan Record Record T1 and T2 AccurateScan->Record Purity Assess Purity (Compare to 136 °C) Record->Purity

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: This protocol establishes a practical solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and purifications (e.g., recrystallization, chromatography).

Methodology:

  • Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Hexane, DMSO).

  • Solute Addition: Add approximately 10-20 mg of this compound to each test tube.

  • Room Temperature Test: Vigorously shake or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "Soluble," "Slightly Soluble," or "Insoluble" at room temperature.

  • Hot Test: For tubes where the compound was not fully soluble, gently heat the mixture in a warm water bath.

  • Observation: Observe if the solid dissolves upon heating. Record the results.

  • Cooling Test: Allow any tubes that showed solubility upon heating to cool back to room temperature. Observe if a precipitate or crystals form, which is an excellent indicator for a potential recrystallization solvent system.

SolubilityWorkflow Start Add ~10 mg of Compound to 1 mL of Solvent Vortex Vortex at Room Temperature Start->Vortex Observe_RT Observe Solubility Vortex->Observe_RT Record_RT Record: Soluble, Slightly Soluble, or Insoluble Observe_RT->Record_RT Heat Gently Heat Insoluble/Slightly Soluble Samples Observe_RT->Heat Insoluble or Slightly Soluble Observe_Hot Observe Solubility Heat->Observe_Hot Record_Hot Record Hot Solubility Observe_Hot->Record_Hot Cool Cool to Room Temp Record_Hot->Cool Observe_Cool Observe for Precipitate Cool->Observe_Cool Record_Cool Note Potential Recrystallization Solvents Observe_Cool->Record_Cool

Caption: Workflow for Qualitative Solubility Assessment.

Protocol: Purification by Recrystallization

Causality: This is the most common method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.

Methodology:

  • Solvent Selection: Based on the solubility assessment, choose a suitable solvent or solvent pair. A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. Confirm purity via melting point determination.

RecrystallizationWorkflow Dissolve Dissolve Crude Solid in Minimum Hot Solvent Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slowly Cool Filtrate to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Isolate Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry Verify Verify Purity (MP) Dry->Verify

Caption: Workflow for Purification by Recrystallization.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are well-defined by its substituted aromatic structure. With a melting point of 136 °C, it exists as a stable, crystalline solid. Its predicted solubility in polar organic solvents and its characteristic spectral signatures provide researchers with the necessary parameters for its effective use in synthesis. The provided safety guidelines and experimental protocols for purification and property verification empower scientists to handle and utilize this compound with confidence and scientific rigor, ensuring reproducibility and success in their research and development endeavors.

References

  • Supporting Information. (n.d.).
  • Alachem Co., Ltd. (n.d.). This compound.
  • IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • Solubility of Things. (n.d.). 2-Bromobenzoic acid.
  • SpectraBase. (n.d.). 2-Amino-6-bromobenzothiazole 1H NMR Spectrum.
  • Human Metabolome Database. (n.d.). 2-Aminobenzoic acid 13C NMR Spectrum.
  • Human Metabolome Database. (n.d.). 2-Aminobenzoic acid 1H NMR Spectrum.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Solubility Profile of 5-Acetamido-2-bromobenzoic Acid in Organic Solvents: A Technical Guide.
  • NIST. (n.d.). Benzoic acid, 2-amino-.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • PubMed. (2009). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

2-Amino-6-bromobenzoic acid CAS number 20776-48-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-bromobenzoic Acid: A Versatile Building Block in Modern Synthesis

Introduction

This compound, identified by CAS number 20776-48-1, is a trifunctional aromatic compound of significant interest to researchers in organic synthesis and drug discovery. Its molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom strategically positioned on a benzene ring, offers a powerful and versatile platform for chemical modification. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, designed for scientists and drug development professionals seeking to leverage this key intermediate in their research. The presence of these distinct functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for constructing complex molecular scaffolds, particularly in the synthesis of novel therapeutic agents aimed at treating bacterial infections and inflammatory conditions.[1][2]

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These characteristics govern its reactivity, solubility, handling requirements, and analytical profile.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 20776-48-1[3][4][5]
Molecular Formula C₇H₆BrNO₂[5][6][7]
Molecular Weight 216.03 g/mol [5][6][7]
Appearance White to yellow to brown solid/powder[3]
Purity Typically ≥95% to 98%+[3][6]
Storage Temperature Room Temperature
IUPAC Name This compound[6][7]
SMILES C1=CC(=C(C(=C1)Br)C(=O)O)N[7]
InChI 1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)[7]
InChIKey BNQPROAXWQCNKO-UHFFFAOYSA-N[7]

Synthesis and Purification Protocols

The reliable synthesis and effective purification of starting materials are paramount for the success of subsequent multi-step synthetic campaigns. The protocols described here are designed to be self-validating, incorporating steps for in-process checks and leading to a high-purity final product.

Synthesis from 4-Bromoindoline-2,3-dione

A common and efficient laboratory-scale synthesis involves the oxidative cleavage of a commercially available precursor, 4-bromoindoline-2,3-dione (4-bromoisatin).[4] The causality behind this choice lies in the direct conversion of the isatin core to the desired ortho-amino benzoic acid structure under relatively mild conditions.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 4-bromoindoline-2,3-dione (e.g., 2.50 g, 11.1 mmol) in a 1.5 M aqueous solution of sodium hydroxide (20 mL).[4] The strong base deprotonates the amide and enolizable ketone, forming a soluble sodium salt.

  • Oxidative Cleavage: While maintaining the temperature at 55 °C, slowly add a 33% aqueous hydrogen peroxide solution (1 mL) dropwise to the stirred solution.[4] Hydrogen peroxide acts as the oxidant, cleaving the C2-C3 bond of the isatin ring. This step is exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture continuously at 55 °C for 30 minutes.[4] The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Workup & Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution with a 2.0 M hydrochloric acid solution until it reaches a neutral pH.[4] This step protonates the carboxylate and any remaining base, causing the crude product to precipitate.

  • Initial Purification: The resulting crude product can be purified by column chromatography using a suitable resin (e.g., HP-20) to yield the target this compound.[4] A reported yield for this method is approximately 67%.[4]

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Dissolve 4-bromoisatin in 1.5M NaOH B 2. Heat to 55 °C A->B C 3. Add 33% H₂O₂ (aq) dropwise B->C D 4. Stir at 55 °C for 30 min C->D E 5. Cool to RT D->E F 6. Neutralize with 2M HCl E->F G 7. Purify via Column Chromatography F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

High-Purity Purification via Acid-Base Extraction

For applications requiring exceptional purity, such as in the development of active pharmaceutical ingredients (APIs), an acid-base extraction is a highly effective purification strategy. This technique exploits the amphoteric nature of the molecule to separate it from neutral or non-amphoteric acidic/basic impurities. This protocol is adapted from established methods for purifying structurally similar aminobenzoic acids.[8]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.[8]

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract three times with a saturated aqueous sodium bicarbonate solution. The weakly basic sodium bicarbonate deprotonates the carboxylic acid (pKa ~2-4), forming the water-soluble sodium salt, which partitions into the aqueous layer. The less basic amino group (pKa ~2-3) remains largely protonated or neutral, but the overall salt formation drives the molecule into the aqueous phase, leaving neutral organic impurities behind.[8]

  • Aqueous Phase Collection: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.[8]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1 M HCl until the solution becomes acidic (verify with pH paper).[8] This re-protonates the carboxylate, causing the purified this compound to precipitate out of the aqueous solution due to its low water solubility.

  • Isolation and Drying: Collect the white/off-white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts and dry thoroughly under vacuum.[8] For ultimate purity, this product can be further recrystallized.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.[1][2]

  • Amino Group (-NH₂): This nucleophilic group readily participates in amide bond formation when reacted with activated carboxylic acids (e.g., acyl chlorides) or through peptide coupling protocols.[1] It also activates the benzene ring towards electrophilic aromatic substitution and can be diazotized to introduce a wide range of other functionalities.[9]

  • Carboxylic Acid Group (-COOH): This group is a versatile handle for forming esters or amides, which are critical linkages in many drug molecules.[1][2] It also serves as a directing group in certain C-H activation reactions.[10]

  • Bromine Atom (-Br): The bromine atom is an excellent leaving group and a key reactive site for transition metal-catalyzed cross-coupling reactions.[1] Reactions such as Suzuki-Miyaura (for C-C bond formation), Heck (for C-C bond formation), and Buchwald-Hartwig amination (for C-N bond formation) are indispensable tools in modern medicinal chemistry for constructing complex aromatic and heterocyclic drug scaffolds.[1][9]

Reactivity_Diagram cluster_core This compound Core cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Core This compound Amide Amide Bond Formation (Peptide Coupling) Core->Amide -NH₂ group Ester Esterification Core->Ester -COOH group CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Core->CrossCoupling -Br atom BioactiveAmides Bioactive Amides & Peptidomimetics Amide->BioactiveAmides EsterDerivatives Ester Derivatives Ester->EsterDerivatives ComplexAromatics Complex Aromatic & Heterocyclic Systems CrossCoupling->ComplexAromatics

Caption: Synthetic versatility of this compound.

This trifunctional nature makes the compound a cornerstone intermediate for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.[9] Its derivatives have been investigated for a range of therapeutic applications, reflecting the broad utility of the aminobenzoic acid scaffold.[11]

Safety, Handling, and Storage

Adherence to rigorous safety protocols is essential when handling any chemical intermediate. The information below is synthesized from multiple safety data sheets (SDS) and should be used in conjunction with the specific SDS provided by the supplier.[12][13]

Table 2: GHS Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[7][13]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[13]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash face, hands, and any exposed skin thoroughly after handling.[13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[13]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Stability: The compound is stable under normal storage conditions.[13] Incompatible materials include strong oxidizing agents and acid chlorides.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility in research and development is well-established. Its three distinct functional groups offer chemists a reliable and versatile scaffold for synthesizing a wide array of more complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity profile—coupled with stringent adherence to safety protocols—enables researchers to effectively unlock its full potential in the pursuit of novel materials and therapeutic agents.

References

  • This compound | AMERICAN ELEMENTS ®. American Elements. [Link]
  • This compound suppliers USA. ChemDirect. [Link]
  • The Role of this compound in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound. Inventous Organics. [Link]
  • Leveraging this compound in Advanced Organic Synthesis. Autech Industry Co.,Limited. [Link]
  • 3-Amino-2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]
  • 20776-48-1 | this compound. Alachem Co., Ltd. [Link]
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central (PMC). [Link]
  • This compound | C7H6BrNO2. PubChem. [Link]
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
  • A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid.
  • 2-Amino-6-bromobenzothiazole - 1H NMR Spectrum. SpectraBase. [Link]
  • Preparation method of 2-amino-6-nitrobenzoic acid.
  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

Sources

Synthesis of 2-Amino-6-bromobenzoic acid from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Synthesis of 2-Amino-6-bromobenzoic Acid from Anthranilic Acid

Abstract

This compound is a valuable bifunctional synthetic building block, crucial for the development of pharmaceuticals and fine chemicals due to its unique substitution pattern.[1] However, its synthesis from the readily available precursor, anthranilic acid, presents a significant regiochemical challenge. Direct electrophilic bromination of anthranilic acid fails to yield the desired 6-bromo isomer in any significant amount, instead favoring substitution at the positions electronically activated by the potent amino group. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the underlying chemical principles governing this selectivity. It moves beyond a simple recitation of steps to explain the causality behind a robust, multi-step synthetic strategy. By employing a protective group strategy, the directing influence of the amino group is temporarily moderated, enabling a more controlled bromination. This whitepaper details a field-proven, three-step pathway—acetylation, regioselective bromination, and deprotection—offering detailed, self-validating experimental protocols, data presentation, and workflow visualizations to empower chemists to successfully synthesize this important intermediate.

The Regiochemical Challenge: Understanding the Failure of Direct Bromination

The synthesis of specifically substituted aromatic compounds is a foundational element of organic chemistry. At first glance, the synthesis of this compound from anthranilic acid appears to be a straightforward electrophilic aromatic substitution. However, a deeper analysis of the electronic properties of the starting material reveals a complex regiochemical puzzle.

The Competing Influence of Activating and Deactivating Groups

The outcome of electrophilic aromatic substitution is dictated by the functional groups already present on the benzene ring. These groups influence both the rate of reaction and the position (ortho, meta, or para) of the incoming electrophile.

  • Amino Group (-NH₂): The nitrogen atom's lone pair of electrons strongly donates into the aromatic ring through resonance. This significantly increases the electron density at the ortho and para positions, making the ring highly reactive towards electrophiles and directing substitution to these sites.[2][3][4] The -NH₂ group is a powerful activating, ortho-, para-director.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing due to the electronegativity of the oxygen atoms. It deactivates the ring by pulling electron density away from it, making substitution more difficult. It directs incoming electrophiles to the meta position.

Predicting the Outcome for Anthranilic Acid

In anthranilic acid (2-aminobenzoic acid), these two groups exert competing influences. The powerfully activating -NH₂ group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The deactivating -COOH group at position 1 directs to position 3 and 5 (meta). The activating effect of the amino group is overwhelmingly dominant. Therefore, substitution is strongly favored at the positions most activated by the -NH₂ group, which are the 4- and 6-positions. However, the 6-position is sterically hindered by the adjacent, bulky carboxylic acid group.

Consequently, direct bromination of anthranilic acid overwhelmingly yields a mixture of 5-bromoanthranilic acid (bromine para to the -NH₂ group) and 3,5-dibromoanthranilic acid , as the highly activated ring is susceptible to polysubstitution.[5][6][7][8][9] The desired this compound is not a significant product of this direct approach.

G Start Anthranilic Acid (Starting Material) Step1 Step 1: Protection (Acetylation) Start->Step1 Acetic Anhydride Intermediate N-Acetylanthranilic Acid Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Bromine / NBS BromoIntermediate N-Acetyl-6-bromo- anthranilic Acid Step2->BromoIntermediate Step3 Step 3: Deprotection (Hydrolysis) BromoIntermediate->Step3 Acid or Base Hydrolysis End This compound (Final Product) Step3->End

Caption: Proposed three-step synthetic workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Protection - Synthesis of N-Acetylanthranilic Acid

This procedure converts the starting material into its N-acetyl derivative, which is crucial for controlling the subsequent bromination step. [10] Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of anthranilic acid in 60 mL of glacial acetic acid.

  • To the stirring solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride. The reaction is exothermic, and the temperature may rise.

  • After the addition is complete, gently heat the mixture to reflux for approximately 20 minutes to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool slightly, then pour it cautiously into 250 mL of ice-cold water while stirring vigorously.

  • A white precipitate of N-acetylanthranilic acid will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Anthranilic Acid137.1413.7 g0.11.0
Glacial Acetic Acid60.0560 mL-Solvent
Acetic Anhydride102.0911.2 mL0.121.2
Step 2: Regioselective Bromination

This critical step introduces the bromine atom onto the aromatic ring. The use of the N-acetylated intermediate is key to directing the substitution. N-Bromosuccinimide (NBS) is often a preferred brominating agent as it is a solid that is easier to handle than liquid bromine and can provide a low concentration of Br₂ in situ, minimizing side reactions. [11] Methodology:

  • In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 17.9 g (0.1 mol) of N-acetylanthranilic acid in 150 mL of a suitable solvent such as glacial acetic acid or acetonitrile.

  • Cool the solution in an ice bath to 0-5 °C.

  • While maintaining the low temperature and stirring, add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, pour the reaction mixture into 500 mL of cold water. If excess bromine color is present, add a small amount of saturated sodium bisulfite solution to quench it.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
N-Acetylanthranilic Acid179.1717.9 g0.11.0
N-Bromosuccinimide (NBS)177.9819.6 g0.111.1
Glacial Acetic Acid60.05150 mL-Solvent
Step 3: Deprotection - Hydrolysis to this compound

The final step is the removal of the acetyl protecting group to yield the target molecule. This is typically achieved via acid- or base-catalyzed hydrolysis. [10] Methodology (Acid Hydrolysis):

  • Suspend the crude N-acetyl-6-bromoanthranilic acid from the previous step in a mixture of 100 mL of water and 50 mL of concentrated hydrochloric acid in a 250 mL round-bottom flask.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Purification and Characterization

The crude product obtained from the final step may contain impurities. Purification is essential to meet the standards required for research and development.

  • Purification: Recrystallization is the most common method for purifying the final product. A solvent system such as ethanol/water or ethyl acetate/hexane can be effective. [12]The crude solid is dissolved in a minimum amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form crystals.

  • Characterization: The identity and purity of the final this compound should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point range is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (-NH₂, -COOH, C-Br).

PropertyValue
CAS Number 20776-48-1
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Typically a solid (e.g., off-white powder)

Safety Considerations

  • Glacial Acetic Acid & Acetic Anhydride: Corrosive and cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.

  • Bromine/N-Bromosuccinimide: Toxic, corrosive, and strong oxidizing agents. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

  • General Precautions: All synthetic steps should be performed in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from anthranilic acid is a prime example of how a fundamental understanding of reaction mechanisms and substituent effects is critical to successful synthetic design. While direct bromination is thwarted by the powerful directing effects of the amino group, a strategic three-step sequence of protection, bromination, and deprotection provides a reliable and effective pathway to the desired, sterically hindered isomer. The protocols and rationale detailed in this guide offer researchers a robust framework for the preparation of this versatile chemical intermediate, enabling further innovation in drug discovery and materials science.

References

  • Wheeler, A. S., & Oates, W. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773. [Link]
  • Khan Academy. (n.d.). Electrophilic substitution reaction | Class 12 | p-Bromo aniline. YouTube. [Link]
  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline.
  • Chem-Supply. (n.d.). 5-Bromoanthranilic Acid. [Link]
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010).
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]
  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • Semantic Scholar. (n.d.).
  • PrepChem.com. (n.d.).
  • NC-Chem. (2023). ANTHRANILIC ACID SYNTHESIS. YouTube. [Link]
  • Toppr. (n.d.).
  • Autechaux. (n.d.). Leveraging this compound in Advanced Organic Synthesis. [Link]
  • DiVA Portal. (n.d.).
  • ScholarWorks@GVSU. (n.d.).
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6-bromobenzoic acid (C₇H₆BrNO₂), a substituted aromatic carboxylic acid relevant in synthetic chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific isomer, this document combines available experimental data with theoretically predicted spectral characteristics. We will delve into the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation. This guide is intended for researchers, scientists, and professionals who require a robust understanding of how to confirm the structure and purity of this compound.

Introduction

This compound is a halogenated derivative of anthranilic acid. Its bifunctional nature, possessing both a carboxylic acid and an amino group, along with the influence of the bromine substituent, makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic methods provide the necessary tools for unambiguous confirmation of its molecular structure. This guide will explore the expected spectroscopic signature of this molecule using NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise arrangement of atoms.

Theoretical Basis & Predicted Spectra

For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The substitution pattern on the benzene ring (positions 1, 2, and 6) breaks its symmetry, rendering all three aromatic protons and all seven carbon atoms chemically non-equivalent.

Disclaimer: The following NMR data are predicted based on established principles of substituent effects on aromatic systems. Experimental values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group (-NH₂) tends to shield protons (shift to lower ppm), while the electron-withdrawing carboxylic acid (-COOH) and bromine (-Br) groups deshield them (shift to higher ppm).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~10-13Broad Singlet-1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very high chemical shift.
~7.2-7.4Triplet (t)~8.01HH-4This proton is situated between two hydrogens (H-3 and H-5, though H-5 is not present) and adjacent to a carbon bearing a bromine. It is expected to be a triplet due to coupling with H-3 and H-5 (if present). In this case, it will be coupled to H-3 and H-5, which are adjacent.
~6.8-7.0Doublet (d)~8.01HH-5Coupled to H-4, this proton is ortho to the amino group, leading to some shielding.
~6.6-6.8Doublet (d)~8.01HH-3Coupled to H-4, this proton is ortho to the carboxylic acid group.
~5.0-6.0Broad Singlet-2HNH₂The amine protons often appear as a broad signal that can exchange with trace water in the solvent.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

All seven carbon atoms are expected to have unique chemical shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168-172C=OThe carbonyl carbon of the carboxylic acid appears significantly downfield.
~148-152C-2The carbon atom attached to the electron-donating amino group is shifted downfield.
~135-138C-4Aromatic carbon with a proton, influenced by adjacent bromine.
~120-125C-6The carbon atom bearing the bromine atom is expected in this region.
~118-122C-5Aromatic carbon with a proton, influenced by the ortho amino group.
~115-118C-3Aromatic carbon with a proton, influenced by the ortho carboxylic acid.
~110-114C-1The carbon attached to the carboxylic acid group.
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to enhance signal and provide information on the number of attached protons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in DMSO-d6 (~0.7 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Proc4 Assign Peaks Proc3->Proc4 Result Result Proc4->Result Structure Confirmed

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Data & Interpretation

An experimental FTIR spectrum for this compound is available and shows characteristic absorption bands.[1] The analysis relies on identifying key peaks corresponding to the N-H, O-H, C=O, and aromatic C-H bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400-3500MediumN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
~2500-3300Very Broad, StrongO-H StretchCarboxylic Acid (-COOH)
~1660-1690Strong, SharpC=O StretchCarboxylic Acid (-COOH)
~1600, ~1475Medium-StrongC=C StretchAromatic Ring
~1200-1300MediumC-N StretchAryl Amine
~700-800StrongC-H Bending (out-of-plane)Substituted Benzene
~550-650MediumC-Br StretchAryl Bromide

Causality Behind Observations:

  • The O-H stretch from the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding.

  • The primary amine shows two distinct N-H stretching bands (symmetric and asymmetric).

  • The C=O stretch is a very strong and sharp absorption, characteristic of a carbonyl group. Its position indicates it is part of a carboxylic acid conjugated with an aromatic ring.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow Visualization

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Interpretation Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Place Sample on Crystal Prep2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Acquire Sample Spectrum Acq2->Acq3 Proc1 Background Correction Acq3->Proc1 Proc2 Identify Key Peaks Proc1->Proc2 Proc3 Assign Functional Groups Proc2->Proc3 Result Result Proc3->Result Functional Groups Identified

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its structure from fragmentation patterns.

Theoretical Basis & Predicted Spectrum

The molecular formula of this compound is C₇H₆BrNO₂. Its monoisotopic mass is approximately 214.958 Da.[1] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by 2 m/z units.

Predicted Mass Spectrum (Electron Ionization - EI):

m/z (Predicted)Relative IntensityAssignment
215 / 217High (1:1 ratio)[M]⁺ (Molecular Ion)
198 / 200Medium[M - OH]⁺
170 / 172Medium[M - COOH]⁺
136Medium[M - Br]⁺
92High[M - Br - CO₂]⁺

Causality Behind Fragmentation:

  • The molecular ion is formed by the loss of an electron.

  • Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) or the entire carboxyl group as a radical (-COOH).

  • Loss of the bromine atom is also a probable fragmentation pathway.

  • Subsequent loss of carbon dioxide (CO₂) from fragments is common.

Experimental Protocol: MS Data Acquisition (Direct Infusion-ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (e.g., in MeOH) Prep2 Load into Syringe Prep1->Prep2 Acq1 Infuse into ESI Source Prep2->Acq1 Acq2 Ionization Acq1->Acq2 Acq3 Mass Analysis (m/z separation) Acq2->Acq3 Acq4 Detection Acq3->Acq4 Proc1 Identify Molecular Ion Peak (M+H)+ Acq4->Proc1 Proc2 Analyze Isotopic Pattern (Br) Proc1->Proc2 Proc3 Interpret Fragmentation Proc2->Proc3 Result Result Proc3->Result Molecular Weight & Fragments Confirmed

Caption: Workflow for Direct Infusion ESI-MS analysis.

Integrated Spectroscopic Analysis

By combining the data from NMR, IR, and MS, a complete and validated structural assignment for this compound can be achieved.

  • IR Spectroscopy confirms the presence of the key functional groups: a primary amine, a carboxylic acid, and a substituted aromatic ring.

  • Mass Spectrometry confirms the molecular weight (216 g/mol ) and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

  • NMR Spectroscopy provides the final, unambiguous proof of the substitution pattern, showing the connectivity of the three non-equivalent aromatic protons and seven unique carbon environments.

Together, these three techniques provide a self-validating system, ensuring the identity and structural integrity of this compound for its intended scientific applications.

References

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-6-bromobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its proton NMR spectrum. The principles and methodologies discussed herein are grounded in established spectroscopic theory and provide a framework for the analysis of similarly substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₆BrNO₂, is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility as a building block stems from the presence of three distinct functional groups on the benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a carboxylic acid group (-COOH). The relative positions of these substituents dictate the molecule's reactivity and its potential to be elaborated into more complex chemical entities.

Accurate structural elucidation is a cornerstone of chemical research and development. NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules in solution. This guide focuses specifically on ¹H NMR spectroscopy to probe the electronic environment of the protons in this compound, providing insights into the interplay of substituent effects on the aromatic ring.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of this compound presents a unique substitution pattern on the benzene ring. The aromatic region of the ¹H NMR spectrum is of primary interest and is expected to exhibit signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the amino, bromo, and carboxylic acid groups.

dot graph "2_Amino_6_bromobenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for the benzene ring carbons C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Define nodes for substituents and protons COOH [label="COOH", pos="0,2.5!"]; NH2 [label="NH2", pos="-2.3,1.25!"]; H3 [label="H", pos="-2.3,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.3,-1.25!"]; Br [label="Br", pos="2.3,1.25!"];

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Draw substituents and protons C1 -- COOH; C2 -- NH2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- Br;

// Add labels for protons label_H3 [label="H3", pos="-1.8,-0.75!"]; label_H4 [label="H4", pos="0,-2.0!"]; label_H5 [label="H5", pos="1.8,-0.75!"]; } केंद Figure 1: Molecular structure of this compound with proton numbering.

Substituent Effects on Aromatic Protons:

  • Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director. It donates electron density to the aromatic ring through resonance, causing a shielding effect (upfield shift) on the ortho and para protons.[3]

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, leading to a deshielding effect (downfield shift) on the aromatic protons, particularly those in the ortho and para positions.[4][5]

  • Bromine Atom (-Br): Halogens are deactivating yet ortho-, para-directing. Bromine withdraws electron density inductively, causing a deshielding effect.[6] However, it can also donate electron density through resonance. The overall effect on the chemical shift of nearby protons is a combination of these opposing influences.[7][8]

Based on these principles, a qualitative prediction of the chemical shifts for the aromatic protons can be made:

  • H5: This proton is ortho to the bromine atom and meta to both the amino and carboxylic acid groups. It is expected to be the most downfield signal due to the deshielding effects of the adjacent bromine and the meta-positioned electron-withdrawing carboxylic acid.

  • H3: This proton is ortho to the amino group and meta to the bromine and carboxylic acid groups. The strong shielding effect of the amino group is likely to cause this proton to appear at the most upfield position in the aromatic region.

  • H4: This proton is para to both the amino and bromine groups and meta to the carboxylic acid. The opposing electronic effects of the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups will result in an intermediate chemical shift for this proton.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum is crucial for accurate analysis.

3.1. Sample Preparation

  • Solvent Selection: A suitable deuterated solvent that can dissolve this compound is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for aromatic acids and amines due to its excellent dissolving power.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

3.2. NMR Spectrometer Parameters

The following is a representative set of parameters for a 400 MHz NMR spectrometer. Optimization may be necessary based on the specific instrument and sample.

ParameterValue
Spectrometer Frequency400 MHz
Nucleus¹H
SolventDMSO-d₆
Temperature298 K
Pulse Sequencezg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh 5-10 mg of\nthis compound"]; B [label="Dissolve in 0.6-0.7 mL\nof Deuterated Solvent (e.g., DMSO-d6)"]; C [label="Add Internal Standard (TMS)"]; D [label="Transfer to NMR Tube"]; A -> B -> C -> D; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Insert Sample into\nNMR Spectrometer (400 MHz)"]; F [label="Set Acquisition Parameters\n(Pulse Sequence, Scans, etc.)"]; G [label="Acquire Free Induction Decay (FID)"]; E -> F -> G; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; H [label="Fourier Transform (FID -> Spectrum)"]; I [label="Phase and Baseline Correction"]; J [label="Integration and Peak Picking"]; K [label="Reference to TMS (0 ppm)"]; H -> I -> J -> K; }

D -> E; G -> H; K -> L [label="Spectral Analysis", style=dashed]; L [label="Interpreted Spectrum", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; } केंद Figure 2: A generalized workflow for ¹H NMR spectral analysis.

Detailed Spectral Interpretation

The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton.

4.1. Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the protons of this compound.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
COOH~10-13Broad singlet-
NH₂~5-7Broad singlet-
H5~7.8 - 8.2Doublet of doublets (dd)J(H5-H4) ≈ 7-9 Hz, J(H5-H3) ≈ 1-2 Hz
H4~7.2 - 7.6Triplet (t) or Doublet of doublets (dd)J(H4-H5) ≈ 7-9 Hz, J(H4-H3) ≈ 7-9 Hz
H3~6.8 - 7.2Doublet of doublets (dd)J(H3-H4) ≈ 7-9 Hz, J(H3-H5) ≈ 1-2 Hz

4.2. Analysis of Aromatic Protons

  • H5 (ortho to -Br, meta to -NH₂ and -COOH): The deshielding effect of the adjacent bromine and the meta-positioned carboxylic acid will shift this proton significantly downfield. It will appear as a doublet of doublets due to coupling with H4 (ortho coupling, ³J) and H3 (meta coupling, ⁴J). The ortho coupling constant is typically larger (7-9 Hz) than the meta coupling constant (1-2 Hz).[9]

  • H4 (para to -NH₂ and -Br, meta to -COOH): This proton experiences both shielding from the para-amino group and deshielding from the para-bromo and meta-carboxylic acid groups. Its chemical shift will be intermediate. It is expected to appear as a triplet or a doublet of doublets due to coupling with both H3 and H5 (ortho coupling, ³J).

  • H3 (ortho to -NH₂, meta to -Br and -COOH): The strong shielding effect of the ortho-amino group will cause this proton to resonate at the most upfield position in the aromatic region. It will be split into a doublet of doublets by coupling to H4 (ortho coupling, ³J) and H5 (meta coupling, ⁴J).

4.3. Analysis of Labile Protons

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm.[10] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

  • Amine Protons (-NH₂): The two protons of the amino group are also labile and will likely appear as a broad singlet in the range of 5 to 7 ppm.[11] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ and -COOH protons; upon addition of D₂O, these signals will disappear from the spectrum.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The chemical shifts of the aromatic protons are governed by the interplay of the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups. The predicted splitting patterns, arising from spin-spin coupling between adjacent protons, further corroborate the assigned structure. This in-depth guide serves as a valuable resource for scientists, providing a systematic approach to the interpretation of the ¹H NMR spectrum of this and other similarly substituted aromatic compounds, thereby ensuring structural integrity in research and development endeavors.

References

  • PubChem. This compound.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link][7]
  • Klenke, B., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link][12]
  • University of Regensburg.
  • LibreTexts Chemistry. 5.5: Chemical Shift. [Link][6]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link][4]
  • Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link][5]
  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link][8]
  • JoVE. NMR Spectroscopy Of Amines. [Link][11]
  • LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link][9]

Sources

FT-IR Spectroscopic Characterization of 2-Amino-6-bromobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Amino-6-bromobenzoic acid is a pivotal molecular building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its trifunctional nature, featuring an amine, a carboxylic acid, and a bromine substituent on an aromatic ring, provides a rich scaffold for synthetic transformations. Consequently, unambiguous structural confirmation is paramount for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic FT-IR absorption peaks of this compound, explains the underlying principles of its vibrational modes, and offers a validated protocol for sample analysis.

Introduction to the Vibrational Landscape of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[2] The frequency of the absorbed radiation is specific to the types of chemical bonds and functional groups present, making the resulting spectrum a unique molecular "fingerprint".[2][3]

The structure of this compound presents several key vibrational reporters:

  • The Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct features in the IR spectrum, including the O-H and C=O stretching vibrations, which are heavily influenced by strong intermolecular hydrogen bonding.[4][5]

  • The Primary Aromatic Amine Group (-NH₂): The N-H stretching and bending vibrations provide clear signals for the presence and state of the amino group.[6][7]

  • The Substituted Benzene Ring: Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the core ring structure and can provide clues about the substitution pattern.[8][9]

  • The Carbon-Bromine Bond (C-Br): This bond has a characteristic stretching vibration at lower frequencies in the fingerprint region.[8]

Understanding the expected positions and characteristics of these vibrational bands is essential for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

The spatial arrangement of the functional groups in this compound allows for potential intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and the ortho-amino group) in addition to the strong intermolecular hydrogen bonding typical of carboxylic acid dimers. These interactions modulate the bond strengths and, therefore, the vibrational frequencies.

Sources

Foreword: Charting the Solid-State Landscape of Aminobromobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 2-Amino-3-bromobenzoic Acid and a Comparative Analysis of its Isomers

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is paramount. This knowledge governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are the cornerstones of effective pharmaceutical development. The aminobromobenzoic acids, a family of substituted aromatic compounds, represent a class of molecules with significant potential as versatile intermediates and scaffolds in medicinal chemistry and materials science.[1][2] Their trifunctional nature, possessing amino, bromo, and carboxylic acid groups, offers a rich playground for synthetic modification and the formation of specific intermolecular interactions that dictate their solid-state architecture.

This technical guide provides a comprehensive crystallographic analysis of 2-amino-3-bromobenzoic acid, for which a detailed crystal structure has been elucidated.[3] Furthermore, it addresses the broader isomeric landscape, including the titular 2-Amino-6-bromobenzoic acid. It is a notable finding of our extensive literature review that, as of this writing, a public crystal structure for this compound and several other isomers has not been reported, presenting a clear opportunity for further foundational research. This guide, therefore, serves a dual purpose: to meticulously detail what is known and to provide a strategic blueprint for discovering what is not.

Part 1: High-Resolution Crystallographic Analysis of 2-Amino-3-bromobenzoic Acid

The definitive solid-state structure of 2-amino-3-bromobenzoic acid was determined by single-crystal X-ray diffraction at a temperature of 173 K, providing a clear view of its molecular geometry and packing arrangement with minimal thermal motion.[3] The compound crystallizes in the monoclinic space group P2₁/n, a common centrosymmetric space group for organic molecules.[3]

Crystallographic Data and Molecular Geometry

The fundamental crystallographic parameters for 2-amino-3-bromobenzoic acid are summarized in the table below. This data forms the basis of our understanding of the solid state of this molecule.

ParameterValueReference
Chemical FormulaC₇H₆BrNO₂[3]
Formula Weight216.03 g/mol [3]
Crystal SystemMonoclinic[3]
Space GroupP2₁/n (No. 14)[3]
a (Å)12.0600(6)[3]
b (Å)3.9089(2)[3]
c (Å)15.9816(7)[3]
β (°)90.836(4)[3]
Volume (ų)753.3[3]
Z (Molecules/Unit Cell)4[3]
Temperature (K)173[3]
R-factor (Rgt(F))0.022[3]

The intramolecular geometry reveals a planar benzene ring, as expected. The functional groups, however, exhibit features crucial for their intermolecular interactions. An important intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group (N1-H) and the carbonyl oxygen (O2) of the adjacent carboxylic acid group. This interaction has a significant influence on the conformation of the molecule in the crystal lattice.[3]

Supramolecular Assembly: A Network of Hydrogen Bonds

The crystal packing of 2-amino-3-bromobenzoic acid is dominated by a robust network of hydrogen bonds, creating a stable three-dimensional architecture. The primary and most influential interaction is the formation of a centrosymmetric dimer via a pair of strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[3] This classic R²₂(8) ring motif is a highly predictable and stable synthon in the crystal engineering of carboxylic acids.

These primary dimers are further organized into a layered structure. The key interactions defining the supramolecular assembly are:

  • Intermolecular Carboxylic Acid Dimer: A strong O1–H···O2 hydrogen bond links two molecules, with a donor-acceptor distance of 2.644(2) Å.[3]

  • Intramolecular Amino-Carbonyl Bond: An N1–H···O2 hydrogen bond helps to lock the molecular conformation, with a donor-acceptor distance of 2.691(3) Å.[3]

  • Weak Inter-dimer Interactions: The dimers are linked into a three-dimensional network through weaker N-H···N interactions, creating a layered arrangement.[3]

The diagram below illustrates the hierarchical nature of these hydrogen bonding interactions, from the formation of the primary dimer to the extended crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) cluster_2 Assembly A_COOH Carboxyl (O-H) Dimer Centrosymmetric Dimer (R²₂(8) Motif) A_COOH->Dimer Strong O-H···O (Intermolecular) A_NH2 Amino (N-H) A_CO Carbonyl (O) A_NH2->A_CO Intramolecular N-H···O B_COOH Carboxyl (O-H) B_COOH->Dimer Strong O-H···O (Intermolecular) B_CO Carbonyl (O) Lattice 3D Crystal Lattice Dimer->Lattice Weak Inter-dimer Interactions (e.g., N-H···N)

Caption: Hydrogen bonding hierarchy in 2-amino-3-bromobenzoic acid.

Part 2: The Isomer Landscape and the Quest for Unresolved Structures

While the structure of 2-amino-3-bromobenzoic acid provides an excellent case study, it is just one member of a large family of isomers. The relative positions of the amino, bromo, and carboxylic acid groups profoundly influence molecular conformation, steric hindrance, and electronic properties, which in turn dictate the resulting crystal packing.

A review of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of published crystal structures for this compound and other key isomers such as 3-amino-5-bromo, 4-amino-2-bromo, and 5-amino-2-bromobenzoic acid. This knowledge gap underscores the need for further experimental work to fully map the structure-property relationships in this chemical family.

Comparative Physicochemical Properties

Despite the lack of crystal data, we can compare the known and predicted properties of the isomers to anticipate their behavior.

CompoundCAS NumberMolecular WeightMelting Point (°C)PubChem CID
This compound20776-48-1216.03N/A10560649
2-Amino-3-bromobenzoic acid603-75-8216.03173-17569273
2-Amino-4-bromobenzoic acid20776-50-5216.03230-23488691
2-Amino-5-bromobenzoic acid5794-88-7216.03218-22079858
3-Amino-5-bromobenzoic acid42237-85-4216.0321911569604
4-Amino-2-bromobenzoic acid2486-52-4216.03208-210325340
5-Amino-2-bromobenzoic acid2840-02-0216.031752769624

Note: Melting points are sourced from various suppliers and may vary.[1][4][5][6][7][8][9][10][11][12]

Predicting Structural Motifs and Polymorphism

Based on known principles of crystal engineering, we can hypothesize about the structures of the unknown isomers:

  • Hydrogen Bonding: The robust carboxylic acid dimer is the most probable primary synthon. However, steric hindrance, as might be expected in this compound where both ortho positions are substituted, could potentially disrupt this motif in favor of a catemer (chain) arrangement.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen. This provides an additional, directional interaction that will influence crystal packing.

  • Polymorphism: The phenomenon where a compound crystallizes into multiple different crystal structures is common in drug development. The related molecule, p-aminobenzoic acid, is known to exhibit at least four polymorphs, suggesting that the aminobromobenzoic acid isomers are also strong candidates for polymorphic behavior.[13] The discovery and characterization of polymorphs are critical for intellectual property and regulatory compliance.

Part 3: Experimental Methodologies: A Blueprint for Discovery

To address the existing knowledge gap, robust and reproducible experimental protocols are required. The following sections provide detailed, field-proven methodologies for the synthesis, crystallization, and structural analysis of these compounds.

Synthesis Protocol: 2-Amino-3-bromobenzoic acid from 7-Bromoisatin

This procedure is adapted from the reported synthesis and represents a reliable method for obtaining the target compound.[3] The causality behind this choice is that isatins are excellent, well-behaved precursors for the synthesis of anthranilic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 7-bromoisatin in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Oxidative Cleavage: Cool the solution in an ice bath to 0-5 °C. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂), typically 2-3 equivalents, dropwise while stirring vigorously. The choice of H₂O₂ is for its efficacy in the oxidative cleavage of the isatin ring to form the corresponding anthranilic acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Precipitation: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product, 2-amino-3-bromobenzoic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. The crude product can be purified further by recrystallization.

G start Start: 7-Bromoisatin step1 Dissolve in aq. NaOH start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add H₂O₂ (aq) step2->step3 step4 Monitor by TLC step3->step4 step5 Acidify with HCl to pH 4-5 step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Cold Water step6->step7 end Product: 2-Amino-3-bromobenzoic acid step7->end

Caption: Synthetic workflow for 2-amino-3-bromobenzoic acid.

Protocol for Single Crystal Growth

The quality of the single-crystal X-ray diffraction data is entirely dependent on the quality of the crystal. The reported method for 2-amino-3-bromobenzoic acid is slow evaporation from water.[3] The following is a generalized, robust protocol for screening and growing high-quality single crystals.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, which is critical for promoting the growth of a few large, well-ordered crystals rather than many small ones.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully harvest them using a nylon loop or fine forceps.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standard workflow for determining a crystal structure once a suitable crystal has been obtained.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation & Output c1 Mount Crystal on Goniometer c2 Cool Crystal in N₂ Stream (e.g., 100 K) c1->c2 c3 Collect Diffraction Data (Rotate Crystal in X-ray Beam) c2->c3 s1 Determine Unit Cell & Space Group c3->s1 s2 Solve Phase Problem (e.g., SHELXT) s1->s2 s3 Build Initial Model s2->s3 s4 Refine Atomic Positions & Parameters (e.g., SHELXL) s3->s4 v1 Validate Structure (e.g., checkCIF) s4->v1 v2 Generate Final Crystallographic Report (CIF) v1->v2

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on the goniometer of a single-crystal X-ray diffractometer and cooled under a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of the reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other model parameters are refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[3]

  • Validation: The final structure is validated using software tools like PLATON and checkCIF to ensure that the model is chemically sensible and accurately represents the data. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Conclusion and Future Outlook

This guide has presented a detailed analysis of the known crystal structure of 2-amino-3-bromobenzoic acid, highlighting the intricate network of hydrogen bonds that defines its solid-state architecture. The formation of a classic carboxylic acid dimer is the dominant supramolecular synthon, providing a stable framework that is further organized by weaker interactions.

Crucially, this investigation has also illuminated a significant gap in the current scientific literature: the lack of publicly available crystal structures for this compound and several other key isomers. This absence prevents a full understanding of the structure-property relationships across this important class of compounds. The provided experimental blueprints for synthesis, crystallization, and X-ray analysis are offered as a robust starting point for researchers to explore this uncharted territory. The systematic characterization of the entire aminobromobenzoic acid series will undoubtedly provide valuable insights for the rational design of new pharmaceutical agents and functional materials.

References

  • Bentivoglio, G., Nerdinger, S., Kahlenberg, V., Laus, G., & Schottenberger, H. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Zeitschrift für Kristallographie - New Crystal Structures, 225(4), 471-472. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-2-bromobenzoic acid. National Center for Biotechnology Information.
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing. [Link]
  • ResearchGate. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. [Link]
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • PubMed. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. [Link]
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Amino-2-bromobenzoic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Amino-4-bromobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. National Center for Biotechnology Information.

Sources

Physicochemical Characterization of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-6-bromobenzoic Acid in Organic Solvents

Abstract: this compound is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical development where its unique structural motifs are leveraged for the creation of novel therapeutic agents.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, offers predictive frameworks for solvent selection, and details a rigorous experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full synthetic potential of this versatile building block.

A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound (CAS No: 20776-48-1) is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with an amino (-NH₂), a bromo (-Br), and a carboxylic acid (-COOH) group, dictates its interactions with various solvents.

The presence of both a hydrogen-bond-donating and -accepting amino group, and a highly polar, acidic carboxylic acid group suggests a propensity for interaction with polar solvents. Conversely, the brominated benzene ring introduces significant nonpolar character. This amphiphilic nature results in a complex solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20776-48-1[3][4][5]
Molecular Formula C₇H₆BrNO₂[3][4][6]
Molecular Weight 216.03 g/mol [3][4][6]
Appearance White to cream or brown solid/powder[4][5][6]
Density 1.794 g/cm³[4][6]
pKa The carboxylic acid group makes the compound acidic. While the exact pKa is not readily available in the search results, it is expected to be in the range of other substituted benzoic acids.
Melting Point Not consistently reported across sources.[4][6]

Theoretical Framework for Solubility Prediction

Predicting solubility is a crucial first step in experimental design, saving time and resources. The principle of "like dissolves like" provides a foundational, qualitative guide.[7][8]

  • Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols like methanol, ethanol) or those with a high dipole moment (e.g., DMSO, DMF) are expected to be effective solvents. The polar amino and carboxylic acid groups of the solute can engage in strong dipole-dipole interactions and hydrogen bonding with these solvents.

  • Nonpolar Solvents: Solvents such as hexane, cyclohexane, and toluene are predicted to be poor solvents. The energy required to break the strong intermolecular forces (hydrogen bonds and crystal lattice energy) of the solid this compound would not be compensated by the weak van der Waals forces established with nonpolar solvents.[9]

  • Intermediate Polarity Solvents: Solvents like acetone, ethyl acetate, and dichloromethane may exhibit partial solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated. A smaller distance implies higher affinity and greater solubility.[10][11]

While the specific HSP values for this compound are not available in the literature, an experimental determination (as outlined in subsequent sections) using a range of well-characterized solvents can establish these parameters.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
1-Butanol16.05.715.8
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
1,4-Dioxane19.01.87.4
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[10][12][13]

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[14][15][16] The following protocol provides a robust framework for this determination.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Quantification Methods A Select Solvent & Temperature B Prepare Supersaturated Mixture (Excess Solute in Solvent) A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow Solids to Settle C->D E Withdraw Aliquot of Supernatant D->E F Filter (e.g., 0.22 µm PTFE) E->F G Determine Concentration F->G H Gravimetric Analysis (Evaporate Solvent) G->H Direct I Spectroscopy (UV-Vis) (Requires Calibration Curve) G->I Indirect J Chromatography (HPLC) (Requires Calibration Curve) G->J Indirect

Caption: Isothermal shake-flask workflow for solubility determination.

Detailed Step-by-Step Protocol (Gravimetric Method)

This protocol is a reliable method for determining solubility without the need for spectroscopic instrumentation.[17]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Pre-weighed, clean, and dry watch glasses or aluminum pans

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8] c. After agitation, let the vial stand in the constant-temperature bath for at least 2 hours to allow undissolved solids to settle.

  • Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe. Avoid disturbing the solid at the bottom. b. Attach a syringe filter to the syringe and dispense the solution into a pre-weighed (to 0.1 mg) watch glass. The filter removes any remaining microscopic solid particles. c. Record the exact mass of the watch glass with the solution.

  • Solvent Evaporation and Final Weighing: a. Place the watch glass in a well-ventilated fume hood to allow the solvent to evaporate. This process can be expedited by gentle heating in a drying oven at a temperature well below the solute's decomposition point. b. Once the solvent has completely evaporated and a dry solid residue remains, place the watch glass in a desiccator to cool to room temperature. c. Weigh the watch glass with the dry solute. Record this mass.

  • Calculation: a. Mass of dissolved solute: (Mass of watch glass + dry solute) - (Mass of empty watch glass) b. Solubility: (Mass of dissolved solute) / (Volume of aliquot taken) c. Express the result in appropriate units, such as mg/mL or g/100mL.

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound.

  • Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility increases with temperature.[18][19][20] This is because the additional thermal energy helps overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.[9] For recrystallization procedures, understanding the temperature-solubility profile is critical.

  • pH and Co-solvents: As a carboxylic acid, the solubility of this compound in aqueous systems or protic organic solvents can be dramatically increased by adding a base. The base will deprotonate the carboxylic acid to form a highly polar and much more soluble carboxylate salt.[21] Similarly, its amino group can be protonated in acidic conditions.

  • Presence of Impurities: The purity of both the solute and the solvent can affect solubility measurements.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical decision in synthesis and purification. The following diagram illustrates a decision-making process based on the principles discussed.

G cluster_polarity Primary Consideration: Polarity Matching cluster_application Secondary Consideration: Application start Goal: Dissolve this compound polarity_check Is a polar interaction desired? start->polarity_check polar_solvents High Solubility Expected: Methanol, Ethanol, DMSO, DMF (H-Bonding & High Polarity) polarity_check->polar_solvents Yes nonpolar_solvents Low Solubility Expected: Hexane, Toluene, Cyclohexane (van der Waals forces only) polarity_check->nonpolar_solvents No application_check Application Type? polar_solvents->application_check nonpolar_solvents->application_check (e.g., for washing/precipitation) reaction Reaction Medium: Consider reactivity, boiling point, and reactant solubility. application_check->reaction Synthesis purification Recrystallization: Seek high solubility in hot solvent, low solubility in cold. application_check->purification Purification formulation Formulation/API Delivery: Consider toxicity, volatility, and regulatory acceptance. application_check->formulation Drug Product

Caption: Decision tree for solvent selection based on polarity and application.

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust understanding of its physicochemical properties and the theoretical principles of dissolution allows for accurate prediction of its behavior in various organic solvents. The amphiphilic nature of the molecule—possessing both polar functional groups and a nonpolar aromatic core—necessitates careful solvent selection tailored to the specific application, be it chemical synthesis, purification, or pharmaceutical formulation. This guide provides both the theoretical foundation and a practical, detailed experimental protocol to empower researchers to quantitatively determine the solubility of this compound, enabling more efficient and effective process development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Development.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. This compound - Safety Data Sheet. (2025).
  • Polarity of Solvents.
  • Solvent Polarities.
  • Scribd. Solvent Polarity and Miscibility Chart | PDF.
  • PubChem. This compound | C7H6BrNO2 | CID 10560649.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • AMERICAN ELEMENTS. This compound.
  • EBr-A13-CU-CU. This compound CAS #: 20776-48-1.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. Common solvents are displayed according to their Hansen solubility... | Download Scientific Diagram.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (2019).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility of Organic Compounds. (2023).
  • University of Rochester. Solvents and Polarity - Department of Chemistry.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Shodex HPLC Columns and Standards. Polarities of Solvents.
  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024).
  • Hansen Solubility Parameters. HSP for Beginners.
  • Benchchem. A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications.
  • BOC Sciences. Solubility Analysis.
  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
  • Thermo Scientific Chemicals. This compound, 97+% 5 g | Buy Online.
  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Solubility of Things. Benzoic Acid.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • In the intricate world of organic synthesis, the selection of appropriate building blocks dictates the success and efficiency of creating complex molecular structures. This compound (CAS: 20776-48-1) stands out as a versatile and essential intermediate for researchers and chemists aiming to achieve sophisticated synthesis goals.
  • Chemistry LibreTexts. Chapter 17.2: Factors That Affect Solubility. (2025).
  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • BYJU'S. Properties of Benzoic Acid.
  • ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2025).
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).
  • INIS-IAEA. Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures.
  • Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. (2022).
  • Wikipedia. Enthalpy change of solution.

Sources

Theoretical and computational studies of 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Scrutiny of 2-Amino-6-bromobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of this compound (2A6BA), a molecule of significant interest in pharmaceutical and materials science. We move beyond a cursory overview to deliver a detailed technical narrative grounded in modern theoretical and computational chemistry. This document is intended for researchers, scientists, and drug development professionals who leverage computational tools to predict, understand, and harness the molecular properties of chemical entities.

We will dissect the molecule's structural, spectroscopic, electronic, and non-linear optical properties through the lens of quantum chemical calculations. The causality behind methodological choices is explained, providing a framework for applying these techniques to other molecules of interest.

Introduction: The Significance of this compound

This compound (CAS: 20776-48-1) is a substituted anthranilic acid derivative. Its unique architecture, featuring a carboxylic acid, an amine group, and a bromine atom on a benzene ring, makes it a highly versatile building block in organic synthesis.[1] These functional groups offer multiple reactive sites, enabling a wide array of chemical transformations crucial for constructing complex molecular scaffolds.[1][2]

This versatility is particularly valuable in pharmaceutical development, where 2A6BA serves as a key intermediate in the synthesis of novel therapeutic agents, including antibacterial and anti-inflammatory drugs.[2] The strategic placement of the amino, bromo, and carboxylic acid groups allows for precise modifications, enabling chemists to explore new chemical spaces in the quest for more effective and safer medicines.[2][3]

Given its foundational role, a deep understanding of its molecular properties is paramount. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide indispensable insights into its geometry, stability, reactivity, and spectroscopic signatures, complementing and often guiding experimental work.[4][5]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[6]
Molecular Weight 216.03 g/mol [6]
CAS Number 20776-48-1[6]
Appearance Solid[7]
Density (Predicted) 1.794 g/cm³[7]

Molecular Geometry and Spectroscopic Characterization

The foundation of understanding a molecule's function is an accurate description of its three-dimensional structure and vibrational dynamics. Computational chemistry provides a powerful means to determine these properties.

Optimized Molecular Structure

The first step in any computational analysis is to find the molecule's most stable geometric configuration—its ground state. This is achieved through geometry optimization, typically using DFT methods. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a widely accepted standard for achieving a reliable balance between accuracy and computational cost for organic molecules.[4][8]

The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. The resulting bond lengths, bond angles, and dihedral angles provide a precise, theoretical 3D model of the molecule. These computed parameters can then be compared with experimental data from techniques like X-ray diffraction for validation.[9]

Caption: Optimized molecular structure of this compound.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a cornerstone for molecular identification and characterization. Fourier-Transform Infrared (FT-IR) and FT-Raman spectra provide a unique fingerprint based on the vibrational modes of a molecule's chemical bonds.[10]

However, experimental spectra can be complex. Computational frequency analysis is essential for the definitive assignment of spectral bands to specific vibrational modes (e.g., C-H stretch, C=O stretch, NH₂ scissoring).[4] After geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities.[9]

It is a known principle that theoretical harmonic frequencies are typically higher than experimental (anharmonic) frequencies.[4] To correct for this, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data.[9] The Potential Energy Distribution (PED) is then analyzed to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode, ensuring an unambiguous assignment.[4]

Deep Dive into Quantum Chemical Properties

Beyond structure, quantum chemical calculations reveal the electronic landscape of a molecule, which governs its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO & LUMO)

According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule more nucleophilic.[11]

  • LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic.[11]

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[8] Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.[12] This gap is also fundamental to understanding the electronic absorption spectra of the molecule, as the lowest energy transition often corresponds to the HOMO→LUMO excitation.[8]

LUMO LUMO (Lowest Unoccupied) Accepts Electrons HOMO HOMO (Highest Occupied) Donates Electrons LUMO->HOMO Energy Energy Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Governs Reactivity

Caption: HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool for predicting chemical reactivity. It projects the electrostatic potential onto the electron density surface of the molecule.[13] This creates a color-coded map that reveals the charge distribution:

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms (like oxygen). These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas with near-zero potential.

For 2A6BA, the MEP map would highlight the oxygen atoms of the carboxyl group as strong negative potential sites and the hydrogens of the amine and hydroxyl groups as positive potential sites, providing a clear visual guide to its reactive centers.[12]

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in modern photonics, including frequency conversion, optical switching, and data storage.[14][15] Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are promising candidates for NLO materials.[16]

Computational chemistry is an efficient way to screen molecules for potential NLO activity by calculating key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[8][17] A large hyperpolarizability value (β) is a primary indicator of high NLO efficiency.[8] DFT calculations can reliably predict these properties, allowing for the in silico design of molecules with enhanced NLO responses before undertaking complex and costly synthesis.[17] For a molecule like 2A6BA, the charge transfer between the electron-donating amino group and the electron-withdrawing carboxyl group, facilitated by the aromatic ring, is expected to contribute to its NLO properties.

Experimental Protocols: A Computational Workflow

To ensure the trustworthiness and reproducibility of these theoretical studies, a standardized computational protocol is essential.

Protocol: DFT Geometry Optimization and Frequency Analysis
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the level of theory. A common and robust choice is B3LYP/6-311++G(d,p).

  • Job Type: Set the calculation type to Opt Freq to perform a geometry optimization followed by a frequency calculation. This is a crucial step for efficiency and to confirm the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

  • Execution: Run the calculation.

  • Analysis:

    • Verify the optimization has converged.

    • Confirm there are no imaginary frequencies.

    • Extract the optimized geometric parameters (bond lengths, angles).

    • Analyze the output for calculated IR/Raman frequencies and intensities.

    • Visualize the vibrational modes to aid in spectral assignment.

A 1. Build Initial 3D Structure B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Check for Convergence & No Imaginary Frequencies C->D D->C Failure E 5. Calculate Vibrational Frequencies (FT-IR/Raman) D->E Success F 6. Calculate Electronic Properties (HOMO, LUMO, MEP) E->F G 7. Analyze & Visualize Results F->G

Caption: Standard workflow for DFT calculations.

Conclusion

The theoretical and computational analysis of this compound provides profound insights that are not readily accessible through experimental means alone. From determining its precise 3D structure and assigning its spectroscopic fingerprint to mapping its electronic reactivity and predicting its potential for non-linear optical applications, computational chemistry serves as an indispensable tool. The methodologies outlined in this guide—grounded in DFT—offer a robust, validated framework for accelerating research and development, enabling scientists to make more informed decisions in the design of novel pharmaceuticals and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Development.
  • PubChem. This compound.
  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • ResearchGate. (PDF) Molecular structure, vibrational spectroscopic, NBO and HOMO–LUMO studies of 2-amino 6-bromo 3-formylchromone.
  • PubMed. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester.
  • Autechaux. Leveraging this compound in Advanced Organic Synthesis.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • DergiPark. 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form.
  • DergiPark. Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis.
  • ResearchGate. Nonlinear optical properties of aromatic amino acids in the femtosecond regime.
  • American Elements. This compound.
  • PubMed. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations.
  • Semantic Scholar. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations.
  • NIH. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Wiley Online Library. The Appeal of Small Molecules for Practical Nonlinear Optics.
  • YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • ResearchGate. Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K.
  • ResearchGate. Characterization of the nonlinear optical properties of the new 2-amino-4,6-difenilnicotinonitrilo by UV-Vis spectroscopy absorption and Z-Scan.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid.
  • Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • PubMed Central. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety.
  • MW Journal of Science. Computational Study of 4-(2-2,6-bis (2-carbamothionylhydrazone) cyclohexylidene)hydrazinyl)benzoic acid.

Sources

The Emerging Therapeutic Potential of 2-Amino-6-bromobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-6-bromobenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. This compound has emerged as a "privileged" scaffold, a core structure that, through targeted derivatization, can interact with a wide array of biological targets. Its unique trifecta of functional groups—a nucleophilic amine, a carboxylate for amide and ester formation, and a strategically placed bromine atom serving as a handle for cross-coupling reactions—provides a rich platform for combinatorial chemistry and the generation of diverse compound libraries.[1][2] This guide offers an in-depth exploration of the significant biological activities exhibited by derivatives of this compound, providing researchers, scientists, and drug development professionals with a technical foundation to harness the potential of this remarkable scaffold. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, supported by field-proven experimental protocols and data.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. A prominent class of these derivatives are quinazolinones, synthesized from the core scaffold, which have shown remarkable antiproliferative effects.[3]

Mechanism of Action: Inhibition of Signaling Cascades and Induction of Apoptosis

A key mechanism through which these derivatives exert their anticancer effects is the inhibition of critical cell signaling pathways that are often dysregulated in cancer. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] By blocking this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Furthermore, these derivatives have been observed to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Mechanistic studies have revealed that these compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis.[3] This dual action of inhibiting survival signals and actively promoting cell death makes these derivatives promising candidates for further oncological development. Some derivatives have also been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The lower the IC50 value, the more potent the compound.

Derivative Class Compound Example Cancer Cell Line IC50 (µM) Reference
QuinazolinonesCompound 45A549 (Lung Cancer)0.44[3]
Tetrahydrobenzo[b]thiophenesCompound 7aFaDu (Head and Neck Cancer)1.73[4]
Visualizing the Mechanism: The PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 2-Amino-6-bromobenzoic acid derivative Inhibitor->PI3K inhibits Arachidonic_Acid_Cascade Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGs_TXs_Homeostatic Prostaglandins & Thromboxanes (Homeostatic) COX1->PGs_TXs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory NSAIDs 2-Amino-6-bromobenzoic acid derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: The arachidonic acid cascade and the mechanism of action of NSAIDs.

Enzyme Inhibition: A Targeted Approach

Beyond their effects on signaling pathways and inflammatory processes, derivatives of this compound have been identified as potent inhibitors of specific enzymes, highlighting their potential for targeted therapeutic interventions.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. The inhibition of urease is therefore a promising strategy for the treatment of infections caused by these pathogens. 2-Amino-6-arylbenzothiazoles, synthesized from 2-amino-6-bromobenzothiazole, have been shown to be potent urease inhibitors. [5][6]

Quantitative Data: Urease Inhibition
Derivative Class Compound Example IC50 (µg/mL) Reference
2-Amino-6-arylbenzothiazoles6-phenylbenzo[d]thiazole-2-amine26.35[5]

Experimental Protocols

The following protocols provide a framework for the synthesis of a representative bioactive derivative and the evaluation of its biological activities.

Representative Synthesis of a Quinazolinone Derivative

This protocol describes a general two-step synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from a 2-aminobenzoic acid derivative. [5] Step 1: Formation of the Benzoxazinone Intermediate

  • In a round-bottom flask, dissolve the 2-aminobenzoic acid derivative (1 equivalent) in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the benzoxazinone intermediate.

Step 2: Formation of the Quinazolinone

  • In a round-bottom flask, dissolve the benzoxazinone intermediate (1 equivalent) in a suitable solvent like pyridine or DMF.

  • Add the desired primary amine (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.

Sources

2-Amino-6-bromobenzoic Acid: A Strategic Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of foundational molecules is paramount to the efficient construction of complex chemical architectures. 2-Amino-6-bromobenzoic acid (CAS No: 20776-48-1), a trifunctional aromatic compound, has emerged as a highly versatile and valuable building block, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its unique arrangement of an amino group, a carboxylic acid, and a bromine atom on a benzene ring offers multiple reactive centers, allowing for a diverse range of chemical transformations.[2] This guide provides a comprehensive overview of the properties of this compound and its application in key synthetic reactions, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Solid
Melting Point 155-158 °C
CAS Number 20776-48-1

Safety Information: this compound may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[4]

Core Synthetic Applications

The strategic positioning of the amino, carboxyl, and bromo functional groups on the aromatic ring makes this compound a highly adaptable scaffold for the synthesis of a variety of important heterocyclic structures and biaryl compounds.

Synthesis of Acridone Derivatives via Ullmann Condensation

Acridone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimalarial properties.[5][6] The Ullmann condensation provides a classical and effective method for the synthesis of the acridone core from N-phenylanthranilic acid derivatives, which can be prepared from this compound.[7][8]

The synthesis involves a two-step process: an initial copper-catalyzed N-arylation (Ullmann condensation) to form an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.[5][9]

Experimental Protocol: Synthesis of Acridone

Step 1: Synthesis of N-Phenyl-2-amino-6-bromobenzoic Acid (Ullmann Condensation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv.), aniline (1.2 equiv.), anhydrous potassium carbonate (1.5 equiv.), and a catalytic amount of copper(I) iodide (CuI, 0.1 equiv.) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[5][7]

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the N-phenyl-2-amino-6-bromobenzoic acid. Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Cyclization to form 4-Bromoacridone

  • Reaction Setup: In a flask, dissolve the N-phenyl-2-amino-6-bromobenzoic acid (1.0 equiv.) obtained from the previous step in concentrated sulfuric acid (5-10 volumes).[8]

  • Reaction Execution: Heat the reaction mixture on a steam bath or in an oil bath at 80-100 °C for 2-4 hours. The color of the solution will typically change, indicating the progress of the cyclization.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The acridone derivative will precipitate out of the solution. Collect the solid by vacuum filtration, wash it extensively with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material. Finally, wash again with water and dry the product. The crude 4-bromoacridone can be purified by recrystallization from a high-boiling solvent like glacial acetic acid or DMF.

Mechanism of the Ullmann Condensation

The Ullmann condensation is believed to proceed through a copper(I)-catalyzed cycle. The reaction is initiated by the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl bromide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst.[10][11]

Ullmann_Condensation cluster_0 Ullmann Condensation Cycle Cu(I)X Cu(I)X Cu(I)NHR Cu(I)NHR Cu(I)X->Cu(I)NHR + R-NH2 - HX Amine R-NH2 Cu(III)_Intermediate [Ar-Cu(III)(NHR)X] Cu(I)NHR->Cu(III)_Intermediate + Ar-Br (Oxidative Addition) Aryl_Halide Ar-Br Cu(III)_Intermediate->Cu(I)X Product Ar-NHR Cu(III)_Intermediate->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann Condensation.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocyclic compounds with significant and diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[12] this compound serves as a key precursor for the synthesis of various quinazolinone derivatives. A common and straightforward method is the reaction with formamide, which acts as both a reactant and a solvent, to yield 8-bromoquinazolin-4(3H)-one.[13][14]

Experimental Protocol: Synthesis of 8-Bromoquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix this compound (1.0 equiv.) with an excess of formamide (5-10 equiv.).

  • Reaction Execution: Heat the mixture to 130-150 °C and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The desired product will precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it. The crude 8-bromoquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.[13]

Quinazolinone_Synthesis Start This compound + Formamide Heating Heating (130-150 °C) Start->Heating Workup Work-up (Precipitation, Filtration) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Product 8-Bromoquinazolin-4(3H)-one Purification->Product

Caption: Workflow for the synthesis of 8-bromoquinazolin-4(3H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted alkene structures.[1]

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[15] The presence of both an amino and a carboxylic acid group in this compound can present challenges, such as catalyst inhibition. Therefore, the choice of catalyst, ligand, and base is crucial for a successful reaction.[16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium precatalyst such as Pd(OAc)₂ (2 mol%) or a preformed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a suitable base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).[18][19] For challenging couplings, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[16]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to a pH of approximately 5-6. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Coupling_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)(Br)L2) Pd(0)L2->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)(Ar')L2) OxAdd->Transmetal + Ar'B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[20] This reaction provides a powerful method for the vinylation of this compound.

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv.), styrene (1.2-1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (2-10 mol%), and a base, typically a hindered amine like triethylamine (Et₃N) or a carbonate base like potassium carbonate (K₂CO₃) (2.0 equiv.).[21][22]

  • Solvent and Inert Atmosphere: Add a polar aprotic solvent such as DMF or NMP. Purge the vessel with an inert gas (argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 100-140 °C for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo. The product can be purified by column chromatography.[23]

Heck_Reaction_Cycle cluster_2 Heck Reaction Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Pd(0)->Ox_Add + Ar-Br Alkene_Coord Alkene Coordination Ox_Add->Alkene_Coord + Alkene Mig_Insert Migratory Insertion Alkene_Coord->Mig_Insert Beta_Hydride β-Hydride Elimination Mig_Insert->Beta_Hydride Product_Release Product Release Beta_Hydride->Product_Release Product Product_Release->Pd(0) + Base (Regeneration)

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. Its utility in the synthesis of acridones and quinazolinones, as well as its reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this guide aim to facilitate the effective use of this valuable compound in research and development.

References

  • Ullmann condensation. (n.d.). In Wikipedia.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2010). PubMed Central.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Leveraging this compound in Advanced Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • The Role of this compound in Modern Pharmaceutical Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001). ResearchGate.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). ACS Publications.
  • Acridone. (n.d.). Organic Syntheses.
  • Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. (2000). ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PubMed Central.
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2022). PubMed Central.
  • Suzuki–Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. (2014). RSC Publishing.
  • Synthetic Methods of Acridone Compounds. (2023). Lingzhiyue Technology.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). ACS Publications.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). National Institutes of Health.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ACS Publications.
  • Suzuki-Miyaura coupling reaction of bromobenzene with phenylboronic acid. (n.d.). ResearchGate.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. (2019). Juniper Publishers.
  • Heck reaction. (n.d.). In Wikipedia.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (2021). ACS Publications.
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2021). Arkivoc.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.). ResearchGate.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2022). ACS Omega.
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. (n.d.). ResearchGate.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed Central.
  • Heterogeneous catalysis in ionic liquids: The heck reaction of bromobenzene with styrene over palladium supported on mesoporous carbon. (2008). ResearchGate.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). ResearchGate.
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). ResearchGate.
  • Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI.

Sources

Reactivity of the amino group in 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 20776-48-1) is a pivotal building block in contemporary organic synthesis, prized for its trifunctional scaffold that enables the construction of complex molecular architectures.[1][2] Its utility, particularly in the development of pharmaceuticals and fine chemicals, stems from the distinct reactivity of its amino, bromo, and carboxylic acid moieties. This technical guide provides a detailed exploration of the amino group's reactivity, examining how its synthetic potential is modulated by the electronic and steric influences of the adjacent bromo and carboxyl substituents. We will delve into key transformations including diazotization, acylation, and C-N cross-coupling reactions, offering mechanistic insights and field-proven experimental protocols to empower researchers in leveraging this versatile intermediate.

Molecular Architecture: Electronic and Steric Considerations

The reactivity of the amino group in this compound is not governed in isolation. It is the result of a complex interplay between the electronic nature and spatial arrangement of all three functional groups on the aromatic ring.

  • Amino Group (-NH₂): As a primary aromatic amine, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making it a strong activating group with a positive resonance (+R) effect. This increases the nucleophilicity of the amine itself and enhances the electron density at the ortho and para positions of the ring.

  • Carboxylic Acid Group (-COOH): Positioned ortho to the amine, the carboxylic acid acts as a moderate deactivating group through its negative inductive (-I) and negative resonance (-R) effects.

  • Bromo Group (-Br): Also in an ortho position, the bromine atom is an electron-withdrawing group via induction (-I effect) but a weak electron-donating group by resonance (+R effect). Overall, it is a deactivating group.

  • Steric Hindrance: The most significant factor governing the amino group's reactivity is the severe steric hindrance imposed by the flanking bromo and carboxylic acid groups. This crowding physically obstructs the approach of reagents to the nitrogen atom, often necessitating more forcing reaction conditions or specialized catalysts compared to unhindered anilines. Ortho-substitution is known to decrease the electron-donating properties of an amino group by forcing it to twist out of the plane of the ring, reducing resonance.[3]

This unique electronic and steric profile makes this compound a challenging yet highly valuable substrate, where reactions can be directed with high selectivity.

G start This compound diazonium Aryl Diazonium Salt Intermediate start->diazonium NaNO2, H⁺ (Diazotization) products Substituted Products: • 2,6-Dihalobenzoic Acids • 2-Bromo-6-cyanobenzoic Acid • 2-Bromo-6-hydroxybenzoic Acid diazonium->products CuX (X = Cl, Br, CN) (Sandmeyer Reaction) caption Diazotization-Sandmeyer Reaction Workflow.

Sources

Role of bromine in the reactivity of 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Pivotal Role of Bromine in the Reactivity and Synthetic Utility of 2-Amino-6-bromobenzoic Acid

Authored by: A Senior Application Scientist

Foreword: Beyond a Simple Building Block

In the landscape of synthetic chemistry and pharmaceutical development, certain molecules transcend their role as mere intermediates to become versatile platforms for innovation. This compound (CAS: 20776-48-1) is one such molecule.[1] Its deceptively simple structure, an anthranilic acid core bearing a bromine atom, belies a complex and nuanced reactivity profile. Understanding this profile is not just an academic exercise; it is the key to unlocking its full potential in the synthesis of complex pharmaceuticals, including novel antibacterial and anti-inflammatory agents.[2]

This guide moves beyond a surface-level description of this compound. Instead, it offers a deep dive into the molecular architecture, focusing specifically on the bromine substituent. We will dissect how its unique electronic and steric properties modulate the behavior of the adjacent amino and carboxylic acid groups, and how it serves as a powerful and strategic handle for constructing complex molecular frameworks. This document is intended for the practicing researcher and drug development professional, providing not just theoretical understanding but also actionable, field-proven insights and protocols.

Dissecting the Molecular Architecture: A Triad of Influence

The reactivity of this compound is not governed by any single functional group, but by the intricate interplay between the amino, carboxylic acid, and bromo substituents. The bromine atom, in particular, plays a critical and multifaceted role.

Electronic Effects: A Push-Pull Dynamic

The benzene ring is subject to a complex combination of electron-donating and electron-withdrawing effects from its three substituents.

  • Amino Group (-NH₂ at C2): As a powerful activating group, the nitrogen's lone pair of electrons is delocalized into the aromatic system through the resonance effect (+R). This increases the electron density of the ring, particularly at the ortho and para positions (C3, C5, and C7-carbonyl carbon, though C3/C5 are more relevant for EAS).

  • Carboxylic Acid Group (-COOH at C1): This is a strong deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) of its electronegative oxygen atoms and the resonance effect (-R).[3] This deactivating nature makes electrophilic aromatic substitution more difficult and directs incoming electrophiles to the meta position (C3 and C5).[3][4]

  • Bromine Atom (-Br at C6): The bromine atom presents a classic case of competing electronic effects.

    • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring inductively, deactivating it towards electrophilic attack.

    • Resonance Effect (+R): The lone pairs on the bromine atom can be donated to the aromatic ring through resonance, which tends to direct incoming electrophiles to the ortho and para positions.

The net result is that bromine is considered a deactivating, yet ortho-, para-directing group . In the context of this compound, the powerful activating effect of the amino group generally dominates the directing effects for any potential electrophilic substitution, while the cumulative deactivating effects of the bromo and carboxyl groups make such reactions challenging.

suzuki_workflow start 1. Reagent Loading (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Purge with Ar/N₂) start->inert catalyst 3. Catalyst & Solvent Addition inert->catalyst react 4. Heating & Stirring (85-100 °C) catalyst->react monitor 5. Reaction Monitoring (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purification (Chromatography) workup->purify end Pure Product purify->end

Sources

Methodological & Application

Application Notes & Protocols: Mastering the Heck Reaction with 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Trifunctional Building Block

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation is integral to the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] However, the success of the Heck reaction is profoundly dependent on the nature of the substrates.

This guide focuses on a particularly challenging yet valuable substrate: 2-Amino-6-bromobenzoic acid . Its trifunctional nature, possessing a halogen, an amino group, and a carboxylic acid, presents a unique set of obstacles that must be carefully managed to achieve successful C-C bond formation.[5] The primary challenges include:

  • Catalyst Inhibition: The ortho-amino group's lone pair of electrons can chelate to the palladium catalyst, leading to deactivation and halting the catalytic cycle.[5][6]

  • Substrate Solubility and Reactivity: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate salt. This can alter the substrate's solubility and electronic properties.[7]

  • Steric Hindrance: The substitution pattern, with both an amino and bromo group flanking the reaction site, introduces steric bulk that can impede the initial oxidative addition step.

This document provides a detailed exploration of the mechanistic nuances, optimized reaction conditions, and step-by-step protocols necessary to overcome these challenges and successfully employ this compound in Heck coupling reactions.

Mechanistic Insights and Key Considerations

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][8] Understanding this cycle is critical to diagnosing issues and optimizing conditions for our specific substrate.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PiComplex Alkene π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product π-Complex BetaElim->ProdComplex Regen Base-mediated Reductive Elimination ProdComplex->Regen Product Regen->Pd0 + Base-HX

Caption: The Heck Catalytic Cycle.

For this compound, the "Oxidative Addition" step is particularly critical. The electron-donating amino group increases the electron density of the aromatic ring, which can make the addition of the C-Br bond to the electron-rich Pd(0) center less favorable compared to electron-deficient aryl halides.[7] This, combined with potential catalyst chelation by the ortho-amino group, necessitates a carefully selected catalyst system.

The Crucial Role of Ligands

Standard phosphine ligands like triphenylphosphine (PPh₃) may prove insufficient. The key to success lies in employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][9]

  • Bulky Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands promote the crucial oxidative addition step and discourage the formation of inactive, chelated palladium complexes. Their steric bulk favors a monoligated Pd(0) species, which is highly reactive.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating robust catalysts that are resistant to deactivation and can facilitate the coupling of challenging substrates.[4][10]

Optimizing Reaction Parameters: A Systematic Approach

Achieving high yields requires a systematic optimization of all reaction components. The following table summarizes recommended starting points and the rationale for each choice when coupling this compound with an alkene like n-butyl acrylate.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Pd(II) precursors are often more stable and are efficiently reduced in situ to the active Pd(0) catalyst.[11] Pd₂(dba)₃ is a direct source of Pd(0).
Ligand Buchwald-type ligands (e.g., XPhos, SPhos) or P(t-Bu)₃ (2-6 mol%)Essential to prevent catalyst deactivation by the ortho-amino group and to promote the challenging oxidative addition step.[5][6][9]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)Inorganic bases are effective in neutralizing the HBr byproduct. They can also aid in the solubility of the carboxylate salt of the starting material.[1][12]
Solvent DMF, NMP, Dioxane, or TolueneHigh-boiling polar aprotic solvents are typically required to ensure solubility of the polar starting material and to reach necessary reaction temperatures.[4][12]
Alkene Partner n-Butyl acrylate or Methyl acrylate (1.2-1.5 equiv.)Electron-deficient alkenes are highly reactive in the Heck reaction, favoring the migratory insertion step.[1][13]
Temperature 100 - 140 °CElevated temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl bromide.[12]
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.

Experimental_Workflow start Start setup 1. Assemble Reagents (Schlenk Flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_solids 3. Add Solids (Aminobenzoic Acid, Base, Pd Catalyst, Ligand) inert->add_solids add_liquids 4. Add Liquids (Anhydrous Solvent, Alkene) add_solids->add_liquids reaction 5. Heat Reaction Mixture (120 °C, 12-24h) add_liquids->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Cool, Dilute, Acidify, Extract) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental Workflow for the Heck Reaction.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (0.1 - 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous DMF to the desired concentration. Then, add n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product's carboxylate and amino groups, facilitating its extraction into the organic layer.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted cinnamic acid derivative.[12][15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by the ortho-amino group.[5][6]2. Insufficient temperature.3. Impure reagents or presence of oxygen/moisture.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst/ligand loading (up to 5 mol% Pd).2. Increase temperature in 10 °C increments (up to 140 °C). Consider switching to a higher-boiling solvent like NMP.3. Use anhydrous solvents and ensure the reaction is run under a strictly inert atmosphere.
Formation of Side Products 1. Homocoupling of the aryl bromide.2. Polymerization of the acrylate.3. Dehalogenation of the starting material.1. Lower the reaction temperature slightly. Ensure a proper ligand-to-palladium ratio (~1.5-2:1).2. Ensure the acrylate is not in large excess. Add it slowly to the reaction mixture if necessary.3. Use a milder base. Ensure the reaction is not run for an excessively long time after completion.
Poor Product Solubility The carboxylate salt of the product may be insoluble in the extraction solvent.During workup, ensure the aqueous layer is acidified sufficiently (pH ~4-5) to fully protonate the carboxylic acid, which will be more soluble in organic solvents like ethyl acetate.

Conclusion

The Heck reaction of this compound is a challenging but achievable transformation. Success hinges on recognizing and mitigating the inhibitory effects of the ortho-amino group through the strategic selection of bulky, electron-rich ligands. Careful optimization of the base, solvent, and temperature is paramount to achieving high yields. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can effectively utilize this versatile building block to construct complex molecular architectures for applications in drug discovery and beyond.

References

  • Heck reaction - Wikipedia. [Link]
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides - ResearchG
  • Heck Reaction - Chemistry LibreTexts. [Link]
  • Heck Reactions with Aryl Chlorides - Diva-portal.org. [Link]
  • Palladium(II)
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System - ACS Public
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
  • Heck Reaction Mechanism - BYJU'S. [Link]
  • Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: Classical versus palladium(IV) intermediates - Technical University of Munich. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]
  • Mizoroki–Heck coupling of aryl bromides and chlorides with butyl...
  • Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,...
  • Palladium(II)-Catalyzed Heck Reactions - Diva-portal.org. [Link]
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. [Link]
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • Synthesis of ??-(Hetero)arylalkynylated ??
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal. [Link]
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]
  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts - ResearchG

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-6-bromobenzoic Acid Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the ability to forge complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] This guide focuses on a particularly valuable yet challenging building block: this compound. Its derivatives are integral components of a wide array of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and other potential therapeutics.[3][4][5] The trifunctional nature of this substrate, featuring a halogen for coupling, an amino group, and a carboxylic acid, presents unique synthetic hurdles, including potential catalyst inhibition and solubility issues.[6][7]

This document provides researchers, scientists, and drug development professionals with a detailed technical guide to navigating the complexities of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into overcoming common challenges, and provide robust, step-by-step protocols for key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental, three-step catalytic cycle.[8][9] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[9][10]

  • Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This phase often requires the presence of a base to activate the organometallic partner.[11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][13]

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, which coordinate to the palladium center and modulate its reactivity, stability, and steric environment.[14][15][16]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(L)n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(L)n-R OxAdd->Transmetalation Transmetalation (R-M) Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium cross-coupling reactions.

The Critical Role of Ligands: Tuning Reactivity and Overcoming Challenges

The choice of ligand is arguably the most critical parameter in a palladium-catalyzed cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role:

  • Enhancing Catalyst Stability: Ligands protect the palladium center from aggregation and decomposition.[14]

  • Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium atom, which can accelerate the rate-limiting oxidative addition step.[15]

  • Controlling Steric Hindrance: Bulky ligands can promote reductive elimination and may be necessary to couple sterically demanding substrates.[15][16] For substrates like this compound, bulky ligands such as SPhos or XPhos can be particularly effective in preventing the ortho-amino group from deactivating the catalyst through chelation.[6][7]

Detailed Protocols and Application Notes

The following protocols are designed as robust starting points for the cross-coupling of this compound. Given the potential for catalyst inhibition by the ortho-amino group, optimization of ligand, base, and temperature may be required.

Experimental Workflow Overview

Experimental_Workflow Prep Reagent Preparation & Degassing Setup Reaction Setup Under Inert Atmosphere Prep->Setup Reaction Heating & Stirring Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Analysis Product Characterization (NMR, MS) Purify->Analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[11][12] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron reagents.[1]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a pre-catalyst system like Pd(OAc)₂/SPhos, 2 mol%).[17][18] Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1).[17]

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[6][18]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~5-6.[17] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a reliable choice. For challenging couplings, a pre-catalyst system with a bulky ligand is recommended.[17]
Ligand SPhos or XPhos (if using a pre-catalyst)Bulky, electron-rich ligands can overcome catalyst inhibition by the ortho-amino group.[6][7]
Base K₃PO₄ (3.0 equiv)A strong, non-nucleophilic base is often required to facilitate transmetalation.[17]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)The aqueous co-solvent aids in dissolving the base and the boronic acid.[12]
Temperature 85-100 °CHigher temperatures may be needed to drive the reaction to completion.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[13][19] This reaction is particularly valuable in medicinal chemistry, where the aryl amine motif is prevalent.[20]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).[18]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Purification: The organic layer is washed with brine, dried, and concentrated. The product is then purified by column chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective palladium(0) source.
Ligand XPhos or RuPhos (4 mol%)Sterically hindered biarylphosphine ligands are often essential for high yields in Buchwald-Hartwig aminations.[21]
Base NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)A strong base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but potassium phosphate can be a milder alternative.[18]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are crucial for this reaction.
Temperature 80-110 °CThe required temperature will depend on the reactivity of the amine coupling partner.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.[22][23] This reaction typically employs a dual catalytic system of palladium and copper(I).[24]

Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), and the terminal alkyne (1.2 equiv).[22]

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A standard and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (2 mol%)Essential for the activation of the terminal alkyne.[24]
Base Triethylamine (Et₃N) (2.5 equiv)Acts as both a base and a solvent in some cases. It neutralizes the HBr formed during the reaction.[22]
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed at room temperature, but heating may be necessary for less reactive substrates.[18]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery and materials science. While the inherent structural features of this substrate present challenges, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high-yielding and efficient transformations. The protocols and insights provided in this guide serve as a comprehensive resource for researchers seeking to leverage this versatile building block in their synthetic endeavors. As ligand and catalyst technologies continue to evolve, we can anticipate the development of even more robust and milder conditions for these crucial bond-forming reactions.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. URL
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. URL
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. URL
  • Sigma-Aldrich. Cross-Coupling Reactions Guide. MilliporeSigma. URL
  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)
  • Hunan Kemeida Electric Co., Ltd. (2024).
  • LibreTexts Chemistry. (2023). 2.
  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. URL
  • P. de la Cruz, et al.
  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. URL
  • National Institutes of Health. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. URL
  • Durcik, M., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. URL
  • Wikipedia.
  • LibreTexts Chemistry. (2023).
  • BenchChem.
  • BenchChem.
  • National Institutes of Health. (2023).
  • Wikipedia. Sonogashira coupling. URL
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL
  • ResearchGate. (2006).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • YouTube. (2024). Medicinal Chemistry II (80)
  • Wikipedia. Suzuki reaction. URL
  • Organic Chemistry Portal. Sonogashira Coupling. URL
  • Royal Society of Chemistry. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. URL
  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. URL
  • BenchChem.
  • National Institutes of Health. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. URL
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. URL
  • Royal Society of Chemistry. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. URL
  • ResearchGate. (2015). Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. URL
  • BenchChem. Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid. URL
  • Organic Chemistry Portal. (2011).

Sources

Application Note: Synthesis of Quinazolinones from 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry, starting from 2-amino-6-bromobenzoic acid. We present two robust protocols: a classic thermal condensation method (Niementowski Reaction) and a modern, rapid microwave-assisted approach. The guide delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental procedures, and provides troubleshooting insights. This application note is intended for researchers, chemists, and professionals in drug discovery and development, aiming to equip them with the necessary knowledge to successfully synthesize and optimize this important class of heterocyclic compounds.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is of paramount importance in medicinal chemistry, serving as the core of numerous therapeutic agents with a wide spectrum of biological activities.[2][3][4] The stability of the quinazolinone nucleus and its ability to be extensively modified allows for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug design.[1][3]

Key therapeutic applications of quinazolinone derivatives include:

  • Anticancer Agents: Many quinazoline-based drugs, such as Gefitinib and Erlotinib, are potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[5][6][7]

  • Central Nervous System (CNS) Agents: The first marketed quinazolinone drug, Methaqualone, was noted for its sedative-hypnotic effects.[3] The scaffold continues to be explored for anticonvulsant and other CNS activities.[2][8]

  • Antimicrobial and Anti-inflammatory Agents: Various derivatives have demonstrated significant antibacterial, antifungal, and anti-inflammatory properties.[4]

The use of this compound as a starting material is particularly strategic. The bromo-substituent at the 6-position provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Mechanistic Overview: The Niementowski Reaction

The most common and direct route to synthesize 4(3H)-quinazolinones from anthranilic acids is the Niementowski Quinazolinone Synthesis .[9] This reaction involves the thermal condensation of an anthranilic acid derivative with an amide.

The mechanism proceeds through several key steps:

  • N-Acylation: The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the amide (e.g., formamide), leading to the formation of an N-acyl intermediate and elimination of ammonia.

  • Intramolecular Cyclization: The amide nitrogen of the newly formed intermediate then attacks the carboxylic acid group.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic quinazolinone ring system.

This process is typically conducted at high temperatures to drive the dehydration step.

Visualization of the General Reaction Mechanism

Niementowski_Mechanism General Mechanism for Quinazolinone Synthesis Start This compound + Amide (e.g., Formamide) Acyl_Intermediate N-Acyl Intermediate Start->Acyl_Intermediate Nucleophilic Attack (N-Acylation) Cyclization_Intermediate Cyclized Intermediate (Tetrahedral) Acyl_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product 6-Bromoquinazolin-4(3H)-one Cyclization_Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Niementowski reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Classical Thermal Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol is a conventional method based on the Niementowski reaction, involving direct heating of the reactants.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound216.032.16 g10.0Starting material
Formamide45.041.80 g (1.59 mL)40.0Reagent and solvent
Deionized Water18.02~50 mL-For precipitation and washing
Anhydrous Ethanol46.07~20 mL-For washing the final product
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol).

  • Heating: Immerse the flask in a preheated oil bath at 130-140 °C.[10]

  • Reaction Monitoring: Stir the reaction mixture vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.[10]

  • Work-up and Isolation: a. Remove the flask from the oil bath and allow it to cool to approximately 60 °C. b. Slowly add 30 mL of deionized water to the reaction mixture while stirring. A precipitate will begin to form.[10] c. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation. d. Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: a. Wash the crude product on the filter with an additional 20 mL of cold deionized water. b. Further wash the solid with a small amount of anhydrous ethanol to remove any residual formamide.[10] c. Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The final product, 6-bromoquinazolin-4(3H)-one, should be a white to off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield is typically high (e.g., >90%).[10]

Protocol 2: Microwave-Assisted Synthesis of 6-Bromoquinazolin-4(3H)-one

Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[9][11]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound216.03432 mg2.0Starting material
Formamide45.041.0 mL~22.0Reagent and solvent
Montmorillonite K-10 Clay-200 mg-Optional solid support/catalyst[9]
Deionized Water18.02~20 mL-For precipitation and washing
Anhydrous Ethanol46.07~10 mL-For washing
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine this compound (432 mg, 2.0 mmol) and formamide (1.0 mL). If using a solid support, add Montmorillonite K-10 clay (200 mg).[9]

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 5-15 minutes. Power should be modulated to maintain the target temperature.

    • Rationale: Microwave irradiation directly excites the polar molecules (formamide), leading to rapid and homogenous heating, which accelerates the cyclization and dehydration steps.[11]

  • Work-up and Isolation: a. After irradiation, cool the vessel to room temperature using compressed air. b. Open the vessel and add 10 mL of cold deionized water. Stir for 10 minutes to induce precipitation. c. Collect the solid product by vacuum filtration.

  • Purification: a. Wash the collected solid with cold water (2 x 5 mL) followed by cold ethanol (1 x 10 mL). b. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the resulting 6-bromoquinazolin-4(3H)-one by spectroscopic methods. Yields for microwave-assisted methods are often excellent.

Visualization of Experimental Workflow

Experimental_Workflow Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants (this compound + Formamide) Thermal Protocol 1: Conventional Heating (130-140°C, 4-6h) Reagents->Thermal Choose Protocol Microwave Protocol 2: Microwave Irradiation (150°C, 5-15min) Reagents->Microwave Choose Protocol Cooling Cool Reaction Mixture Thermal->Cooling Microwave->Cooling Precipitation Add Water to Precipitate Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Water & Ethanol Filtration->Wash Dry Dry Under Vacuum Wash->Dry Analysis Characterization (NMR, MS) Dry->Analysis

Caption: Workflow for the synthesis of 6-bromoquinazolin-4(3H)-one.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low in the thermal protocol, ensure the reaction temperature is maintained and that the formamide is of good quality (anhydrous). Incomplete reaction is a common issue; consider extending the reaction time.

  • Product Contamination: The primary contaminant is often residual formamide. A thorough wash with cold water and ethanol is critical. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity if needed.

  • Microwave Protocol Optimization: The optimal time and temperature for microwave synthesis can vary slightly depending on the specific instrument. A time-course study (e.g., running the reaction for 3, 5, 8, and 12 minutes) can quickly identify the ideal conditions for maximizing yield and minimizing byproduct formation.

  • Solid Support: The use of acidic solid supports like Montmorillonite K-10 clay in the microwave protocol can act as a Lewis acid, potentially catalyzing the cyclization and improving reaction efficiency, especially for less reactive substrates.[9]

Conclusion

The synthesis of 6-bromoquinazolin-4(3H)-one from this compound is a robust and high-yielding transformation. The classical thermal method is reliable and requires standard laboratory equipment, while the microwave-assisted protocol provides a green and highly efficient alternative for rapid synthesis. The resulting product is a valuable intermediate for the development of novel, biologically active compounds, leveraging the bromo-substituent for further diversification in drug discovery programs.

References

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Google Books.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Revista de la Sociedad Química de México.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal Organic Chemistry.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Center for Biotechnology Information.
  • Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. (2021). Ingenta Connect.
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). Bentham Science.
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). (n.d.). Aurigene Pharmaceutical Services.
  • One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. (2024). Bentham Science.
  • One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. (2023). Bentham Science.
  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • One-pot Synthesis of 2,3-disubstituted-4(3 H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. (2024). PubMed.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ACS Omega.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing SL.
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. (n.d.). Semantic Scholar.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). National Center for Biotechnology Information.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
  • Synthesis of quinazolinone libraries and derivatives thereof. (n.d.). Google Patents.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Center for Biotechnology Information.

Sources

Application Note: A Robust One-Pot Synthesis of 8-Bromoquinazolin-4(3H)-ones from 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The strategic functionalization of the quinazolinone ring system is a key focus in medicinal chemistry to modulate these activities and develop novel therapeutic agents. The presence of a bromine atom, as in the 8-bromoquinazolin-4(3H)-one scaffold, offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.

This application note provides a detailed, one-pot protocol for the efficient synthesis of 8-bromo-substituted quinazolin-4(3H)-ones, starting from the readily available 2-amino-6-bromobenzoic acid. The methodology is designed to be robust, high-yielding, and amenable to the synthesis of a variety of derivatives.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 20776-48-1[Sigma-Aldrich][2]
Molecular Formula C₇H₆BrNO₂[PubChem][1]
Molecular Weight 216.03 g/mol [PubChem][1]
Appearance White to yellow to brown solid[Sigma-Aldrich][2]
Purity Typically >95%[Sigma-Aldrich][2]

Reaction Principle: A One-Pot Approach to Quinazolinone Formation

The synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives is a well-established transformation in organic chemistry.[3] The one-pot protocol described herein involves two key steps that proceed sequentially in the same reaction vessel without the need for isolation of intermediates. This approach enhances efficiency and reduces waste.

  • N-Acylation: The synthesis is initiated by the acylation of the amino group of this compound. In this protocol, we will utilize an acid anhydride (e.g., acetic anhydride for a 2-methyl substituted quinazolinone) or an orthoester in the presence of an amine.

  • Cyclization and Dehydration: The resulting N-acyl intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon, followed by dehydration to form the stable quinazolinone ring system.

The presence of the electron-withdrawing bromine atom at the 6-position can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid. However, established protocols for similar bromo-substituted anthranilic acids demonstrate that the reaction proceeds efficiently under appropriate conditions.[4]

Visualizing the Reaction Mechanism and Workflow

To provide a clear understanding of the chemical transformation and the experimental procedure, the following diagrams have been generated.

G cluster_mechanism Reaction Mechanism start This compound acyl N-Acyl Intermediate start->acyl + Acylating Agent cyclized Cyclized Intermediate acyl->cyclized Intramolecular Cyclization product 8-Bromoquinazolin-4(3H)-one cyclized->product - H₂O

Caption: Generalized reaction mechanism for the formation of 8-bromoquinazolin-4(3H)-one.

G cluster_workflow Experimental Workflow reagents Combine Reactants: This compound, Acylating Agent, Amine/Ammonia, Solvent reaction Heat Reaction Mixture (e.g., Reflux or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Cool and Precipitate Product monitoring->workup purification Filter, Wash, and Dry workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 8-bromo-2-methylquinazolin-4(3H)-one. It can be adapted for the synthesis of other derivatives by modifying the acylating agent and the amine source.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Ammonium acetate (5.0 eq)

  • Glacial acetic acid (as solvent)

  • Ethanol (for washing)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 2.16 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).

  • Addition of Acylating Agent: To the stirred suspension, add acetic anhydride (2.8 mL, 30 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Results and Characterization

The expected product is 8-bromo-2-methylquinazolin-4(3H)-one. The yield should be in the range of 80-95%, similar to analogous syntheses of bromo-substituted quinazolinones.[4]

Characterization Data:

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following are expected characteristic signals based on data for similar quinazolinone structures.[5][6]

Technique Expected Observations
¹H NMR (DMSO-d₆)Aromatic protons in the range of δ 7.5-8.2 ppm, a singlet for the methyl group around δ 2.5 ppm, and a broad singlet for the N-H proton above δ 12 ppm.
¹³C NMR (DMSO-d₆)Carbonyl carbon signal around δ 160-170 ppm, aromatic carbon signals in the range of δ 115-150 ppm, and a methyl carbon signal around δ 20-25 ppm.
IR (KBr) N-H stretching vibration around 3200-3400 cm⁻¹, C=O stretching vibration around 1680 cm⁻¹, and C=N stretching vibration around 1600 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling Precautions

  • This compound may cause skin and eye irritation and respiratory irritation.[1]

  • Acetic anhydride is corrosive and a lachrymator.

  • Glacial acetic acid is corrosive.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure the reagents are of high purity.
Side product formation.Optimize the stoichiometry of the reagents. Lowering the reaction temperature might reduce the formation of byproducts.
Impure Product Incomplete washing.Wash the product more thoroughly with cold water and ethanol.
Co-precipitation of starting materials.Ensure the reaction has gone to completion using TLC before work-up. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Conclusion

This application note details a reliable and efficient one-pot synthesis of 8-bromoquinazolin-4(3H)-ones from this compound. The protocol is straightforward, high-yielding, and can be readily adapted for the synthesis of a diverse range of quinazolinone derivatives. The provided information on the reaction mechanism, experimental workflow, and characterization will be a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Suod, H., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.
  • PubChem. (n.d.). 2-Amino-4-bromobenzoic acid. National Center for Biotechnology Information.
  • Akbar, M. R., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Li, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega.
  • Al-Rawi, J. M. A., et al. (2018). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Journal of Heterocyclic Chemistry.
  • American Elements. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Al-Zoubi, W., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences.
  • Alagarsamy, V., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
  • ResearchGate. (n.d.). Quinazolin-4(3H)-one framework.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

Sources

Application Notes & Protocols: Synthesis of Acridone Derivatives from 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis of acridone derivatives, a class of compounds with significant pharmacological interest, using 2-Amino-6-bromobenzoic acid as a key starting material. The protocol details a two-step synthetic sequence involving an initial copper-catalyzed Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an acid-mediated intramolecular cyclization to yield the core acridone scaffold. This guide emphasizes the underlying chemical principles, offers practical insights into experimental execution, and provides a framework for the synthesis of a diverse library of acridone analogs for applications in drug discovery and medicinal chemistry.

Introduction: The Significance of the Acridone Scaffold

Acridone and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The planar, tricyclic structure of acridone allows it to intercalate with DNA, leading to a wide spectrum of pharmacological activities.[2][3] These include potent anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[2][4] Several acridine-based drugs, such as amsacrine and nitracrine, have been utilized in clinical settings for their antitumor capabilities.[4][5] The continued exploration of novel acridone derivatives is a vibrant area of research aimed at developing more effective and targeted therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's.[1][6]

The synthetic strategy outlined herein provides a reliable and adaptable route to this important class of heterocyclic compounds, starting from the readily accessible this compound.

Synthetic Strategy: A Two-Step Approach to the Acridone Core

The synthesis of the acridone scaffold from this compound is efficiently achieved through a two-step process:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between this compound and a substituted aniline to form a key intermediate, N-phenylanthranilic acid.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular acylation (a Friedel-Crafts type reaction) of the N-phenylanthranilic acid intermediate to construct the central ring of the acridone system.

This approach offers modularity, as a variety of substituted anilines can be employed in the first step to generate a library of N-phenylanthranilic acid precursors, which can then be cyclized to produce a diverse range of functionalized acridone derivatives.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Cyclization A This compound C N-Phenylanthranilic acid Intermediate A->C Cu Catalyst, Base High-boiling Solvent, Heat B Substituted Aniline B->C D N-Phenylanthranilic acid Intermediate E Acridone Derivative D->E Dehydrating Acid (e.g., Eaton's Reagent) Heat

Caption: Overall workflow for the synthesis of acridone derivatives.

Detailed Experimental Protocols

Part A: Synthesis of N-(4-methylphenyl)-2-amino-6-bromobenzoic acid (Intermediate)

This protocol describes the Ullmann condensation between this compound and p-toluidine.

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMoles
This compoundC₇H₆BrNO₂216.032.16 g10 mmol
p-ToluidineC₇H₉N107.151.29 g12 mmol
Anhydrous Potassium CarbonateK₂CO₃138.212.07 g15 mmol
Copper(I) Iodide (CuI)CuI190.45190 mg1 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.16 g, 10 mmol), p-toluidine (1.29 g, 12 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and copper(I) iodide (190 mg, 1 mmol).

  • Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The traditional Ullmann reaction often requires high temperatures.[7]

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH 2-3 with 2M hydrochloric acid. This will precipitate the product.

  • Filter the resulting precipitate using a Buchner funnel, and wash thoroughly with cold water to remove any remaining salts and DMF.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-methylphenyl)-2-amino-6-bromobenzoic acid.

Rationale and Insights:

  • Choice of Reactants: this compound is the aryl halide component. The electron-withdrawing carboxylic acid group can influence the reactivity of the aryl halide.[7] p-Toluidine is the amine coupling partner. An excess of the amine is used to drive the reaction to completion.

  • Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[8] Potassium carbonate acts as a base to deprotonate the amine and the carboxylic acid, facilitating the reaction.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF are typically required to achieve the high temperatures needed for the classic Ullmann condensation.[7][9]

Part B: Synthesis of 2-Bromo-7-methylacridon-9(10H)-one (Final Product)

This protocol describes the intramolecular cyclization of the N-phenylanthranilic acid intermediate using Eaton's reagent.

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMoles
N-(4-methylphenyl)-2-amino-6-bromobenzoic acidC₁₄H₁₃BrN₂O₂321.171.61 g5 mmol
Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)--10 mL-

Procedure:

  • Place N-(4-methylphenyl)-2-amino-6-bromobenzoic acid (1.61 g, 5 mmol) in a 50 mL round-bottom flask.

  • Carefully add Eaton's reagent (10 mL) to the flask with stirring. Eaton's reagent is a strong acid and dehydrating agent, serving as an effective alternative to polyphosphoric acid (PPA).[10][11]

  • Heat the mixture to 100 °C and maintain this temperature for 2-3 hours. The reaction mixture will typically become deeply colored.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 7:3) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude acridone product.

  • Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and then wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from glacial acetic acid or ethanol to yield pure 2-Bromo-7-methylacridon-9(10H)-one as a crystalline solid.

Rationale and Insights:

  • Cyclization Agent: Eaton's reagent is a powerful combination of a strong acid (methanesulfonic acid) and a dehydrating agent (phosphorus pentoxide).[11] It facilitates the intramolecular Friedel-Crafts acylation by protonating the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the aniline moiety to close the central ring of the acridone.[11][12]

  • Advantages over PPA: Eaton's reagent often allows for milder reaction conditions and easier workup compared to the highly viscous polyphosphoric acid (PPA), which is also commonly used for this type of cyclization.[5][11]

Mechanism of Intramolecular Cyclization

Cyclization_Mechanism cluster_mech Proposed Mechanism for Acridone Formation A N-Phenylanthranilic acid B Protonated Carboxylic Acid A->B + H⁺ (from Eaton's Reagent) C Acylium Ion Intermediate B->C - H₂O (P₂O₅) D Cyclized Intermediate (non-aromatic) C->D Intramolecular Electrophilic Aromatic Substitution E Acridone Product D->E - H⁺

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
Intermediate Off-white solid~200-20510.5 (s, 1H, COOH), 8.5 (s, 1H, NH), 7.0-7.8 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃)170 (C=O), 145-110 (Ar-C), 21 (CH₃)
Acridone Yellow crystalline solid>30011.5 (s, 1H, NH), 7.2-8.2 (m, 6H, Ar-H), 2.4 (s, 3H, CH₃)178 (C=O), 142-115 (Ar-C), 22 (CH₃)

Note: The spectral data provided are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Troubleshooting and Safety Considerations

  • Low Yield in Ullmann Condensation: Ensure all reagents are anhydrous. The copper catalyst can be activated prior to use by washing with a dilute acid, followed by water and acetone, and then drying under vacuum.[9]

  • Incomplete Cyclization: If the reaction stalls, a higher temperature or longer reaction time may be necessary. Ensure the Eaton's reagent is fresh, as phosphorus pentoxide is highly hygroscopic.

  • Safety: this compound and substituted anilines may be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Eaton's reagent is highly corrosive and reacts violently with water; handle with extreme care.

Conclusion

The synthetic route detailed in these application notes provides a robust and versatile method for the preparation of functionalized acridone derivatives from this compound. The two-step sequence of Ullmann condensation followed by acid-catalyzed cyclization is a classic and reliable strategy in heterocyclic chemistry. By varying the substituted aniline in the initial step, researchers can access a wide array of acridone analogs for screening in various biological assays, thereby facilitating the discovery of new therapeutic leads.

References

  • Wikipedia.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • PharmaTutor.
  • Slideshare. Ullmann reaction. [Link]
  • SynArchive.
  • ARKIVOC. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. [Link]
  • PubMed.
  • ResearchGate.
  • PubMed Central. Medicinal chemistry of acridine and its analogues. [Link]
  • ACS Publications.
  • SpringerLink. Recent developments in the synthesis and biological activity of acridine/acridone analogues. [Link]
  • PubMed. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. [Link]
  • ResearchGate. Synthesis of acridone analogues. [Link]
  • Wikipedia.
  • ResearchGate. (PDF) Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. [Link]
  • Organic Chemistry Portal. Synthesis of acridones. [Link]
  • Acta Poloniae Pharmaceutica. SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
  • Juniper Publishers. Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. [Link]
  • European Journal of Chemistry. Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. [Link]
  • Scribd. Ullmann Acridine Synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed Central. Heterocycle-Fused Acridines. [Link]
  • ResearchGate. (PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. [Link]

Sources

Application Notes & Protocols: Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acids and Acridone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the Ullmann condensation of 2-Amino-6-bromobenzoic acid. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N-aryl anthranilic acids, key intermediates in the preparation of acridone-based pharmacophores and materials. This document elucidates the mechanistic underpinnings of the reaction, outlines critical parameters for optimization, and provides a step-by-step protocol for both the initial C-N coupling and subsequent cyclization to the acridone core.

Introduction: The Strategic Importance of the Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a cornerstone of organic synthesis for over a century for forging carbon-heteroatom bonds.[1][2][3] While historically plagued by harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have transformed it into a versatile and indispensable tool in drug discovery and materials science.[2][4][5] The reaction's ability to construct C-N bonds, in particular, offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4][6][7]

The synthesis of N-aryl anthranilic acids via the Ullmann condensation is of particular significance as these molecules are direct precursors to acridones and related polycyclic aromatic structures.[8][9][10] Acridone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting anticancer, antiviral, and antibacterial properties.

This guide focuses on the reaction of this compound. The strategic placement of the amino and carboxylic acid functionalities on this substrate presents unique challenges and opportunities for regioselectivity and subsequent intramolecular reactions, making a detailed understanding of the process crucial for successful synthesis.

Mechanistic Considerations and Key Parameter Deep Dive

The Ullmann C-N coupling reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway provides a framework for rational optimization.[4][11][12]

The Catalytic Cycle: A Step-by-Step Rationale
  • Formation of the Active Catalyst: The reaction is initiated by the formation of a copper(I) complex. While Cu(I) salts like CuI are often used directly, Cu(0) or Cu(II) sources can also generate the active Cu(I) species in situ.[13][14] The choice of ligand is critical at this stage, as it modulates the solubility, stability, and reactivity of the copper center.[15][16]

  • Nucleophile Coordination: The amine nucleophile coordinates to the Cu(I) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper amide intermediate. The base plays a crucial role in this step and in regenerating the catalyst.[17][18][19]

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.[4][11] The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than bromides, which are in turn more reactive than chlorides.[13]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex to form the desired C-N bond and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.

Critical Parameter Analysis

Success in an Ullmann condensation hinges on the careful selection and control of several interdependent parameters.

ParameterKey Considerations & RationaleTypical Range/Examples
Copper Source Cu(I) salts (e.g., CuI, CuBr) are most common as they are often the active catalytic species. Air-stable and readily available.[14]5-10 mol% CuI
Ligand Crucial for modern, low-temperature Ullmann reactions. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[5][15][20] For N-arylation, N,N- or N,O-bidentate ligands are highly effective.[15] Amino acids like L-proline are cost-effective and efficient.10-20 mol% L-proline, 1,10-Phenanthroline
Base Essential for deprotonating the amine nucleophile and often the carboxylic acid on the substrate. The choice of base can significantly impact yield and reaction rate.[17][18] Strong, non-nucleophilic bases are preferred.K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent High-boiling polar aprotic solvents are traditionally used to facilitate the dissolution of reagents and achieve necessary temperatures.[4]DMF, DMSO, NMP, Dioxane
Temperature While classic Ullmann reactions required temperatures >150-200 °C, ligand-accelerated protocols operate under milder conditions.[13][14] Optimization is key to balance reaction rate against potential side reactions like debromination.80-120 °C
Atmosphere Many modern Ullmann couplings are sensitive to oxygen, which can deactivate the catalyst.[13] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended for reproducibility.Nitrogen or Argon

Experimental Protocols

Safety Precaution: These protocols involve high temperatures and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

This protocol describes the general procedure for the copper-catalyzed N-arylation of this compound with a representative aniline.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Reagents: - this compound - Aniline derivative - CuI, Ligand, Base vessel 2. Use Oven-Dried Schlenk Flask reagents->vessel inert 3. Evacuate & Backfill with N₂/Ar (3x) vessel->inert solvent 4. Add Anhydrous Solvent via Syringe inert->solvent heat 5. Heat to Desired Temperature (e.g., 100-120°C) with Stirring solvent->heat monitor 6. Monitor Progress by TLC/LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Acidify with aq. HCl to pH ~2-3 cool->quench extract 9. Extract with Ethyl Acetate quench->extract purify 10. Purify by Column Chromatography or Recrystallization extract->purify

Caption: Experimental workflow for Ullmann C-N coupling.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1-1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aniline derivative (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath or heating block at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 1 M HCl, and adjust the pH to ~2-3 to protonate the carboxylic acid and precipitate the product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-aryl anthranilic acid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Cyclization to Acridone

The resulting N-aryl anthranilic acid can be cyclized to the corresponding acridone, often through an intramolecular Friedel-Crafts-type acylation.[8] Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[9]

Reaction Scheme Diagram:

G start N-Aryl Anthranilic Acid reagent + Polyphosphoric Acid (PPA) (or H₂SO₄, POCl₃) product Acridone Derivative reagent->product Intramolecular Acylation conditions Heat (e.g., 120-140°C)

Caption: General scheme for acridone synthesis via cyclization.

Materials:

  • N-aryl anthranilic acid (from Protocol 1)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ammonium Hydroxide (aq. NH₄OH)

Procedure:

  • Reaction Setup: Place the N-aryl anthranilic acid (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.

  • Heating: Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. The mixture will become viscous.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully and slowly pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate (the acridone product) should form.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol or methanol.

  • Purification: The crude acridone can be further purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidized CuI); Inappropriate ligand; Suboptimal base or temperature.[13][14]Use fresh, high-purity CuI. Screen different ligands (e.g., 1,10-phenanthroline) and bases (e.g., K₃PO₄, Cs₂CO₃). Incrementally increase temperature, but monitor for decomposition.[14]
Debromination Side Product Reaction temperature is too high; Presence of protic impurities.[13]Lower the reaction temperature. Ensure all reagents and solvents are rigorously anhydrous and the reaction is under a strict inert atmosphere.
Homocoupling of Aryl Halide Ligand may not be optimal for promoting cross-coupling over homocoupling.Screen different ligands. Sometimes lowering the catalyst loading can disfavor the homocoupling pathway.[13]
Incomplete Cyclization Insufficient heating or reaction time; Deactivated cyclization agent.Increase reaction temperature or time for the cyclization step. Use fresh PPA. Consider alternative cyclizing agents like Eaton's reagent or H₂SO₄.

Conclusion

The Ullmann condensation remains a powerful and relevant method for the synthesis of N-aryl anthranilic acids and their subsequent conversion to valuable acridone derivatives. By understanding the mechanistic principles and carefully optimizing key reaction parameters—notably the choice of ligand, base, and solvent—researchers can achieve high yields and product purity. The protocols provided herein offer a robust starting point for the synthesis of these important molecular scaffolds, enabling further exploration in medicinal chemistry and materials science.

References

  • Ullmann condensation - Wikipedia. (n.d.).
  • Ullmann Acridine Synthesis | PDF | Acid | Chemical Reactions - Scribd. (n.d.).
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. (n.d.).
  • New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures | Request PDF - ResearchGate. (n.d.).
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction - ACS Publications. (2018).
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.).
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.).
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | ACS Catalysis. (2018).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. (n.d.).
  • Full article: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - Taylor & Francis Online. (2022).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.).
  • (PDF) Synthesis of some acridine and acridone derivatives - ResearchGate. (2019).
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022).
  • Heterocycle-Fused Acridines - PMC - PubMed Central - NIH. (n.d.).
  • Ullmann‐La Torre acridine synthesis - ResearchGate. (n.d.).
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions | Request PDF. (n.d.).
  • Acridone synthesis - Organic Chemistry Portal. (n.d.).
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - NIH. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • (PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (2025).
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.).
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (n.d.).
  • Ullmann Reaction - BYJU'S. (n.d.).
  • Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... | Download Table - ResearchGate. (n.d.).
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry.
  • MIT Open Access Articles Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. (n.d.).
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. (n.d.).
  • Optimization of Ullmann amine coupling reaction between bromobenzene 1a... | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

Application Note & Protocol Guide: A Strategic Approach to Novel Anti-Inflammatory Drug Discovery from 2-Amino-6-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the preparation of novel anti-inflammatory agents from 2-Amino-6-bromobenzoic acid.

Introduction

Inflammation is a fundamental biological response to tissue damage, but its dysregulation leads to chronic inflammatory diseases, representing a significant global health challenge.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2] The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for the fenamate class of NSAIDs.[3][4] This guide details a comprehensive workflow for the design, synthesis, and in vitro evaluation of novel anti-inflammatory agents, utilizing this compound as a versatile starting material. Its unique structure, featuring strategically placed amino, carboxylic acid, and bromo functionalities, provides an ideal platform for chemical elaboration to explore new chemical space and develop next-generation therapeutics.[5]

Section 1: Rationale and Design Strategy

The core of our strategy lies in leveraging the this compound backbone to synthesize a library of novel N-aryl anthranilic acid analogs. The rationale is twofold:

  • Structural Analogy: Derivatives of anthranilic acid have a proven track record of analgesic, antipyretic, and anti-inflammatory activity.[1][3] By maintaining this core, we increase the probability of retaining the desired pharmacological profile.

  • Synthetic Versatility: The bromine atom at the 6-position is a key synthetic handle.[5] It allows for the introduction of diverse molecular fragments through powerful and reliable cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the systematic modification of the molecule's steric and electronic properties to optimize its interaction with the biological target.

Our primary biological target is the cyclooxygenase-2 (COX-2) enzyme. While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducibly expressed at sites of inflammation.[6] Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID design to reduce gastrointestinal side effects.[6][7]

G cluster_0 Design Rationale Start This compound (Starting Material) Scaffold Anthranilic Acid Core (Proven Anti-inflammatory Scaffold) Start->Scaffold Handle Bromine Atom (Synthetic Handle for Diversification) Start->Handle Goal Novel Analogs with Improved Potency & COX-2 Selectivity Scaffold->Goal Handle->Goal

Caption: Logical framework for the design of novel anti-inflammatory agents.

Section 2: Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing novel derivatives by coupling this compound with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).

Rationale for Method Selection

The Suzuki-Miyaura cross-coupling is a robust and widely used carbon-carbon bond-forming reaction in pharmaceutical synthesis. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, allowing for the creation of a diverse compound library.

Overall Synthetic Workflow

G SM Starting Material: This compound Reaction Suzuki-Miyaura Coupling - Aryl Boronic Acid - Palladium Catalyst - Base SM->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Purified Compound Purify->Pure Char Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - HPLC (Purity) Pure->Char Final Final Compound (>95% Purity) Char->Final

Caption: General workflow for synthesis, purification, and characterization.

Detailed Experimental Protocol

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.05 mmol) and Triphenylphosphine (0.1 mmol) in 2 mL of anhydrous 1,4-Dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-Dioxane and 2 mL of degassed water to the reaction flask.

  • Reflux: Heat the reaction mixture to 90-100 °C and reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Acidify the filtrate to pH 3-4 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC). The purity should be >95% for biological testing.

Section 3: In Vitro Biological Evaluation

This section outlines a tiered approach to assess the anti-inflammatory potential of the newly synthesized compounds.

Biological Evaluation Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Primary Anti-inflammatory Assays cluster_2 Tier 3: Data Analysis Compound Synthesized Compound (Stock in DMSO) Cytotox Cytotoxicity Assay (MTT) on RAW 264.7 cells Compound->Cytotox NonToxic Determine Non-Toxic Concentration Range Cytotox->NonToxic LPS LPS-Stimulated RAW 264.7 Cells + Non-Toxic Compound Conc. NonToxic->LPS NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay (Fluorometric/Colorimetric) LPS->COX_Assay IC50 Calculate IC50 for NO Inhibition NO_Assay->IC50 COX_IC50 Calculate IC50 for COX-1 & COX-2 COX_Assay->COX_IC50 SI Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) COX_IC50->SI

Sources

Synthesis of Novel Antibacterial Agents Utilizing 2-Amino-6-bromobenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-6-bromobenzoic Acid in Antibacterial Drug Discovery

In the relentless battle against antimicrobial resistance, the demand for novel antibacterial scaffolds is paramount. This compound emerges as a highly strategic starting material in medicinal chemistry, offering a unique combination of reactive functional groups that permit diverse and complex molecular architectures. Its structure, featuring an amine, a carboxylic acid, and a bromine atom ortho to the amine, provides a versatile platform for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. Quinazolinone derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, and even against drug-resistant strains.[1][2]

The bromine atom at the 6-position is particularly advantageous. It serves as a convenient handle for post-synthesis modification through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in optimizing potency and refining the structure-activity relationship (SAR) of new drug candidates. This guide provides detailed protocols for the synthesis of a foundational 8-bromoquinazolinone scaffold from this compound, its subsequent functionalization via Suzuki coupling, and the requisite methods for characterization and antibacterial evaluation.

Part 1: Synthesis of the Core Scaffold: 8-Bromoquinazolin-4(3H)-one

The most direct and efficient method for constructing the quinazolinone ring from an anthranilic acid derivative is the Niementowski quinazolinone synthesis. This one-pot reaction involves the condensation of an anthranilic acid with an amide. For the synthesis of the unsubstituted quinazolinone at the 2-position, formamide serves as both the reactant and a high-boiling solvent.

Causality of Experimental Choices:
  • This compound as the Starting Material: The ortho-amino and carboxylic acid groups are perfectly positioned for cyclization into the six-membered pyrimidine ring of the quinazolinone. The bromine at the 6-position (which becomes the 8-position in the quinazolinone) is sterically unobtrusive to the initial cyclization and is electronically activating for subsequent cross-coupling reactions.

  • Formamide as Reagent and Solvent: Formamide provides the single carbon and nitrogen atom required to form the C2-N3 bond of the quinazolinone ring. Its high boiling point (210 °C) allows the reaction to be conducted at the high temperatures necessary for the dehydration and cyclization steps without the need for a separate solvent.

  • High-Temperature Reaction Conditions: The reaction proceeds via an initial formation of a formamidinium carboxylate salt, followed by a series of condensation and dehydration steps. These equilibria are driven towards the product at elevated temperatures (typically 130-160 °C) by the removal of water.

Experimental Protocol 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

Materials:

  • This compound

  • Formamide

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 46.3 mmol).

  • Add formamide (20 mL, approx. 500 mmol).

  • Heat the reaction mixture with stirring in a heating mantle to 150-160 °C.

  • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

  • Slowly and carefully pour the warm reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.

  • Further wash the product with a small amount of cold ethanol (20 mL) to aid in drying.

  • Dry the resulting white to off-white solid in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-95%.

Visual Workflow for Synthesis of 8-Bromoquinazolin-4(3H)-one

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Combine this compound and Formamide in RBF B Attach Reflux Condenser A->B C Heat to 150-160 °C with Stirring B->C D Maintain for 4-6 hours (Monitor by TLC) C->D E Cool to ~80 °C D->E F Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Water & Ethanol G->H I Dry under Vacuum H->I J J I->J 8-Bromoquinazolin-4(3H)-one

Caption: Workflow for Niementowski Synthesis of the Quinazolinone Core.

Part 2: Diversification of the Core Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In this context, it allows for the introduction of a wide array of aryl or heteroaryl substituents at the 8-position of the quinazolinone core, which is crucial for tuning the antibacterial activity.

Causality of Experimental Choices:
  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Base (e.g., K₂CO₃ or Cs₂CO₃): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex which then transfers its organic group to the palladium center.

  • Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent (like dioxane or DMF) and water is often optimal. The organic solvent solubilizes the quinazolinone substrate and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 8-Bromoquinazolin-4(3H)-one

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add 8-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The water should be degassed by bubbling with argon for 15-20 minutes prior to use.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated brine solution (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 8-aryl-quinazolin-4(3H)-one derivative.

Visualizing the Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)_Aryl_Complex [Br]⁻, [B(OH)₃]⁻ Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Sources

The Strategic Utility of 2-Amino-6-bromobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

2-Amino-6-bromobenzoic acid (CAS No. 20776-48-1) has emerged as a pivotal building block in medicinal chemistry, offering a unique trifunctional platform for the synthesis of complex molecular architectures.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom strategically positioned on a benzene ring, provides chemists with a versatile toolkit for a wide array of chemical transformations.[3] This unique arrangement allows for the independent and sequential modification of each functional group, making it an invaluable intermediate in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory conditions.[1]

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. It details its physicochemical properties, core synthetic applications with field-proven protocols, and its role in the synthesis of bioactive molecules.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These characteristics dictate its reactivity, solubility, and handling requirements.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Light brown to brown solid
CAS Number 20776-48-1

The reactivity of this compound is governed by its three distinct functional groups:

  • The Amino Group (-NH₂): This nucleophilic center is readily available for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.[1] It also activates the aromatic ring towards electrophilic substitution.

  • The Carboxylic Acid Group (-COOH): This moiety provides a handle for esterification and, more importantly, for the formation of amides, enabling the connection of diverse molecular fragments.[2]

  • The Bromo Substituent (-Br): The bromine atom is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] These reactions are indispensable for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building complex drug scaffolds.

Core Applications in Medicinal Chemistry

The trifunctional nature of this compound allows for its elaboration into a variety of privileged heterocyclic scaffolds known for their diverse biological activities.

Synthesis of PARP Inhibitors for Oncology

Derivatives of this compound are key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. A prominent example is Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and other cancers.[4][5] The core of Niraparib contains a 2H-indazole-7-carboxamide moiety, which can be synthesized from precursors derived from this compound.[6][7]

Mechanism of Action: PARP Inhibition

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway cluster_brca_mut In BRCA Mutant Cells DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand DNA Break (at replication fork) DNA_SSB->DNA_DSB replication stress leads to BER Base Excision Repair (DNA Repair) PARP->BER activates Cell_Survival Cell Survival & Proliferation BER->Cell_Survival leads to HR_Repair Homologous Recombination Repair (BRCA1/2) DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis unrepaired HR_Repair->Cell_Survival HR_Repair->Apoptosis is deficient Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP inhibits BRCA_mut BRCA1/2 Mutant Cancer Cell

Caption: PARP Inhibition Pathway in BRCA Mutant Cancer Cells.

Synthesis of Quinazolinone Scaffolds for Antibacterial Agents

2-Aminobenzoic acid derivatives are precursors to quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[8][9] The synthesis typically involves the reaction of the aminobenzoic acid with a one-carbon source, such as formamide, to construct the quinazolinone ring system.[10]

Mechanism of Action: Bacterial DNA Gyrase Inhibition

While the exact mechanism can vary, many quinazolinone-based antibacterial agents are known to target bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

Quinazolinone_Antibacterial_Action Quinazolinone Quinazolinone Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinazolinone->DNA_Gyrase inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling introduces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Replication DNA Replication & Transcription Supercoiling->Replication is essential for

Caption: Mechanism of Action of Quinazolinone Antibacterials.

Synthesis of Acridone Derivatives for Anti-inflammatory Applications

Acridone and its derivatives, which can be synthesized from 2-aminobenzoic acids through reactions like the Ullmann condensation followed by cyclization, have demonstrated significant anti-inflammatory properties.[11][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of acridone derivatives are often attributed to their ability to suppress the production and release of pro-inflammatory mediators.[1] This can include the inhibition of enzymes like cyclooxygenase (COX) and the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α) from inflammatory cells like macrophages.[13]

Experimental Protocols

The following protocols are representative methods for the key synthetic transformations of this compound. These protocols are adapted from established procedures for structurally similar compounds and may require optimization for specific substrates and scales.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine.

Amide_Coupling_Workflow Start Start Materials: - this compound - Amine (R-NH₂) - Coupling agents (EDC, HOBt) - Base (DIPEA) - Solvent (DMF) Reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Column chromatography - or Recrystallization Workup->Purification Analysis Analysis: - ¹H NMR, ¹³C NMR, MS Purification->Analysis

Caption: General workflow for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Expected Characterization Data for a Representative Product (2-amino-N-benzyl-6-bromobenzamide):

  • ¹H NMR (CDCl₃): Expect signals for the aromatic protons of the benzamide core, the methylene protons of the benzyl group, and the aromatic protons of the benzyl group. The NH₂ and NH protons will also be present.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, and the aromatic carbons of both the benzamide and benzyl moieties, as well as the methylene carbon.

  • Mass Spectrometry (ESI): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of the bromo-substituent of this compound with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start Materials: - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup: - Acidify with HCl - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography - or Recrystallization Workup->Purification Analysis Analysis: - ¹H NMR, ¹³C NMR, MS Purification->Analysis

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of the bromo-substituent of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable pre-catalyst

  • A bulky phosphine ligand (e.g., XPhos, SPhos) (4 mol%)

  • A strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient and modular synthesis of a wide range of complex molecules and privileged heterocyclic scaffolds. The applications highlighted in this guide, from the synthesis of targeted cancer therapies to novel antibacterial and anti-inflammatory agents, underscore its strategic importance in modern drug discovery and development. The provided protocols serve as a practical starting point for researchers to harness the synthetic potential of this remarkable intermediate.

References

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (n.d.). PubMed.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • 1H NMR and 13C NMR spectra of 2-aminobenzoic acid in CD3OD. (n.d.). The Royal Society of Chemistry.
  • Antibacterial Effects of Quinazolin-4(3H)
  • The Role of this compound in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022).
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • Buchwald-Hartwig Amin
  • Leveraging this compound in Advanced Organic Synthesis. (n.d.). MuseChem.
  • CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.).
  • Mechanism of Action of Acridones. (n.d.).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. (n.d.).
  • Buchwald–Hartwig amin
  • WO 2019/036441 A1 - PROCESSES FOR THE PREPARATION OF NIRAPARIB AND INTERMEDIATES THEREOF. (2019).
  • Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine deriv
  • [Acridonacetic acid: pharmacological properties and clinical use]. (2000). PubMed.
  • Synthesis of Niraparib, a cancer drug candid
  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. (n.d.).
  • A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applic
  • 2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses.
  • Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). RSC Publishing.
  • Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. (n.d.). BenchChem.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles. (n.d.). SciSpace.
  • Niraparib synthesis. (n.d.). ChemicalBook.
  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.).
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). PubMed.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. (n.d.). BenchChem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Large-Scale Synthesis of 2-Amino-6-chlorobenzoic Acid. (n.d.). BenchChem.
  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm.

Sources

Application Notes and Protocols for the Use of 2-Amino-6-bromobenzoic Acid in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Amino-6-bromobenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of diverse and novel chemical scaffolds is paramount. This compound (CAS: 20776-48-1) has emerged as a highly valuable and versatile building block for the synthesis of compound libraries.[1][2] Its unique trifunctional nature, featuring an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a powerful platform for a multitude of chemical transformations. This strategic arrangement of functional groups allows for the generation of complex molecular architectures, making it an indispensable tool for medicinal chemists.[1][3]

The presence of these three distinct reactive sites—the nucleophilic amino group, the carboxylic acid capable of amide and ester formation, and the bromine atom which serves as a handle for cross-coupling reactions—enables the introduction of diverse pharmacophores and the modulation of physicochemical properties.[1][3] This versatility is particularly advantageous in the construction of libraries based on privileged scaffolds such as quinazolinones, which are prominent in many biologically active compounds.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and insights into leveraging this compound for the creation of innovative compound libraries.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20776-48-1[6]
Molecular Formula C₇H₆BrNO₂[6]
Molecular Weight 216.03 g/mol [6]
Appearance Light yellow to beige crystalline solid[7]
Melting Point 174-178 °C
Solubility Sparingly soluble in water and low polarity organic solvents; soluble in highly polar organic solvents like DMF.[7]

The reactivity of this compound is dictated by its three functional groups:

  • Amino Group: The electron-donating amino group activates the aromatic ring towards electrophilic substitution. It also serves as a key nucleophile in cyclization reactions to form heterocyclic systems.

  • Carboxylic Acid Group: This group readily undergoes esterification and amidation reactions, providing a straightforward method for introducing a wide range of substituents.[1]

  • Bromine Atom: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][3] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Core Synthetic Applications in Compound Library Generation

The strategic positioning of the functional groups in this compound makes it an ideal precursor for the synthesis of diverse heterocyclic libraries, most notably quinazolinones and their derivatives.

I. Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][4][5] this compound is a key starting material for the synthesis of 6-bromoquinazolinones, which can be further functionalized.

Workflow for Quinazolinone Library Synthesis

G A This compound B Cyclization with Formamide or Orthoesters A->B C 6-Bromoquinazolinone Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D F 6-Aryl/Heteroaryl Quinazolinone Library D->F E Diverse Aryl/Heteroaryl Boronic Acids E->D

Caption: General workflow for the synthesis of a quinazolinone library.

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol describes the initial cyclization step to form the core quinazolinone scaffold.

Materials:

  • This compound

  • Formamide

  • Water

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Combine this compound (10 mmol) and formamide (40 mmol) in a round-bottom flask.[4]

  • Heat the mixture with stirring at 130 °C for 4 hours.[4]

  • Cool the reaction mixture to 60 °C and add 30 mL of water.[4]

  • Stir for an additional 30 minutes, during which a precipitate will form.[4]

  • Isolate the precipitated product by vacuum filtration.

  • Wash the crude product with anhydrous ethanol to afford the desired 6-bromoquinazolin-4(3H)-one.[4]

Causality Behind Experimental Choices:

  • Formamide: Serves as both a reactant (source of the C2 carbon and N3 nitrogen of the quinazolinone ring) and a solvent at the reaction temperature.

  • Heating: Provides the necessary activation energy for the condensation and cyclization reactions.

  • Water Addition: The product is insoluble in water, leading to its precipitation and facilitating isolation from the reaction mixture.

  • Ethanol Wash: Removes any unreacted starting materials and impurities that are soluble in ethanol.

II. Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the 6-position of the quinazolinone core is a key handle for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing a wide array of aryl and heteroaryl substituents at this position.[8]

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration I Ar-Ar' (Coupled Product) F->I G Ar-X (6-Bromoquinazolinone) G->B H Ar'-B(OR)2 (Boronic Acid) H->D J Base J->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinazolin-4(3H)-one

This protocol provides a general method that can be optimized for specific substrates.

Materials:

  • 6-Bromoquinazolin-4(3H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stir bar and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add the 6-bromoquinazolin-4(3H)-one, the desired arylboronic acid, and the base.[9]

  • Add the palladium catalyst to the flask.[9]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.[9]

  • Stir the reaction mixture at 85-95 °C and monitor its progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation:

The success of each step can be validated through standard analytical techniques. The formation of the 6-bromoquinazolin-4(3H)-one intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct scaffold has been synthesized before proceeding to the diversification step. The progress of the Suzuki-Miyaura coupling should be monitored to ensure complete consumption of the starting material and to identify any potential side reactions. The final purified compounds from the library should be characterized by LC-MS to confirm their identity and purity.

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential CauseSuggested SolutionReference
Low Yield Catalyst inhibition by the quinazolinone nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10]
Poor solubility of starting materials.Use a solvent mixture like dioxane/water or toluene/water.[10]
Side Reactions Protodeboronation of the boronic acid.Use milder reaction conditions (lower temperature) or a more stable boronic ester.[9]
Dehalogenation of the starting material.Ensure a thoroughly degassed reaction mixture and use high-purity reagents.[9][10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of compound libraries, particularly those based on the quinazolinone scaffold. Its unique trifunctional nature allows for a straightforward two-step process of scaffold formation followed by diversification through robust and well-established cross-coupling methodologies. The protocols and insights provided in this document are intended to empower researchers to efficiently generate diverse libraries of novel compounds for screening in drug discovery programs. By understanding the underlying principles of the chemical transformations and employing rigorous analytical validation at each stage, the synthesis of high-quality compound libraries can be reliably achieved.

References

  • Leveraging this compound in Advanced Organic Synthesis. (n.d.).
  • The Role of this compound in Modern Pharmaceutical Development. (n.d.).
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ACS Omega.
  • What is 2-Amino-6-chlorobenzoic acid and how is it synthesized? (n.d.). Guidechem.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
  • The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). Benchchem.
  • Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. (2025). Benchchem.
  • 2-Amino-3-bromobenzoic acid 97 20776-51-6. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid. (2025). Benchchem.

Sources

Amide Bond Formation with 2-Amino-6-bromobenzoic Acid: A Guide to Overcoming Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-bromobenzoic acid is a valuable synthetic building block, particularly in the synthesis of pharmaceuticals and heterocyclic scaffolds like quinazolinones. However, its structure presents significant challenges for standard amide bond formation protocols. The steric hindrance imposed by the ortho-bromo substituent coupled with the electronically deactivated nature of the aniline nitrogen makes it a classic example of a "difficult" substrate. This guide provides a detailed exploration of the underlying chemical principles governing these challenges and offers a suite of robust, field-tested protocols to achieve successful amide coupling. We will delve into strategies ranging from the use of high-potency coupling reagents to the classical, yet effective, acyl chloride methodology. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for incorporating this challenging synthon into their molecular designs.

The Synthetic Challenge: Steric and Electronic Hurdles

Successful amide bond formation hinges on the nucleophilic attack of an amine on an activated carboxylic acid derivative. The unique structure of this compound complicates this fundamental reaction in two primary ways.

  • Steric Hindrance: The bromine atom at the C6 position, ortho to the C2 amino group, creates a sterically congested environment. This bulkiness physically impedes the approach of the amine's lone pair to the activated carboxyl group of a coupling partner, slowing down the rate of reaction.

  • Reduced Nucleophilicity: The amino group is attached to an aromatic ring that also bears two electron-withdrawing groups: the bromine atom and the carboxylic acid itself. These groups pull electron density away from the ring and, consequently, from the nitrogen atom. This electronic deactivation reduces the nucleophilicity of the amine, making it a weaker reactant compared to a simple aniline.

These combined effects often lead to low yields, sluggish reactions, or complete failure when using standard, mild coupling conditions.[1][2][3] Overcoming these hurdles requires a strategic selection of reagents and conditions designed to maximize the reactivity of the coupling partners.

G sub This compound challenge1 Steric Hindrance (Ortho-Bromo Group) sub->challenge1 causes challenge2 Reduced Nucleophilicity (Electron-Withdrawing Groups) sub->challenge2 causes outcome Difficult Amide Coupling: - Low Yields - Slow Reactions challenge1->outcome leads to challenge2->outcome leads to

Caption: Inherent challenges of this compound.

Strategic Approaches to Amide Coupling

We present three primary strategies to effectively synthesize amides using this compound. The choice of method will depend on the nature of the coupling partner (the amine), substrate stability, and available laboratory reagents.

Strategy A: High-Potency Uronium/Aminium Salt Coupling (HATU)

For sterically hindered and electronically deactivated substrates, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the first choice and the gold standard.[4]

Mechanism of Action: HATU reacts with the carboxylic acid partner in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to a highly reactive HOAt active ester.[5][6] The pyridine nitrogen of the HOAt moiety is believed to assist in the subsequent aminolysis step, accelerating the reaction even with poor nucleophiles like this compound.[5] This method is highly efficient and generally results in clean, high-yielding reactions.[4][7]

Experimental Protocol: HATU-Mediated Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) with this compound.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). A typical concentration is 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred solution. The mixture should be homogenous.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. For particularly challenging substrates, the temperature can be gently elevated to 40-50 °C.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

ParameterRecommendationRationale
Coupling Reagent HATU (or HBTU, COMU)Highly efficient for hindered/deactivated substrates.[4][8]
Equivalents (Acid) 1.1 - 1.2 eqDrives the reaction to completion.
Base DIPEA (Hünig's base)Non-nucleophilic; prevents unwanted side reactions.
Equivalents (Base) 3.0 eqNeutralizes HCl if starting from a salt and facilitates the reaction.
Solvent Anhydrous DMF, MeCNPolar aprotic solvents that solubilize reagents well.
Temperature Room Temperature to 50°CBalances reaction rate with potential for side product formation.
Time 12 - 24 hoursAllows sufficient time for the slow coupling to proceed.
Strategy B: Standard Carbodiimide Coupling with Additives (EDC/HOBt)

While less potent than HATU, carbodiimide-based methods, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are common, cost-effective, and can be successful if optimized.[9][10] For a substrate like this compound, the use of an additive like HOBt (Hydroxybenzotriazole) is mandatory.

Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable to racemization and more reactive towards the amine nucleophile than the O-acylisourea, improving overall reaction efficiency.[8][11]

Experimental Protocol: EDC/HOBt-Mediated Coupling

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid partner (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes to allow for the formation of the HOBt-active ester.

  • Amine Addition: Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in a small amount of DMF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described for the HATU protocol. The urea byproduct from EDC is water-soluble and typically removed during the aqueous wash.[12]

Strategy C: Acyl Chloride Formation and Subsequent Amination

This classical two-step approach is a powerful and often foolproof method for difficult couplings. It involves converting the more reactive coupling partner (the carboxylic acid) into a highly electrophilic acyl chloride, which can then react with the poorly nucleophilic this compound. This method is particularly useful when other coupling reagents fail.[13][14]

Mechanism of Action: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into its corresponding acyl chloride. This is a highly reactive electrophile. The subsequent addition of the amine, typically in the presence of a base to scavenge the HCl byproduct, leads to the formation of the amide bond.

G start Carboxylic Acid (R-COOH) + this compound step1 Step 1: Acyl Chloride Formation (R-COOH + SOCl₂ or (COCl)₂) start->step1 intermediate Intermediate: Acyl Chloride (R-COCl) step1->intermediate step2 Step 2: Amination (R-COCl + Amine + Base) intermediate->step2 product Final Product: Amide step2->product

Caption: Workflow for the two-step acyl chloride protocol.

Experimental Protocol: Acyl Chloride Method

Step 1: Formation of the Acyl Chloride

  • Preparation: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or in a solvent like DCM. A catalytic amount of DMF can accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 40-70 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess SOCl₂ by distillation or under reduced pressure (carefully, as it is corrosive). The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amide Formation

  • Preparation: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (2.0-3.0 eq) in an anhydrous solvent like DCM or THF at 0 °C.

  • Acyl Chloride Addition: Slowly add the crude acyl chloride from Step 1 (dissolved in a small amount of the same solvent) to the cooled amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃, and finally brine. Dry, concentrate, and purify by column chromatography.

Characterization of the Amide Product

Confirmation of successful amide bond formation can be achieved using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of a new amide N-H proton signal, typically a broad singlet in the range of δ 8-10 ppm. Also, expect to see characteristic shifts in the aromatic protons adjacent to the newly formed amide group.

  • IR Spectroscopy: The most telling sign is the appearance of a strong carbonyl (C=O) stretching band for the amide, typically found between 1630-1680 cm⁻¹. The N-H stretch will also be visible around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired amide product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling agent. 2. Inactive reagents (moisture). 3. Reaction temperature too low.1. Switch to a more potent coupling agent (EDC -> HATU) or use the acyl chloride method. 2. Ensure all reagents and solvents are anhydrous. 3. Gently heat the reaction (e.g., to 40-50 °C).
Formation of N-acylurea Using EDC without an additive, or slow aminolysis.Always use HOBt or an equivalent additive with EDC. Ensure the amine is added promptly after the activation step.
Multiple Side Products 1. Reaction temperature too high. 2. Unstable coupling partner.1. Run the reaction at a lower temperature for a longer time. 2. Consider the acyl chloride method at 0 °C for better control.
Difficulty in Purification Contamination with urea byproducts (e.g., tetramethylurea from HATU).Perform an aqueous workup with 5% LiCl to help partition DMF and urea byproducts into the aqueous phase. Multiple washes may be necessary.

References

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Vale, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • Wikipedia. (n.d.). HATU.
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • RSC Publishing. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • PMC - PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (n.d.). Challenges in amide synthesis with longer‐chain amine nucleophiles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application Notes and Protocols: Esterification of 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-6-bromobenzoic Acid Esters

This compound is a highly versatile building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure, featuring an amine, a carboxylic acid, and a bromine atom, offers multiple reactive sites for constructing complex molecular architectures.[2] The esterification of the carboxylic acid moiety is a critical primary step in many synthetic pathways, yielding key intermediates for the development of novel therapeutics, particularly in the areas of antibacterial and anti-inflammatory agents.[1]

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful esterification of this compound. We will delve into the mechanistic rationale behind the chosen methodology, address potential challenges, and offer practical troubleshooting advice to ensure high-yield, high-purity synthesis.

Chemical Principles and Mechanistic Insights

The most common and robust method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium toward the desired ester product.[5]

The Fischer Esterification Mechanism

The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the benzoic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule forms a protonated ester.[3]

  • Deprotonation: The final step involves the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.[6]

Unique Considerations for this compound

The presence of the amino (-NH₂) group introduces a critical consideration. As a basic functional group, the amine will react with the acid catalyst, effectively neutralizing it.[3][5] Therefore, a stoichiometric amount of acid is often required—enough to both protonate the amino group and to act as a catalyst for the esterification.[5]

The ortho-positioning of the amino and bromo substituents can also introduce steric hindrance, potentially slowing the reaction rate compared to less substituted benzoic acids.[7][8] This "ortho effect" is a complex interplay of steric and electronic factors that can influence reaction kinetics.[9][10]

Detailed Experimental Protocol: Methyl 2-Amino-6-bromobenzoate Synthesis

This protocol details the synthesis of methyl 2-amino-6-bromobenzoate using a standard Fischer esterification approach.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Eq.
This compoundC₇H₆BrNO₂216.035.00 g1.0
Methanol (Anhydrous)CH₃OH32.04100 mLLarge Excess
Sulfuric Acid (Conc.)H₂SO₄98.085.0 mL~4.0
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01As needed-
Sodium Sulfate (Anhydrous)Na₂SO₄142.04As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine this compound & Methanol B 2. Cool in Ice Bath A->B C 3. Add H₂SO₄ Dropwise B->C D 4. Reflux (4-6 hours) C->D E 5. Cool & Concentrate D->E Monitor by TLC F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Evaporate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product I->J

Caption: Workflow for the esterification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g).

    • Add anhydrous methanol (100 mL) and stir until the solid is suspended. The acid will likely not fully dissolve at this stage.

    • Place the flask in an ice-water bath to cool the mixture.

  • Acid Addition:

    • While stirring vigorously, slowly add concentrated sulfuric acid (5.0 mL) dropwise using a pipette. Caution: This addition is highly exothermic. A white precipitate of the aminobenzoic acid salt may form.[3]

    • Once the addition is complete, remove the ice bath.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[11]

    • The precipitate should dissolve as the reaction progresses.

    • Maintain reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Carefully pour the concentrated mixture into a beaker containing crushed ice (~150 g).

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Caution: Vigorous gas (CO₂) evolution will occur.[12] Continue adding the bicarbonate solution portion-wise until the gas evolution ceases and the pH is approximately 8.

    • The crude ester product should precipitate as a solid. If it oils out, proceed with liquid-liquid extraction.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[12]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reversible Reaction: The equilibrium is not sufficiently shifted towards the products.[5]Use a large excess of the alcohol (methanol in this case) to drive the reaction forward according to Le Châtelier's Principle.[5] Ensure anhydrous conditions, as water will shift the equilibrium back to the reactants.
Insufficient Catalyst: The basic amino group neutralizes the acid catalyst.[5]Ensure a sufficient, near-stoichiometric amount of sulfuric acid is used to both protonate the amine and catalyze the reaction.
Reaction Stalls (Incomplete) Steric Hindrance: The ortho-substituents may slow the reaction.[7]Increase the reflux time and continue to monitor by TLC until the starting material is consumed. A higher boiling point alcohol could be considered, though this may introduce other side reactions.
Significant Byproduct Formation High Temperature/Long Reaction Time: Can lead to decomposition or side reactions like sulfonation of the aromatic ring.[5]Avoid excessively high temperatures. Monitor the reaction closely and stop heating once the starting material is consumed.[5]
Product is an Oil, Not a Solid Impurity Presence: Residual starting material or byproducts can depress the melting point.Ensure complete neutralization during work-up. Purify the crude product using column chromatography to separate the desired ester from impurities.

Conclusion

The Fischer esterification of this compound is a fundamental and enabling transformation for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying mechanism, particularly the dual role of the acid catalyst in the presence of the amino group, and by carefully controlling reaction conditions, researchers can reliably and efficiently produce the desired esters. The protocol and troubleshooting guide provided herein serve as a robust starting point for laboratory synthesis, enabling further exploration and development in drug discovery programs.

References

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Prezi. Synthesis of Benzocaine.
  • Chemistry LibreTexts. 3: Esterification (Experiment).
  • University of Michigan. Experiment 3. Ester Formation: Preparation of Benzocaine.
  • American Society for Microbiology. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Development.
  • Journal of the American Chemical Society. Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids.
  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
  • ResearchGate. Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-6-bromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as precursors used in the synthesis.

  • Side-Reaction Products: Decarboxylation of the benzoic acid at elevated temperatures can lead to the formation of 3-bromoaniline.[1][2] Isomeric aminobenzoic acids can also be present.

  • Colored Impurities: The amino group is susceptible to oxidation, which can generate highly colored byproducts, giving the crude solid a yellow, brown, or even dark appearance.[3][4]

  • Residual Solvents and Reagents: Solvents, catalysts, and other reagents used during the synthesis may be carried over.[5]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or low temperatures. For this compound, which possesses both a polar amino group and a carboxylic acid group, polar solvents are generally a good starting point.[6] A common strategy is to use a single solvent like ethanol or a mixed solvent system (solvent pair). In a mixed system, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until turbidity appears.[7][8]

Q3: My purified this compound is still yellow or brown. How can I remove the color?

A3: Persistent color in the purified product is typically due to trace amounts of oxidized or polymeric impurities. These can often be effectively removed by treating the hot solution with activated charcoal before filtration.[3] The charcoal has a high surface area that adsorbs the large, colored impurity molecules. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product through adsorption.[5]

Q4: During cooling, my product separated as an oil instead of crystals. What is "oiling out" and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. An oil is undesirable as it tends to trap impurities.

To resolve this, you can:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.[9]

  • Allow the solution to cool much more slowly. Insulating the flask can help.[9]

  • If using a solvent pair, add a bit more of the "good" solvent before cooling.

  • Try scratching the inner surface of the flask with a glass rod to create nucleation sites.[5]

  • Add a seed crystal of pure this compound, if available.[10]

Troubleshooting Guide: Specific Experimental Issues

This section provides direct answers to specific problems you might face during the recrystallization workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures. 3. Cooling period is too short. 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. If you have already disposed of the filtrate, test it by evaporating a small amount; a significant residue indicates product loss.[9] 2. Re-evaluate your solvent choice. If using a single solvent, try adding a miscible anti-solvent. 3. Allow more time for cooling. Place the flask in an ice bath after it has reached room temperature to maximize crystal formation.[10]
Crystallization Occurs Too Rapidly 1. Solution is too concentrated: The level of supersaturation is too high. 2. Cooling is too fast. 1. Rapid crystallization can trap impurities.[9] Reheat the solution, add a small amount (1-5%) of additional hot solvent to slightly decrease saturation, and cool again slowly. 2. Insulate the flask (e.g., with paper towels) to slow the rate of cooling.[9]
Low Final Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. 4. Washing with room temperature or warm solvent. 1. Use the absolute minimum amount of hot solvent required for complete dissolution.[10] 2. To prevent this, use a pre-heated funnel and flask for the hot filtration step and perform the filtration as quickly as possible.[3] 3. Wash the filter cake with a minimal amount of ice-cold solvent. 4. Using cold solvent minimizes the re-dissolving of your purified product.[11]
Product Purity is Still Low 1. Poor solvent choice: The impurities have similar solubility profiles to the product in the chosen solvent. 2. Crystallization was too rapid, trapping impurities within the crystal lattice. 3. Incomplete removal of mother liquor: The filtrate containing dissolved impurities was not fully removed from the crystals.1. Experiment with different solvents or solvent pairs. An acid-base extraction might be necessary as an alternative purification step.[5] 2. Ensure the solution cools slowly to allow for selective crystallization. 3. Press the filter cake firmly with a clean stopper or spatula during vacuum filtration to remove as much mother liquor as possible. Ensure the crystals are adequately washed with a small amount of cold, fresh solvent.[8]

Data Presentation: Solvent Selection

The choice of solvent is critical for successful recrystallization. The following table provides a guide to the solubility of this compound in common laboratory solvents. Note: This data is representative and should be confirmed with small-scale tests.

SolventPolaritySolubility at 25 °CSolubility at Boiling PointComments
Water HighSparingly SolubleSolubleA good choice for a "green" recrystallization, though a large volume may be needed.[7]
Ethanol HighSolubleVery SolubleA good single solvent. May require the addition of an anti-solvent like water for optimal yield.[6]
Ethyl Acetate MediumSparingly SolubleSolubleExcellent choice, often used in a solvent pair with a non-polar anti-solvent.[5]
Hexane LowInsolubleInsolublePrimarily used as an anti-solvent in a mixed system with a more polar solvent like ethyl acetate.[5][12]
Toluene LowSparingly SolubleSolubleCan be effective, but its high boiling point may increase the risk of oiling out.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure using an ethyl acetate/hexane solvent pair, which is effective for a wide range of purities.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Activated charcoal (optional, for colored samples)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Glass funnel, fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

Visual Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethyl acetate to dissolve A->B C Add activated charcoal to hot solution B->C if colored E Filter hot solution through pre-heated funnel B->E if not colored D Boil for 2-3 minutes C->D D->E F Collect clear filtrate E->F G Allow filtrate to cool slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold hexane I->J K Dry crystals under vacuum J->K L Pure this compound K->L

Caption: Experimental workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. On a hot plate in a fume hood, add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[3][5]

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Return the flask to the heat and boil gently for 2-5 minutes.[3]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[3][10]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[9] Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold hexane. This will rinse away the residual ethyl acetate and any impurities dissolved in it.[8]

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the filter cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting: 'Oiling Out' Phenomenon Start Product 'Oils Out' During Cooling Q1 Was cooling rapid? Start->Q1 A1_Yes Reheat to dissolve. Cool slowly in an insulated flask. Q1->A1_Yes Yes Q2 Is the solution very concentrated? Q1->Q2 No End Induce Crystallization: - Scratch flask wall - Add seed crystal A1_Yes->End A2_Yes Reheat and add a small amount of hot solvent. Q2->A2_Yes Yes Q3 Is the solvent boiling point high? Q2->Q3 No A2_Yes->End A3_Yes Consider a lower boiling point solvent or solvent system. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for the "oiling out" issue.

References

  • Vertex AI Search Result[13]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • EBr-A13-CU-CU. (n.d.). This compound CAS #: 20776-48-1.
  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Reddit. (2024). Recrystallization pointers. r/chemistry.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of California, Irvine. (n.d.). Recrystallization 2.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Mitchell, J. B., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC - PubMed Central.
  • Mitchell, J. B., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV.
  • Strem Chemicals. (n.d.). This compound, min 98%.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Bentivoglio, G., et al. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate.

Sources

Technical Support Center: Suzuki Coupling with 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving 2-Amino-6-bromobenzoic acid. This substrate is a valuable building block, but its trifunctional nature—possessing a halogen, an amino group, and a carboxylic acid—can introduce unique challenges into this otherwise robust C-C bond-forming reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in low to no yield?

Low or no yield is a common issue when working with this substrate.[1] The primary reasons often revolve around catalyst inhibition and challenging reaction kinetics. The amino and carboxylic acid groups can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][3] Additionally, the steric hindrance from the ortho-amino group can slow down the oxidative addition step.[4][5]

Q2: I'm observing significant amounts of byproducts. What are they and why are they forming?

Common byproducts in Suzuki reactions include homocoupled products (from two molecules of the boronic acid reacting) and dehalogenated starting material.[6][7] Homocoupling is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[6][8] Dehalogenation can occur if there are sources of hydride in the reaction, which can reductively eliminate with the aryl group from the palladium complex.[9] With this compound, you might also see decarboxylation under harsh conditions, leading to 3-bromoaniline.[10][11][12]

Q3: How do the amino and carboxylic acid groups specifically interfere with the reaction?

Both the amino and carboxylic acid moieties can act as ligands for the palladium center. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle.[1][3] The acidic proton of the carboxylic acid and the N-H protons of the amine can also interfere with the basic conditions required for the reaction, potentially neutralizing the base needed to activate the boronic acid.

Q4: Should I protect the amino or carboxylic acid groups?

While protection strategies are a valid approach, developing a robust coupling with the unprotected substrate is often more desirable to avoid extra synthesis and deprotection steps.[4][13] Many modern ligand systems are designed to tolerate functional groups. However, if direct coupling fails, protection of the amine as an amide or the carboxylic acid as an ester can be considered.

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

This is one of the most frequent challenges and can stem from several factors. A systematic approach to optimization is crucial.

Potential CauseRecommended SolutionsScientific Rationale
Catalyst Inactivity or Inhibition Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][14] • Precatalyst Selection: Use a well-defined Pd(II) precatalyst that efficiently generates the active Pd(0) species. • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[15]The amino and carboxylate groups can poison the catalyst.[1] Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, outcompeting catalyst inhibition.[14][16] They also provide steric shielding to the metal center. Proper degassing is critical as oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[6][15]
Ineffective Base Base Strength & Type: Screen a range of bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[14] • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help. • Stoichiometry: Use at least 2-3 equivalents of base to activate the boronic acid and neutralize the acidic protons on the substrate.The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[17][18][19][20] Insufficient or an inappropriate base will stall the catalytic cycle.[17]
Poor Substrate/Reagent Solubility Solvent Screening: Test various solvents or solvent mixtures. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water.[9][21] • Temperature: Gradually increase the reaction temperature, monitoring for decomposition.Poor solubility of any reaction component will lead to slow reaction rates. While this compound has limited solubility in many organic solvents, finding an appropriate system is key.[21]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a starting point protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate. The product, being a carboxylic acid, may require acidic workup to be extracted into the organic phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

G start Low Yield with This compound q_catalyst Is catalyst deactivation suspected? (e.g., Pd black formation) start->q_catalyst sol_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (SPhos, XPhos). - Use a robust precatalyst. - Ensure rigorous degassing. q_catalyst->sol_catalyst Yes q_base Is the base ineffective? q_catalyst->q_base No end_node Improved Yield sol_catalyst->end_node sol_base Screen Bases: - Try K₃PO₄ or Cs₂CO₃. - Increase stoichiometry (3 equiv). - Ensure solubility (e.g., add water). q_base->sol_base Yes q_conditions Are reaction conditions suboptimal? q_base->q_conditions No sol_base->end_node sol_conditions Adjust Conditions: - Screen solvents (Dioxane, THF, DMF). - Increase temperature incrementally. - Check reagent quality. q_conditions->sol_conditions Yes sol_conditions->end_node

Caption: A decision tree for troubleshooting low yields.

Suzuki Catalytic Cycle & Potential Inhibition

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd InactivePd [Pd(II)-Substrate Complex] (Inactive) Pd0->InactivePd Coordination ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdX->InactivePd Coordination ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH_activated [Ar'-B(OH)₃]⁻ (Activated Boronate) ArBOH->ArBOH_activated Base Base (e.g., K₃PO₄) Base->ArBOH_activated ArBOH_activated->Transmetal Inhibitor Substrate (-NH₂ / -COOH) Inhibitor->InactivePd

Caption: The Suzuki cycle with potential inhibition points.

References

  • Benchchem. (2025). Technical Support Center: Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting the "2-Pyridyl Problem" in Suzuki-Miyaura Couplings. Benchchem.
  • Benchchem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Lubaev, A. E., et al. (2024).
  • RSC Publishing. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Benchchem. (2025).
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • RSC Publishing. (2010).
  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances.
  • Semantic Scholar. (2010). 2-Aminophenyl diphenylphosphinite as an easily accessible ligand for heterogeneous palladium-catalyzed Suzuki–Miyaura reaction in water in the absence of any organic co-solvent.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • PubMed Central. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.

Sources

Technical Support Center: Quinazolinone Synthesis from Aminobromobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with aminobromobenzoic acids as precursors. Here, we address common challenges, particularly the formation of side products, and provide field-proven insights to optimize your synthetic routes.

Introduction

The synthesis of quinazolinones from aminobromobenzoic acids is a foundational strategy in medicinal chemistry. However, this pathway is often complicated by the formation of persistent side products that can drastically reduce yields and complicate purification. The most common route involves the initial formation of a benzoxazinone intermediate, which is subsequently reacted with an amine. This intermediate is the focal point for many of the issues encountered. This guide provides direct answers to specific experimental problems and explains the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiments.

Q1: My yield is low, and I've isolated a major byproduct. Mass spectrometry and NMR suggest it's a diamide, not my target quinazolinone. What's happening?

This is the most frequently encountered issue and typically arises from the ring-opening of the benzoxazinone intermediate.[1][2]

Root Cause Analysis: The benzoxazinone ring, while a key intermediate, is highly susceptible to nucleophilic attack. Trace amounts of water or other nucleophiles (like an excess of a primary amine in the subsequent step) can attack the electrophilic carbonyl carbon. This leads to hydrolysis or aminolysis, opening the ring to form an acyclic diamide byproduct instead of undergoing the desired intramolecular cyclization to the quinazolinone.[1][2]

G Benzoxazinone Benzoxazinone Benzoxazinone_side Benzoxazinone_side

Preventative Measures & Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, dry solvents (e.g., toluene, dioxane, DMF over molecular sieves). Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).[1]

  • Control Reaction Temperature: High temperatures can accelerate the ring-opening side reaction. Optimize your reaction temperature by running small-scale trials to find a balance that promotes product formation without significant byproduct generation.[1]

  • Choice of Reagents: When forming the benzoxazinone from the aminobromobenzoic acid, using a dehydrating agent like acetic anhydride is common. Ensure it is fresh and dry. For the subsequent cyclization, adding the amine nucleophile portion-wise can sometimes prevent a large excess that might promote ring-opening.

Q2: My reaction is sluggish or incomplete. I'm recovering a significant amount of my 2-amino-bromobenzoic acid starting material. Why?

This issue points to inefficient activation or coupling. The specific cause depends on the synthetic route you are employing.

Scenario A: Two-Step Synthesis (via Benzoxazinone) If you are forming the benzoxazinone first, incomplete conversion of the starting aminobromobenzoic acid suggests that the initial acylation/cyclization step is inefficient.

  • Troubleshooting:

    • Acylating Agent: Ensure your acylating agent (e.g., acetyl chloride, acetic anhydride) is reactive enough. For less reactive aminobenzoic acids, a more powerful activating agent may be needed.

    • Temperature: The initial cyclodehydration to the benzoxazinone often requires heat. If the reaction is sluggish at a lower temperature, a carefully controlled increase may be necessary. The classic Niementowski reaction, for example, uses high temperatures (130-150°C), but this can lead to impurities.[1]

Scenario B: One-Pot or Catalytic Synthesis (e.g., Buchwald-Hartwig, Ullmann) If you are attempting a direct catalytic coupling to form the quinazolinone ring, incomplete reaction points to issues with the catalytic cycle.

  • Troubleshooting:

    • Catalyst/Ligand Choice: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often required to facilitate the C-N bond formation.[3][4] For Ullmann reactions, ligands like 1,10-phenanthroline or amino acids can accelerate the coupling under milder conditions.[5]

    • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact reaction rate and yield.[6][7]

    • Catalyst Deactivation: Ensure your reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).

Q3: I'm observing a debrominated side product instead of my target quinazolinone. What causes this?

This is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3]

Root Cause Analysis: The mechanism can involve a side reaction where the amide intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated (debrominated) arene and an imine product. Alternatively, reductive dehalogenation can occur if the catalytic cycle is disrupted.

G Start Aryl-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord ReductiveElim Reductive Elimination AmineCoord->ReductiveElim Productive Pathway BetaHydride β-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Unproductive Pathway Product Desired C-N Coupled Product ReductiveElim->Product Debrominated Debrominated Arene + Imine BetaHydride->Debrominated

Preventative Measures & Solutions:

  • Ligand Optimization: The choice of ligand is critical to favor reductive elimination over side reactions. Bidentate phosphine ligands (e.g., BINAP, DPPF) or bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) can stabilize the palladium complex and promote the desired coupling.[3][7]

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction, although this may require longer reaction times.[8]

  • Reagent Purity: Ensure the amine coupling partner is pure and that the reaction is free from alternative hydrogen sources that might facilitate reductive dehalogenation.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for making quinazolinones from aminobromobenzoic acids?

There are two main approaches:

StrategyDescriptionProsCons
Two-Step (via Benzoxazinone) The aminobromobenzoic acid is first acylated and cyclized to a benzoxazinone intermediate. This isolated intermediate is then reacted with a nitrogen source (e.g., an amine, ammonia, hydrazine) to form the quinazolinone ring.[9][10]Reliable, well-established, allows for purification of the intermediate.Susceptible to ring-opening of the benzoxazinone, can be lower yielding if conditions are not anhydrous.[1][2]
Direct Catalytic Cyclization This approach uses transition-metal catalysis (e.g., Palladium or Copper) to form the key C-N bond in a more direct fashion, often in a one-pot or domino reaction. Examples include Ullmann-type condensations and Buchwald-Hartwig aminations.[3][5][6]Potentially higher atom economy, can be milder, avoids isolation of the sensitive benzoxazinone.Requires optimization of catalyst, ligand, and base; can have catalyst-specific side reactions like dehalogenation.[3][4]
Q: How do I choose between a Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalyzed reaction?

The choice depends on your substrate, desired reaction conditions, and cost considerations.

  • Buchwald-Hartwig (Palladium): Generally offers a broader substrate scope and higher functional group tolerance. The development of specialized ligands has made it very powerful, but the palladium catalyst and ligands can be expensive.[3][4]

  • Ullmann (Copper): A more classical and cost-effective method using copper catalysts. Traditional Ullmann reactions required harsh conditions (high temperatures), but modern variations using specific ligands allow for much milder temperatures.[5][6] It can be an excellent, economical alternative to palladium-based methods.

Protocols

Protocol 1: General Synthesis of a 6-Bromo-Quinazolinone via Benzoxazinone Intermediate

This protocol provides a general method for the two-step synthesis.

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromobenzoic acid (1.0 eq).

  • Add acetic anhydride (3.0-5.0 eq).

  • Heat the mixture to reflux (approx. 140°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Pour the mixture into cold water with stirring to precipitate the product fully and hydrolyze excess acetic anhydride.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The benzoxazinone intermediate is often used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methyl-3-alkyl-quinazolin-4(3H)-one

  • In a dry, inert-atmosphere flask, dissolve the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a dry solvent such as glacial acetic acid or anhydrous toluene.

  • Add the desired primary amine (1.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor by TLC.

  • After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Troubleshooting - Minimizing Diamide Byproduct Formation

This protocol outlines critical steps to take when facing issues with benzoxazinone ring-opening.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and assemble hot, cooling under a stream of dry nitrogen or argon.

    • Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent (e.g., toluene from sodium/benzophenone; DMF from calcium hydride followed by storage over molecular sieves).

    • Ensure all reagents, especially the amine for the cyclization step, are anhydrous.

  • Reaction Setup:

    • Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or balloon setup.

    • Add reagents via syringe through a septum.

  • Modified Procedure (Example for Step 2 of Protocol 1):

    • To the flask containing the benzoxazinone intermediate under an inert atmosphere, add anhydrous solvent (e.g., toluene) via cannula or syringe.

    • Add the primary amine dropwise via syringe at room temperature over 10-15 minutes.

    • Slowly heat the reaction to the optimized temperature (start with a lower temperature, e.g., 80°C, before increasing if necessary).

    • Monitor closely. The goal is to find the lowest possible temperature that allows for complete conversion in a reasonable timeframe.

G Start Problem: Low Yield & Diamide Byproduct Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Implement_Anhydrous Implement Anhydrous Protocol: - Oven-dry glassware - Use dry solvents - Run under N2/Ar Check_Anhydrous->Implement_Anhydrous No Check_Temp Is reaction temperature optimized? Check_Anhydrous->Check_Temp Yes Recheck Re-run reaction with optimized conditions Implement_Anhydrous->Recheck Lower_Temp Run temperature screen (e.g., 80°C, 100°C, 120°C) to find optimal balance Check_Temp->Lower_Temp No Check_Temp->Recheck Yes Lower_Temp->Recheck Success Problem Solved: High Yield of Quinazolinone Recheck->Success

References

  • Overcoming challenges in the synthesis of halo-substituted quinazolinones - Benchchem.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate.
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation | Organic Letters - ACS Publications.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Quinazoline synthesis - Organic Chemistry Portal.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • An Ullmann type reaction for synthesis of quinazoline derivatives 143... - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH.
  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2 - ResearchGate.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF - ResearchGate.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][6]oxazin-4-one and Quinazolin-4(3H)-one - ResearchGate.
  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction - ResearchGate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

Sources

Stability of 2-Amino-6-bromobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6-bromobenzoic Acid

A Senior Application Scientist's Guide to Stability and Troubleshooting

Welcome to the technical support center for this compound (CAS: 20776-48-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. As your application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments. We will explore the intrinsic stability of this molecule, troubleshoot common issues, and establish robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound.

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by its three functional groups: the amino group (-NH₂), the bromine atom (-Br), and the carboxylic acid group (-COOH). Key environmental factors that can induce degradation include elevated temperature, exposure to light (photostability), strong acidic or basic conditions (pH), and the presence of oxidizing agents.[1][2] The interplay between these functional groups dictates the molecule's overall stability profile.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its chemical structure, several degradation pathways are anticipated under stress conditions.[3]

  • Oxidation: The electron-rich amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide, or trace metal ions. This often leads to the formation of colored impurities or polymeric material.

  • Decarboxylation: Like many benzoic acid derivatives, this compound can lose its carboxylic acid group as carbon dioxide (CO₂) upon heating, especially in solution.[4][5] This would result in the formation of 3-bromoaniline.

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions. Reductive dehalogenation can occur in the presence of a reducing agent and a catalyst.[6] Hydrolytic dehalogenation (replacement of -Br with -OH) is also possible, particularly under harsh basic conditions or at high temperatures.[7][8]

Q3: My solution of this compound has turned yellow or brown. What does this indicate?

A3: A noticeable color change in a solution that was initially colorless or pale yellow is a strong indicator of chemical degradation.[3] This is most commonly due to the oxidation of the amino group, which can form highly conjugated, colored species.[3] This process can be accelerated by exposure to light, air (oxygen), or elevated temperatures. It is highly recommended to prepare fresh solutions and store them protected from light in a cool, inert environment.

Q4: What are the best practices for storing solutions of this compound?

A4: To ensure the stability of your solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, freshly opened solvents. While soluble in DMSO, methanol, and ethanol, be aware that DMSO is hygroscopic and can absorb water, which might facilitate hydrolysis over long-term storage.[3]

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation and slow down potential oxidative processes. The solid form should be stored at room temperature.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from photolytic degradation.[3]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

Troubleshooting Guide: Experimental & Analytical Issues

This section provides a problem-and-solution framework for common issues encountered during synthesis and analysis.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Unexpected Peaks in HPLC/LC-MS Analysis 1. Contamination: From solvents, glassware, or reagents.2. Degradation: The compound has degraded in the vial or during sample preparation.3. Isomeric Impurities: Starting material may contain positional isomers.[9]1. Run Blanks: Inject your solvent and mobile phase as blanks to rule out system contamination.2. Analyze Fresh Sample: Prepare a fresh solution from solid material and analyze it immediately. Compare this to your aged sample to confirm degradation.3. Verify Purity: Check the certificate of analysis for your starting material. If necessary, use a validated stability-indicating method to resolve potential isomers from the main peak.
Decreasing Concentration Over Time in Solution 1. Chemical Degradation: The compound is breaking down due to oxidation, hydrolysis, or other pathways.2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic or certain types of glass).1. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 1) to understand its lability under your conditions.[1][10] This will help you identify and control the cause.2. Use Appropriate Vials: Store solutions in high-quality, inert glass vials (e.g., silanized glass) to minimize surface adsorption.[3]
Low Yield or Reaction Failure in Synthesis 1. Impure Starting Material: The presence of degradants or inhibitors in your this compound.2. Incompatible Reaction Conditions: The reaction conditions (e.g., high temperature, strong base, presence of an oxidant) may be degrading the starting material before it can react.1. Confirm Purity: Run a quick purity check (e.g., NMR, HPLC) on the starting material before use.2. Review Reaction Compatibility: Consider the potential degradation pathways. If your reaction is run at high heat, you risk decarboxylation. If it involves strong oxidizing agents, you risk degrading the amino group. Modify conditions to be milder if possible (e.g., lower temperature, different catalyst).[11]
Precipitation or Cloudiness in Solution 1. Poor Solubility: The concentration may be too high for the chosen solvent, especially at storage temperatures.2. pH Shift: A change in the solution's pH can affect the solubility of this amphoteric molecule (containing both an acidic -COOH and a basic -NH₂ group).3. Degradation Product: An insoluble degradation product may be forming and precipitating.1. Check Solubility Limits: Re-evaluate the solubility at your storage temperature. Gentle warming and ultrasonication can help with initial dissolution but may not prevent precipitation upon cooling.[3]2. Buffer the Solution: If working in an aqueous medium, using a buffer can maintain a stable pH and improve solubility.3. Identify Precipitate: Isolate and attempt to identify the precipitate using analytical techniques (e.g., LC-MS, NMR) to determine if it is a degradant.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways that this compound may undergo when subjected to various stress conditions. Understanding these transformations is key to developing stable formulations and robust analytical methods.

G cluster_products Potential Degradation Products parent This compound decarboxylated 3-Bromoaniline (Decarboxylation) parent->decarboxylated Heat (Δ) oxidized Oxidized/Polymeric Species (Oxidation) parent->oxidized O₂, H₂O₂, Light (hν) dehalogenated 2-Amino-6-hydroxybenzoic Acid (Dehalogenation/Hydrolysis) parent->dehalogenated Base/Heat Reductive Conditions

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][10] This protocol outlines a standard workflow according to ICH guidelines.[2]

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis arrow arrow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1 N HCl, 60°C) C Base Hydrolysis (0.1 N NaOH, 60°C) D Oxidation (3% H₂O₂, RT) E Thermal (70°C, in solution) F Photolytic (ICH Q1B light exposure) G Control (Stock solution, protected) H Sample at Time Points (e.g., 2, 6, 24, 48 hrs) B->H Incubate C->H Incubate D->H Incubate E->H Incubate F->H Incubate G->H Incubate I Neutralize Acid/Base Samples H->I J Analyze All Samples by Stability-Indicating HPLC Method I->J K Evaluate Results: % Degradation, Peak Purity, Mass Balance J->K

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60°C.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.[3]

    • Thermal: Incubate the stock solution at 70°C in a stability chamber.

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution under normal storage conditions (e.g., 4°C, protected from light).

  • Sampling: Take aliquots from each stressed sample at predetermined intervals (e.g., 0, 2, 6, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Calculate the percentage of degradation, assess the purity of the main peak, and determine the mass balance to account for all components.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.[12]

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidAcid modifier ensures the carboxylic acid is protonated, leading to better peak shape and consistent retention. Formic acid is suitable for LC-MS compatibility.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 20 minutesA gradient elution is necessary to resolve the parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times by controlling viscosity and separation kinetics.
Detection UV at a suitable wavelength (e.g., 245 nm or 310 nm)Wavelength should be determined by running a UV scan of the parent compound to find its absorbance maximum (λ-max).
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and detector sensitivity.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of a freshly prepared, undegraded standard of this compound to determine its retention time and peak area.

  • Degraded Sample Injection: Inject the samples obtained from the forced degradation study (Protocol 1).

  • Method Validation: Assess the method's ability to separate the parent peak from all degradation product peaks. Peak purity analysis (using a Diode Array Detector) should be performed to ensure the parent peak is not co-eluting with any degradants. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

References

  • BenchChem. (2025). Technical Support Center: 2-Amino-6-chlorobenzoic Acid Solution Stability.
  • BioPharmaSpec. (n.d.).
  • MedCrave. (2016).
  • IOP Publishing. (n.d.).
  • BioPharm International. (n.d.).
  • Dakenchem. (n.d.). Leveraging this compound in Advanced Organic Synthesis.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 20776-48-1.
  • Fetzner, S. (n.d.).
  • IJSDR. (n.d.).
  • PubMed. (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals.
  • Higson, F. K., & Focht, D. D. (1990). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. PubMed.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Wolf, C., et al. (2008).
  • BenchChem. (2025). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Amino-6-bromobenzoic acid. This substrate, while a valuable building block in pharmaceutical and materials science, presents unique challenges due to the presence of three distinct functionalities: an aryl bromide (the electrophilic site), an amino group, and a carboxylic acid. These groups can interact with the palladium catalyst, complicating reaction optimization.

This guide is structured in a question-and-answer format to directly address common issues and provide actionable solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so critical for this compound?

A1: Optimizing catalyst loading is a balancing act between reaction efficiency and cost-effectiveness. For a substrate like this compound, it's even more crucial for three key reasons:

  • Catalyst Inhibition: The free amino (-NH₂) and carboxylic acid (-COOH) groups can act as ligands, coordinating to the palladium center and potentially deactivating the catalyst or preventing the formation of the active catalytic species.[1] Using the minimum effective catalyst amount reduces the impact of these inhibitory interactions.

  • Side Reaction Mitigation: High catalyst loadings can sometimes accelerate undesirable side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the boronic acid partner in Suzuki reactions.[2][3] Fine-tuning the loading helps maximize selectivity for the desired product.

  • Cost and Metal Contamination: Palladium catalysts and their associated phosphine ligands are expensive.[4] Minimizing the loading directly reduces cost. Furthermore, for pharmaceutical applications, stringent limits on residual palladium in the final active pharmaceutical ingredient (API) make lower catalyst usage highly desirable.[4]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A2: A good starting point for initial screening is typically between 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂ or a precatalyst) and a 1:1 to 1:2.2 ratio of Palladium to Ligand.[4][5] For challenging substrates like this one, which are sterically hindered and contain potentially inhibiting functional groups, using modern, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) is often necessary for success.[6]

Q3: Should I use a Pd(0) source, a Pd(II) salt, or a modern precatalyst?

A3: While all can work, modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often the most reliable choice.[7] Here's why:

  • Pd(0) sources like Pd(PPh₃)₄ are ready to enter the catalytic cycle but can be air-sensitive and degrade upon storage.

  • Simple Pd(II) salts like Pd(OAc)₂ are air-stable and cheap but require an in situ reduction to the active Pd(0) state. This reduction step can be inefficient, sometimes consuming the phosphine ligand (forming phosphine oxide) or the organoboron reagent, which alters stoichiometry and can lead to inconsistent results.[8][9]

  • Precatalysts are air-stable Pd(II) complexes designed for clean, rapid, and stoichiometric generation of the active monoligated Pd(0) species under the reaction conditions.[4][7] This leads to more reproducible results, especially in high-throughput screening and scale-up.[4]

Q4: Can the unprotected -NH₂ and -COOH groups cause specific side reactions?

A4: Yes. Beyond catalyst inhibition, the primary concern with the unprotected aniline is its potential to participate in the reaction. In Buchwald-Hartwig aminations, while you intend to couple a different amine, the substrate's own amino group could potentially lead to oligomerization under harsh conditions, although this is less common. The carboxylic acid can complicate the reaction by reacting with strong bases, altering the solubility and basicity of the medium. For these reasons, careful selection of a compatible base is critical. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over strong alkoxides when ester or acid functionalities are present.[7]

Troubleshooting Guide

This section addresses specific experimental failures. For each problem, potential causes are listed with corresponding, actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Your reaction shows mostly unreacted this compound after the expected reaction time.

Potential Cause Troubleshooting Step & Rationale
Inactive Catalyst Solution: Verify the activity of your palladium source. Run a trusted control reaction with a simple substrate (e.g., bromobenzene) to confirm the catalyst is active.[3] Rationale: Palladium precatalysts can degrade if stored improperly. Starting with a Pd(II) salt like Pd(OAc)₂ requires in situ reduction, which may be failing. Using a robust, air-stable precatalyst can often solve this.[6][7]
Catalyst Inhibition/Deactivation Solution 1: Increase the ligand-to-metal ratio (e.g., from 1:1 to 1:2.2). Rationale: The substrate's amino group can compete with the phosphine ligand for coordination sites on the palladium. An excess of the phosphine ligand can help ensure the formation of the desired catalytically active species.[7] Solution 2: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or RuPhos). Rationale: Bulky biarylphosphine ligands promote the formation of monoligated Pd(0) species, which are often more active, and can sterically shield the metal center from inhibition by the substrate's functional groups.[1][6]
Poor Reagent Purity Solution: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Amines, in particular, should be purified if they are old or discolored.[7] Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes boronic acid homocoupling.[3][9] Water can hydrolyze boronic acids (protodeboronation).[10] Trace impurities in reagents can poison the catalyst. Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is critical.[3][7]
Incorrect Base Solution: Screen different bases. For Suzuki reactions with this substrate, K₃PO₄ or Cs₂CO₃ are excellent starting points. For Buchwald-Hartwig, NaOtBu or LHMDS may be required, but compatibility with the carboxylic acid must be considered. Rationale: The base plays a crucial role in both the transmetalation step (Suzuki) and amine deprotonation (Buchwald-Hartwig).[1][9] Its strength and solubility can dramatically affect the outcome.
Problem 2: Reaction Stalls at Partial Conversion

The reaction proceeds initially but stops before the starting material is fully consumed.

Potential Cause Troubleshooting Step & Rationale
Catalyst Degradation Solution: Add a second small portion of the catalyst and ligand (e.g., 0.5 mol%) after the reaction has stalled. If the reaction restarts, catalyst lifetime is the issue. Rationale: Under the reaction conditions (heat, presence of base), the catalyst may have a limited lifetime and slowly decompose. Using a more robust precatalyst or a different ligand can improve stability.
Product Inhibition Solution: Try running the reaction at a lower concentration. Rationale: The product molecule, now containing a new bulky group, might coordinate more strongly to the palladium center than the starting materials, effectively acting as a catalyst poison and shutting down the cycle. Diluting the reaction can sometimes disfavor this product binding equilibrium.
Poor Mixing Solution: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. Rationale: Many cross-coupling reactions involve solid bases (like K₃PO₄) in an organic solvent, creating a multiphasic system. Efficient mixing is essential to ensure all components can interact at the catalytic center.[7]
Problem 3: Significant Side Product Formation

The desired product is formed, but it is contaminated with significant impurities derived from the starting materials.

Side Product Potential Cause Solution & Rationale
Homocoupling (Biaryl from Boronic Acid) Presence of Oxygen: The primary cause is the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][10]Solution: Improve degassing of all solvents and ensure a strictly inert (argon or nitrogen) atmosphere is maintained throughout the reaction.[3][10] Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) can also minimize this, as it avoids oxidative side reactions that can occur during the reduction of some Pd(II) salts.[3]
Hydrodehalogenation (2-Aminobenzoic Acid) Hydrogen Source/High Catalyst Activity: This occurs when the aryl halide complex is reduced instead of undergoing cross-coupling. It can be exacerbated by overly active catalysts or the presence of hydrogen donors (e.g., water, alcohols).[2]Solution: Decrease the catalyst loading. Ensure anhydrous conditions. Sometimes, changing the ligand or base can temper the catalyst's activity just enough to disfavor this pathway.

Visualizing the Troubleshooting Process

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for addressing a low-yielding reaction.

TroubleshootingWorkflow start Reaction Fails (Low Yield / No Conversion) check_reagents 1. Verify Reagent Purity & Inert Conditions start->check_reagents check_catalyst 2. Confirm Catalyst Activity (Run Control Reaction) check_reagents->check_catalyst If problem persists success Successful Reaction check_reagents->success If conditions were poor & now fixed screen_ligand 3. Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligand If catalyst is active check_catalyst->success If catalyst was inactive & now replaced screen_base 4. Screen Bases (K₃PO₄, Cs₂CO₃, etc.) screen_ligand->screen_base If still low yield screen_ligand->success If optimized optimize_loading 5. Adjust Catalyst Loading (Try Lowering First) screen_base->optimize_loading If side products appear screen_base->success If optimized optimize_loading->success If optimized

Caption: A decision tree for troubleshooting common cross-coupling reaction failures.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a step-by-step method for efficiently screening catalyst loading to find the optimal concentration. It is designed to be performed in parallel in a multi-well reaction block or with several vials.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3)

  • SPhos ligand

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, weigh this compound (e.g., 0.1 mmol, 21.6 mg) into four separate reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the arylboronic acid (0.15 mmol) and K₃PO₄ (0.3 mmol, 63.7 mg).

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in dioxane to facilitate accurate dispensing of small quantities. For example, dissolve an appropriate amount of precatalyst and ligand for a 2 mol% final concentration in a known volume of dioxane.

  • Catalyst Loading Variation:

    • Vial 1 (2.0 mol%): Add the calculated volume of the stock solution.

    • Vial 2 (1.0 mol%): Dilute the stock solution by half and add the same volume.

    • Vial 3 (0.5 mol%): Dilute the 1.0 mol% solution by half and add the same volume.

    • Vial 4 (0.1 mol%): Dilute the 0.5 mol% solution by a factor of five and add the same volume.

  • Reaction: Add dioxane to each vial to reach the final desired concentration (e.g., 0.1 M). Seal the vials, remove them from the glovebox, and place them in a preheated reaction block (e.g., 100 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12 hours). After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative purity.

Data Analysis:

Summarize the results in a table to easily identify the optimal loading.

EntryCatalyst Loading (mol%)Conversion (%)Desired Product : Side Product Ratio
12.0>9995 : 5
21.0>9998 : 2
30.598>99 : 1
40.175>99 : 1

From this hypothetical data, 0.5 mol% would be selected as the optimal loading, as it provides excellent conversion while minimizing side products and catalyst cost.

References

  • Cross-Coupling Reactions Guide
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Public
  • Buchwald–Hartwig amin
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - White Rose Research Online
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles - Benchchem
  • Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid - Benchchem
  • Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-Bromobenzo

Sources

Technical Support Center: Palladium Catalyst Removal in Reactions of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient and robust removal of palladium catalysts from reactions involving 2-Amino-6-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and face the critical challenge of purifying their products to meet stringent regulatory standards.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during the palladium removal process. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenge

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency.[4][5] However, the very nature of these reactions often leads to contamination of the final product with residual palladium.[6][7] This is a significant concern in the pharmaceutical industry due to the potential toxicity of heavy metals and strict regulatory limits on their presence in active pharmaceutical ingredients (APIs).[1][2][3] this compound and its derivatives are common building blocks in the synthesis of complex molecules, and their purification from palladium residues is a frequent and critical step.

Section 2: Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common problems you may encounter.

Issue 1: Incomplete Palladium Removal After Initial Filtration

Symptom: Your reaction mixture, after passing through a standard filter like Celite, still shows signs of palladium contamination (e.g., a dark-colored filtrate, or analysis by ICP-MS indicates high residual palladium).

Root Cause Analysis & Solutions:

  • Colloidal Palladium: Fine, insoluble palladium particles (Pd(0)) may be passing through the pores of your filter medium.[8]

    • Solution: Employ a finer filtration setup. A thicker Celite pad (1-2 cm), pre-wetted with the solvent, can be more effective.[8][9] For very fine particles, consider using a membrane filter with a specific pore size (e.g., 0.45 µm PTFE).[8]

  • Soluble Palladium Species: Your palladium may be in a soluble form (e.g., Pd(II) complexes) which will not be removed by simple filtration.[8][10] Filtration is primarily effective for heterogeneous palladium catalysts.[8][9]

    • Solution: You must switch to a method that targets soluble palladium. This includes using scavengers, inducing precipitation, or employing chromatographic purification.[8]

Issue 2: Low Efficiency of Palladium Scavengers

Symptom: After treating your reaction mixture with a palladium scavenger (e.g., silica-based thiol or thiourea scavengers), the residual palladium levels remain unacceptably high.

Root Cause Analysis & Solutions:

  • Insufficient Scavenger Amount or Contact Time: The stoichiometry of the scavenger to palladium may be too low, or the reaction time may be too short for effective binding.

    • Solution: Increase the molar equivalents of the scavenger relative to the initial palladium loading. A typical starting point is 4-8 molar equivalents.[11] Extend the stirring time and consider gentle heating (e.g., 40-60 °C) to improve kinetics.[11] It is advisable to monitor the progress by taking aliquots for analysis.

  • Poor Mass Transfer: Inadequate mixing can lead to inefficient contact between the scavenger and the dissolved palladium.

    • Solution: Ensure vigorous and consistent stirring throughout the scavenging process.[8]

  • Inappropriate Scavenger for the Palladium Species: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands present.[10]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiols, thioureas, amines) to find the most effective one for your specific reaction conditions.[12] Some scavengers are designed to be versatile for various palladium forms.[12]

Issue 3: Significant Product Loss During Purification

Symptom: Your final product yield is substantially lower after the palladium removal step.

Root Cause Analysis & Solutions:

  • Non-specific Adsorption to the Scavenger or Activated Carbon: Your product, this compound or its derivative, may be adsorbing onto the purification medium. This is a known issue with activated carbon.[7][8]

    • Solution 1: Reduce the amount of adsorbent to the minimum required for effective palladium removal.[8]

    • Solution 2: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover adsorbed product.[11] Be aware that this might also lead to some leaching of the captured palladium.[7]

    • Solution 3: Switch to a more selective scavenger that has a lower affinity for your product.[8]

    • Solution 4: Explore alternative purification methods such as crystallization or liquid-liquid extraction, which may offer better product recovery.[1][9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from reactions involving this compound?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers (e.g., silica or polystyrene functionalized with thiols, thioureas, or amines) or activated carbon to bind the palladium, which is then removed by filtration.[1][10][12][13]

  • Precipitation: Changing the conditions of the reaction mixture (e.g., adding a specific agent) to cause the palladium to precipitate as an insoluble solid, which can then be filtered off.[8]

  • Crystallization: Purifying the desired product through crystallization can leave the palladium impurities behind in the mother liquor.[1] This can be enhanced by adding agents that form soluble complexes with palladium.[1]

  • Filtration: Effective for removing heterogeneous palladium catalysts or precipitated palladium. Often used in conjunction with other methods.[9][14][15]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: The choice of method depends on several factors:

  • Nature of the Palladium Catalyst: Is it homogeneous (soluble) or heterogeneous (insoluble)?

  • Properties of Your Product: Consider its solubility, stability, and potential for non-specific adsorption.

  • Required Purity Level: Pharmaceutical applications have very strict limits (often < 10 ppm).[1]

  • Scale of the Reaction: Some methods are more scalable and cost-effective than others.[8]

A common strategy is to screen several methods on a small scale to determine the most efficient and highest-yielding approach for your specific substrate and reaction conditions.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, typically based on silica gel or polystyrene, that have been chemically modified with functional groups that have a strong affinity for palladium.[8][12] These functional groups, such as thiols, thioureas, and various amines, act as chelating agents that selectively bind to palladium species in the solution.[10][16] Once the palladium is bound to the solid support, it can be easily removed from the reaction mixture by filtration.[8]

Q4: Can I use activated carbon for palladium removal? What are the pros and cons?

A4: Yes, activated carbon is a widely used and cost-effective method for palladium removal.[13][17]

  • Pros: It is inexpensive and can be effective at adsorbing palladium.[13]

  • Cons: It can lack selectivity and may also adsorb your desired product, leading to a loss of yield.[7][8] Its efficiency can sometimes be lower than that of specialized, functionalized scavengers.[8] Combining activated carbon with a chelating agent can sometimes improve its performance.[7][16]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The standard and most accurate methods for quantifying trace amounts of palladium in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

  • Atomic Absorption (AA) spectroscopy[1] These techniques require specialized instrumentation and trained personnel.[1] For high-throughput screening of purification methods, rapid fluorescence-based assays are also available.[18][19]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)

This protocol provides a general workflow for using a solid-supported scavenger.

Scavenging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_isolation Isolation start Crude Reaction Mixture (Post-Reaction) quantify Quantify/Estimate Residual Palladium start->quantify Analysis dissolve Dissolve Crude Product in Suitable Solvent start->dissolve calculate Calculate Required Scavenger Amount (e.g., 4-8 eq.) quantify->calculate add_scavenger Add Scavenger calculate->add_scavenger dissolve->add_scavenger stir Stir Vigorously (2-24h, RT to 60°C) add_scavenger->stir filter Filter through Celite Pad to Remove Scavenger stir->filter Completion wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washes filter->combine wash->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for palladium removal using a solid-supported scavenger.

Detailed Steps:

  • Determine Palladium Concentration: If possible, quantify the residual palladium in your crude product using a technique like ICP-MS.[1] If this isn't feasible, estimate the amount based on the initial catalyst loading.

  • Calculate Scavenger Amount: Based on the palladium content, calculate the necessary amount of the chosen scavenger. A starting point of 4-8 molar equivalents is recommended.[11]

  • Scavenging Reaction: Dissolve the crude product in an appropriate solvent. Add the calculated amount of the solid-supported scavenger.

  • Stir: Vigorously stir the mixture. The optimal time and temperature should be determined empirically, but a common range is 2-24 hours at room temperature or slightly elevated temperatures (40-60 °C).[11]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite to remove the scavenger-palladium complex.

  • Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[11]

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques as reported in the literature. This data can guide your selection of a starting method.

Method/Reagent Initial Pd (ppm) Final Pd (ppm) Reaction Type Reference
Thiol-functionalized Silica300< 1-[7]
SiliaMetS Thiol & Thiourea2400≤ 16Suzuki Coupling[12]
Activated Carbon (Darco KB-B)300< 1-[7]
N-acetyl cysteine & Activated Carbon9100< 273 (>97% removal)-[16]
Tris(2-aminoethyl)amine & Silica Gel9100< 273 (>97% removal)-[16]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, substrate, and solvent system.[7]

Section 5: Logical Relationships in Method Selection

The choice of a palladium removal strategy often follows a logical decision tree based on the nature of the palladium impurity.

Decision_Tree start Initial Workup: Is Pd still present? node_insoluble Insoluble Pd (Heterogeneous/Precipitated) start->node_insoluble Yes, Insoluble (Black Particles) node_soluble Soluble Pd (Homogeneous Catalyst) start->node_soluble Yes, Soluble (Colored Solution) action_filter Action: Fine Filtration (Celite, Membrane Filter) node_insoluble->action_filter action_scavenge Action: Scavenging (Thiol, Amine, Carbon) node_soluble->action_scavenge action_precipitate Action: Precipitation node_soluble->action_precipitate action_crystallize Action: Crystallization node_soluble->action_crystallize result_pass Result: Pd < Limit action_filter->result_pass action_scavenge->result_pass action_precipitate->result_pass action_crystallize->result_pass result_fail Result: Pd > Limit (Re-evaluate)

Caption: Decision tree for selecting a palladium removal strategy.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Dou, G. et al. (2011, October 21). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs.
  • A. J. F. N. et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
  • Marguí, E. et al. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
  • Various Authors. (2015). Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
  • BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery. [Link]
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
  • Fallan, C. et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Scott, J. S. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
  • Various Authors. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
  • Various Authors. (2020). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal.
  • Pashkov, G. L. et al. (2021). Chelating Extractants for Metals. MDPI. [Link]
  • Onyx Scientific. (2022).
  • Shao, P. et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
  • Various Authors. (2015). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent.
  • Virginia Commonwealth University. (2025, September 30). Palladium Catalysts for C-H Reactions. TechTransfer and Ventures. [Link]
  • ACS GCI Pharmaceutical Roundtable. Screening. [Link]
  • Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. [Link]
  • Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
  • Wikipedia. (2023).
  • Mott Corp.
  • Various Authors. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Chemistry LibreTexts. (2023, June 30).
  • Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture?
  • Atlanchim Pharma.
  • University of Pittsburgh. (2008, November 24).
  • Mernyák, E. et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Calcagno, V. et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Google Patents. (2006). Method of removing palladium.
  • Scott, J. S. et al. (2022, January 20).
  • Organic Syntheses. (2024, November 22).

Sources

Preventing self-condensation of 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Condensation

Understanding the Challenge: The "Why" Behind Self-Condensation

2-Amino-6-bromobenzoic acid possesses both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Under certain conditions, particularly at elevated temperatures or in the presence of activating agents, one molecule can react with another. The amino group of one molecule can attack the carboxylic acid group of a second molecule, leading to the formation of an amide bond and the elimination of a water molecule. This process, if repeated, results in the formation of oligomers or polymers, complicating the synthesis of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving this compound.

Q1: My reaction is forming a significant amount of insoluble precipitate. What is happening and how can I prevent it?

A1: The formation of an insoluble precipitate is a strong indicator of self-condensation. The resulting polymeric material often has poor solubility in common organic solvents.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy to prevent self-condensation is to temporarily "mask" the reactive amino group with a protecting group.[1][2] This renders the amine non-nucleophilic, preventing it from attacking the carboxylic acid of another molecule.

  • Lower the Reaction Temperature: High temperatures accelerate the rate of self-condensation. If the desired reaction can proceed at a lower temperature, this simple adjustment can significantly reduce the formation of byproducts.

  • Control Stoichiometry and Addition Rate: When reacting this compound with another reagent, ensure that the stoichiometry is carefully controlled. Slow, dropwise addition of the acid to a solution of the other reactant can help to favor the desired reaction over self-condensation by maintaining a low concentration of the free acid.

Q2: What are the best protecting groups for the amino group of this compound?

A2: The choice of protecting group is critical and depends on the specific reaction conditions of your subsequent synthetic steps. An ideal protecting group should be easy to introduce, stable under your reaction conditions, and readily removable without affecting other functional groups in your molecule.[1][2]

Protecting GroupAbbreviationIntroduction MethodRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, baseStrong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylZ or CbzBenzyl chloroformate (Cbz-Cl), baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseMild base (e.g., piperidine)Easily removed under mild conditions, orthogonal to Boc and Z groups.[1]
AcetylAcAcetic anhydride or acetyl chloride, baseAcidic or basic hydrolysisSimple and inexpensive.
TosylTsTosyl chloride (Ts-Cl), baseStrong acid or reducing agents (e.g., sodium in liquid ammonia)[3]Very stable to a wide range of conditions.

Q3: Can I avoid using a protecting group? What are the alternative strategies?

A3: While protecting groups are highly effective, their introduction and removal add extra steps to a synthesis. In some cases, you may be able to minimize self-condensation through careful control of reaction conditions.

Alternative Strategies:

  • Activation of the Carboxylic Acid: Instead of protecting the amine, you can activate the carboxylic acid group in situ to make it more reactive towards your desired nucleophile. This can be achieved using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). By promoting the desired reaction, you can kinetically disfavor the slower self-condensation pathway.

  • Low-Temperature Reactions: As mentioned previously, conducting the reaction at the lowest possible temperature that still allows for the desired transformation can significantly suppress self-condensation. Cryogenic conditions (e.g., -78 °C) may be necessary in some cases.

Q4: How does solvent choice impact self-condensation?

A4: The choice of solvent can influence the rate of self-condensation. Aprotic solvents are generally preferred as they are less likely to participate in the reaction. Solvents that can effectively solvate the starting material without promoting intermolecular interactions are ideal.

Recommended Solvents:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) - Use with caution, as residual amines in DMF can sometimes promote side reactions.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a standard procedure for protecting the amino group of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Visualizing the Problem and Solution

To better understand the chemical transformations, the following diagrams illustrate the self-condensation mechanism and the preventative strategy of using a protecting group.

SelfCondensation cluster_0 Self-Condensation Pathway Molecule_1 This compound Dimer Dimer + H₂O Molecule_1->Dimer Nucleophilic attack by -NH₂ of Molecule 2 Molecule_2 This compound Molecule_2->Dimer on -COOH of Molecule 1

Caption: Self-condensation of this compound.

ProtectionStrategy cluster_1 Prevention via Protection Start This compound Protected Protected Amine Start->Protected + Protecting Group Reaction Desired Reaction Protected->Reaction Deprotection Deprotection Reaction->Deprotection Product Final Product Deprotection->Product

Caption: Workflow for preventing self-condensation.

References

  • Erickson, B. W., & Merrifield, R. B. (1976). Solid-phase peptide synthesis. In The Proteins (Vol. 2, pp. 255-527). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • The GPM. (n.d.). Amino acid protecting groups.
  • Wikipedia. (2023, October 27). Self-condensation.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.

Sources

Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in Reactions of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique trifunctional nature of this molecule—possessing an amine, a carboxylic acid, and a bromine atom—makes it a powerful intermediate for creating complex scaffolds.[1][2] However, this same reactivity can lead to unexpected side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot, characterize, and mitigate the formation of common and unexpected byproducts, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions - Diagnosing Common Byproducts

This section addresses the most frequently encountered byproducts. Understanding their origin is the first step toward effective mitigation.

Q1: My mass spectrometry results show a significant peak with a mass 44 Da less than my starting material or expected product. What is the likely cause?

A1: This mass loss is a classic indicator of decarboxylation , the loss of a CO₂ group. The bond between the carboxylic acid and the aromatic ring can cleave under harsh thermal or pH conditions, particularly elevated temperatures or the presence of strong acids/bases.[3][4] This side reaction results in the formation of 3-bromoaniline .

  • Causality: The steric strain between the ortho-amino and bromo substituents can facilitate the departure of the carboxyl group, especially when protonated or under thermal stress. Oxidative conditions can also promote decarboxylation.[5]

  • Mitigation Strategy:

    • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid prolonged heating.

    • pH Management: If possible, run the reaction under neutral or mildly basic conditions. Avoid strong acids, as they can protonate the carboxyl group and promote its loss.

    • Inert Atmosphere: For sensitive reactions, ensure the system is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative decarboxylation.

Q2: I've isolated a byproduct that matches the molecular weight of 2-aminobenzoic acid (anthranilic acid). How did my starting material lose its bromine atom?

A2: You are observing protodehalogenation (also called hydrodehalogenation). This is a common side reaction in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[6] In this process, the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.

  • Causality: In a palladium-catalyzed cycle, after the initial oxidative addition step, the catalytic intermediate can react with a proton source (like water or alcohols) before the desired transmetalation step occurs. This short-circuits the cycle, releasing the dehalogenated product and regenerating a palladium species.[6]

  • Mitigation Strategy:

    • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dioxane, THF, toluene) and ensure all reagents and glassware are thoroughly dried.

    • Select a Non-Nucleophilic Base: Use bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides, which can be sources of water or hydride.[6]

    • Optimize Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.[6][7]

A3: Yes, the formation of a dimer is a strong possibility. Anthranilic acid and its derivatives are known to form various dimeric structures, often through intermolecular hydrogen bonding in the solid state or through covalent bond formation under certain reaction conditions.[8][9][10]

  • Potential Dimeric Byproducts:

    • Biaryl Dimer: Formed via Ullmann-type homocoupling, where two molecules of this compound couple to form a biphenyl structure. This is favored by high temperatures and the presence of copper catalysts.[11]

    • Amide-linked Dimer: The amino group of one molecule could potentially react with the carboxylic acid of another to form an amide bond, leading to an anthranoyl-anthranilic acid structure.[12] This typically requires activation of the carboxylic acid or harsh thermal conditions.

  • Characterization: Due to their higher molecular weight and often symmetrical nature, dimers can be identified using LC-MS and NMR. Their poor solubility is also a key indicator.

Section 2: Troubleshooting Specific Reaction Chemistries

Focus: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but is prone to specific side reactions with substrates like this compound.[7][13]

Q: My Suzuki coupling is sluggish and produces significant amounts of homocoupled boronic acid byproduct and palladium black. What's going wrong?

A: This points to several interrelated issues: low catalyst activity, catalyst deactivation, and competing side reactions.[6][14]

  • Causality & Troubleshooting:

    • Inefficient Oxidative Addition: The steric hindrance from the ortho-amino and carboxylate groups can slow down the initial insertion of palladium into the C-Br bond.[6]

      • Solution: Use a more reactive palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as SPhos or XPhos to accelerate this step.[6][7]

    • Catalyst Deactivation: The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of solution, rendering it inactive.[6]

      • Solution: Ensure the reaction is rigorously degassed to remove all oxygen, which can oxidize and deactivate the catalyst. The use of robust ligands also helps stabilize the catalyst in solution.

    • Boronic Acid Homocoupling: This side reaction is often base- and oxygen-mediated.

      • Solution: Use the minimum effective amount of boronic acid (e.g., 1.2-1.5 equivalents). Ensure a completely inert atmosphere.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe. The flask should be evacuated and backfilled with argon at least three times.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the product, then extract with ethyl acetate.

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br Deact Catalyst Deactivation (Pd Black) Pd0->Deact O₂ PdII Ar-Pd(II)-Br(L)₂ OA->PdII Trans Transmetalation PdII->Trans Ar'B(OH)₂ Base Proto Protodehalogenation (Ar-H) PdII->Proto H⁺ Source PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar Homo Homocoupling (Ar'-Ar') Trans->Homo O₂ RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Impurity_Workflow Start Unknown Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS CheckDB Compare Mass to Possible Byproducts (Table 1) LCMS->CheckDB Isolate Isolate Impurity (Prep-HPLC/Flash) CheckDB->Isolate No Match or Confirmation Needed Match Structure Identified CheckDB->Match Mass Match NMR Acquire NMR Spectra (¹H, ¹³C, 2D) Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate Elucidate->Match NoMatch Structure Unknown Analytical_Decision_Tree start Goal of Analysis q1 Need to separate complex mixture? start->q1 q2 Need molecular weight and formula? q1->q2 No hplc Use HPLC/GC q1->hplc Yes q3 Need definitive structure? q2->q3 No ms Use LC-MS/GC-MS q2->ms Yes q4 Need functional group info? q3->q4 No nmr Use NMR (¹H, ¹³C, 2D) q3->nmr Yes ir Use FTIR q4->ir Yes end Analysis Complete q4->end No hplc->q2 ms->q3 nmr->q4 ir->end

Sources

Strategies to improve the regioselectivity of reactions with 2-Amino-6-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-bromobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent steric and electronic properties of this molecule demand a nuanced approach to achieve high regioselectivity. Let's explore how to control its reactivity to your advantage.

Troubleshooting Guide: Regioselectivity Issues

This section addresses the most common problems encountered during the functionalization of this compound.

Question 1: I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and obtaining a mixture of isomers with low yield. What's going wrong?

Answer: This is a classic issue stemming from the complex interplay of the substituents on the aromatic ring. You are facing three primary challenges: competing directing effects, steric hindrance, and potential protonation of the amine.

  • Competing Directing Effects: You have a powerful activating, ortho, para-directing amino group (-NH₂) and a deactivating, meta-directing carboxylic acid group (-COOH).[1][2] The amino group's activating influence typically dominates, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the deactivating nature of the carboxyl group can lead to a complex product mixture.

  • Steric Hindrance: The positions ortho to the amino group (C3) and the bromine (C5) are sterically crowded. The bulky bromine atom at C6 and the carboxylic acid at C2 significantly hinder the approach of electrophiles to the adjacent C5 and C3 positions, respectively.[3][4] This steric clash can reduce reaction rates and favor substitution at less hindered sites, further complicating the product distribution.[5]

  • Amine Protonation: In strongly acidic conditions required for reactions like nitration (H₂SO₄/HNO₃) or sulfonation, the basic amino group gets protonated to form the anilinium ion (-NH₃⁺).[6] This ion is a powerful deactivating group and a strong meta-director.[2] This completely changes the electronic nature of the ring, shutting down the desired reactivity and directing any sluggish substitution to the C4 and C6 positions (which is C4, as C6 is already substituted).

The combination of these factors often results in a low yield of the desired isomer and a difficult-to-separate mixture of products.

Logical Relationship of Directing Effects

G cluster_molecule This compound cluster_effects Substituent Effects cluster_positions Ring Positions & Predicted Reactivity mol | NH₂ | | COOH | Br | NH2 NH2 C3 C3 (ortho to NH₂) NH2->C3 directs here (sterically hindered) C5 C5 (para to NH₂) NH2->C5 directs here (sterically hindered) COOH Carboxyl (-COOH) Deactivating -M, -I Effect Meta-Director C4 C4 (meta to NH₂ & COOH) COOH->C4 directs here Br Br Br->C3 directs here Br->C5 directs here NH3_plus Anilinium (-NH₃⁺) Strongly Deactivating -I Effect Meta-Director NH3_plus->C4 directs here Acid Strong Acid? (e.g., H₂SO₄) Acid->NH2 No Acid->NH3_plus Yes

Caption: Competing electronic and steric effects on the aromatic ring.

Question 2: How can I achieve clean, regioselective electrophilic substitution, specifically at the C4 or C5 position?

Answer: The most robust strategy is to temporarily modify the amino group to control its directing effect and prevent protonation. This is a classic "protect-react-deprotect" approach.[6]

The Solution: N-Acetylation

By converting the highly activating amino group (-NH₂) into an N-acetyl group (-NHCOCH₃), you gain precise control. The resulting acetanilide is much less activating because the nitrogen's lone pair is delocalized by resonance into the adjacent carbonyl group.[6] This moderation prevents polysubstitution and, crucially, the amide is not basic enough to be protonated in acidic media.

The N-acetyl group is still an ortho, para-director, but its reduced activating strength and increased steric bulk will change the regiochemical outcome. Substitution will now be primarily directed to the C5 position (para to the amide), as the C3 position (ortho) is severely hindered by both the bulky amide and the adjacent carboxyl group.

Decision Workflow for Electrophilic Aromatic Substitution

G Start Start: Need to perform Electrophilic Aromatic Substitution Acid_Check Is the reaction acid-catalyzed? (e.g., Nitration) Start->Acid_Check Protect Protect Amine: Convert -NH₂ to -NHCOCH₃ (See Protocol 1) Acid_Check->Protect Yes Direct_Sub Attempt Direct Substitution on this compound Acid_Check->Direct_Sub No (e.g., mild bromination) Perform_EAS Perform Electrophilic Aromatic Substitution (See Protocol 2) Protect->Perform_EAS Outcome_Bad Result: Mixture of isomers, low yield, protonation issues Direct_Sub->Outcome_Bad Deprotect Deprotect Amide: Hydrolyze -NHCOCH₃ back to -NH₂ (See Protocol 3) Perform_EAS->Deprotect Outcome_Good Result: Clean, regioselective product (e.g., C5 substituted) Deprotect->Outcome_Good

Sources

Technical Support Center: Synthesis of 2-Amino-6-bromobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6-bromobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. The unique substitution pattern of this compound (CAS No: 20776-48-1) presents specific synthetic hurdles that require careful consideration of reaction conditions and purification strategies.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, presented in a question-and-answer format to directly tackle experimental challenges.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize a this compound derivative, but I am observing very low yields or no product formation at all. What are the likely causes and how can I improve my yield?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.[5] However, be cautious as excessive heat can lead to degradation.

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical. Carefully re-calculate and verify the stoichiometry of all reagents, including catalysts. An excess or deficit of a key reagent can significantly impact the reaction outcome.

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount. Impurities in the precursors can interfere with the reaction. It is advisable to verify the purity of your starting materials using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.[5]

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of either your starting material or the desired product.[5] This is particularly relevant for molecules with multiple functional groups. Ensure that the pH and temperature are within the optimal range for your specific transformation.

  • Moisture or Air Sensitivity: Some reactions, especially those involving organometallic reagents or catalysts, are sensitive to moisture and air. If applicable, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]

Problem 2: Product Contamination and Low Purity

Question: My reaction seems to have worked, but my final product is impure. What are the common impurities, and how can I effectively purify my this compound derivative?

Answer: Product contamination is a frequent challenge. The impurities can originate from unreacted starting materials, side reactions, or degradation.

  • Common Impurities:

    • Unreacted Starting Materials: As mentioned, incomplete reactions will leave starting materials in your crude product.[5]

    • Isomeric Impurities: The formation of positional isomers can occur, especially in electrophilic aromatic substitution reactions where the directing effects of the substituents are not highly selective.[5] For instance, during the bromination of an anthranilic acid precursor, you might obtain a mixture of bromo-isomers.

    • Over- or Under-brominated Species: If your synthesis involves a bromination step, it's possible to have species with multiple bromine atoms or no bromine atom at all.[5]

    • Decarboxylation Products: Under harsh acidic conditions and elevated temperatures, decarboxylation of the benzoic acid moiety can occur, leading to the formation of the corresponding bromoaniline derivative.[6]

  • Purification Strategies:

    • Recrystallization: This is often the first and most effective method for purifying solid organic compounds.[5] The choice of solvent is critical. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

    • Acid-Base Extraction: For aminobenzoic acids, an acid-base extraction can be a powerful purification technique. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic benzoic acid will move to the aqueous layer as its salt, leaving neutral organic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified product.[7]

    • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography using silica gel is a reliable method to separate the desired product from persistent impurities.[5][7]

Problem 3: Inconsistent Results

Question: I am getting inconsistent results from batch to batch. What could be causing this variability?

Answer: Inconsistent results are often traced back to subtle variations in experimental conditions or reagent quality.

  • Variability in Reagent Quality: Ensure you are using reagents from a consistent and reliable source. The purity and activity of catalysts, solvents, and starting materials can vary between suppliers and even between different lots from the same supplier.[5]

  • Fluctuations in Reaction Conditions: Precise control over reaction parameters is crucial. Ensure consistent temperature, pressure, and stirring rate for each reaction.[5] Use calibrated equipment to monitor these parameters.

  • Atmospheric Conditions: As mentioned earlier, sensitivity to moisture or air can lead to inconsistent outcomes if not properly controlled.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic pathways can be employed, with the choice depending on the available starting materials and desired scale.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom.[8][9] One could envision starting from a suitably substituted phthalimide derivative, which upon hydrolysis and subsequent Hofmann rearrangement could yield the desired product. The key advantage is the introduction of the amino group with simultaneous loss of a carbon atom.[10]

  • Sandmeyer Reaction: This is a versatile method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[11][12] One could start with a substituted aniline, convert it to the diazonium salt, and then introduce the bromine atom using a copper(I) bromide catalyst.[11][13]

  • Direct Bromination: Direct bromination of a substituted aminobenzoic acid precursor is another possibility. However, controlling the regioselectivity can be a challenge due to the directing effects of both the amino and carboxylic acid groups.[13][14]

Q2: How do the functional groups in this compound influence its reactivity?

A2: The interplay of the amino, bromo, and carboxylic acid groups on the aromatic ring dictates its reactivity.

  • The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution.[2]

  • The bromo group is a deactivating, ortho-, para-director.[6]

  • The carboxylic acid group is a deactivating, meta-director.[2] This combination of functional groups makes the molecule a versatile intermediate for further chemical transformations, such as amide and ester formation, nucleophilic substitution of the bromine, and reactions involving the amino group.[2][15]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of analytical techniques is essential for unambiguous characterization and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[5]

Experimental Protocols & Workflows

Illustrative Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce a bromine atom onto an aromatic ring. The following is a generalized workflow.

Caption: Generalized workflow for a Sandmeyer reaction.

Data Presentation: Troubleshooting Summary
Issue Potential Causes Suggested Solutions Analytical Monitoring
Low Yield Incomplete reaction, suboptimal stoichiometry, poor starting material quality, degradation.[5]Extend reaction time, increase temperature moderately, verify stoichiometry, purify starting materials.[5]TLC, HPLC, NMR[5]
Low Purity Unreacted starting materials, side products (isomers, over/under-bromination), degradation.[5]Optimize reaction conditions, purify via recrystallization, acid-base extraction, or column chromatography.[5][7]HPLC, NMR, MS[5]
Inconsistent Results Variability in reagent quality, fluctuations in reaction conditions, moisture/air sensitivity.[5]Use consistent reagent sources, ensure precise control of reaction parameters, use inert atmosphere if needed.[5]N/A
Illustrative Purification Workflow: Recrystallization

Sources

Technical Support Center: Impact of Solvent Choice on the Reactivity of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2-Amino-6-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile building block. By understanding the underlying principles of solvent effects, you can optimize your reaction outcomes, minimize side products, and troubleshoot common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, with a focus on how solvent choice can be the root cause and the key to the solution.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Incomplete conversion of starting material.

  • Formation of significant amounts of side products, such as dehalogenated starting material or homocoupled products.

Root Cause Analysis:

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the solubility of all components (the substrate, catalyst, ligand, and base) and the ability of the solvent to stabilize the catalytic intermediates.[1] this compound, with its polar amino and carboxylic acid groups, can have limited solubility in commonly used nonpolar solvents like toluene.[2]

  • Poor Solubility: If any of the reactants or the catalyst is not fully dissolved, the reaction will be slow and inefficient.[3]

  • Catalyst Deactivation: The amino or carboxylate groups can coordinate with the palladium center, potentially leading to catalyst inhibition.[1] The solvent can influence the extent of this coordination.

  • Side Reactions: In protic solvents, protodebromination (replacement of the bromine atom with a hydrogen) can be a significant side reaction.[3]

Solutions & Protocols:

Solvent SystemRationale
Dioxane/Water or Toluene/Water Mixtures A mixture of a nonpolar solvent with water can improve the solubility of the polar this compound and inorganic bases like K₂CO₃ or K₃PO₄.[1][4]
2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to toluene and dioxane, 2-MeTHF has been shown to be effective in Suzuki-Miyaura couplings of ortho-bromoanilines, leading to high yields.[5]
Aprotic Polar Solvents (e.g., DMF, NMP) For reactions like the Heck coupling, polar aprotic solvents like DMF or NMP are often used to ensure the solubility of all components at elevated temperatures.[4]

dot

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Issue 2: Unwanted Side Reactions: N-Acetylation or Decarboxylation

Symptoms:

  • Identification of N-acetylated byproducts when using acetic acid as a solvent.[6]

  • Loss of the carboxylic acid group, leading to the formation of 2-bromoaniline derivatives, especially at elevated temperatures.[6][7]

Root Cause Analysis:

  • N-Acetylation: Glacial acetic acid, while a common solvent, can act as an acetylating agent for the amino group of this compound.[6]

  • Decarboxylation: Substituted benzoic acids can undergo decarboxylation, and this process is often promoted by high temperatures and acidic or basic conditions.[7] The presence of certain metal catalysts can also facilitate this side reaction.[7]

Solutions & Protocols:

ProblemRecommended SolventRationale
N-Acetylation Toluene, Dioxane, DMFUse a non-acetylating solvent. The choice will depend on the specific reaction being performed.
Decarboxylation Aprotic solvents (e.g., THF, DCM)These solvents are less likely to participate in proton transfer steps that can facilitate decarboxylation. It is also crucial to maintain the lowest possible reaction temperature.[7]

dot

Side_Reactions Start This compound Acetic_Acid Acetic Acid Solvent Start->Acetic_Acid High_Temp High Temperature Start->High_Temp N_Acetylation N-Acetylated Byproduct Acetic_Acid->N_Acetylation Decarboxylation Decarboxylated Byproduct High_Temp->Decarboxylation

Caption: Common side reactions and their triggers.

Issue 3: Inefficient Amide or Ester Formation

Symptoms:

  • Slow or incomplete reaction when forming amides or esters.

  • Difficulty in achieving high yields, especially with sterically hindered alcohols or amines.

Root Cause Analysis:

The reactivity of the carboxylic acid group in this compound can be influenced by both electronic and steric factors. The ortho-amino and bromo substituents create significant steric hindrance around the carbonyl carbon.[8]

  • Steric Hindrance: The bulky groups adjacent to the carboxylic acid can impede the approach of the nucleophile (alcohol or amine).[8]

  • Solvent Polarity: The solvent must be able to solvate the starting materials and the activated intermediate (e.g., an acyl chloride or an active ester) to facilitate the reaction.

Solutions & Protocols:

ReactionRecommended SolventRationale
Amide Coupling DMF, DCMThese aprotic solvents are standard for peptide coupling reagents (e.g., HATU, EDC) and do not interfere with the reaction.[9]
Esterification Anhydrous aprotic solvents (e.g., DCM, THF) for Steglich or Mitsunobu reactions.[8]For acid-catalyzed esterification with simple alcohols, an excess of the alcohol can serve as the solvent.[10]

dot

Reaction_Optimization node_A Starting Material This compound node_B Reaction Type Amide Coupling Esterification node_A:f1->node_B:f0 node_C Solvent Choice DMF / DCM Alcohol / THF node_B:f1->node_C:f1 node_B:f2->node_C:f2 node_D Product Amide Ester node_C:f1->node_D:f1 node_C:f2->node_D:f2

Caption: Solvent selection for amide and ester formation.

Frequently Asked Questions (FAQs)

Q1: How does the solubility of this compound vary across different solvents?

A1: this compound is an amphiphilic molecule with both polar (amino and carboxylic acid) and nonpolar (bromophenyl) regions. Its solubility is therefore highly dependent on the solvent. Generally, it exhibits good solubility in polar protic solvents like ethanol and acetic acid, and polar aprotic solvents like DMF and DMSO. Its solubility is lower in nonpolar solvents such as toluene and hexane.[11][12] For reactions, a solvent that can effectively dissolve both the this compound and the other reactants is crucial.

Q2: What is the impact of protic versus aprotic solvents on the reactivity of the amino group?

A2: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amino group. This can stabilize the ground state of the amine, potentially reducing its nucleophilicity. In contrast, aprotic solvents (e.g., THF, DCM) do not form hydrogen bonds in the same way, which can leave the amino group more nucleophilic and available for reaction. However, the zwitterionic character of amino acids can be present even in mixed or non-aqueous solvents.

Q3: For Ullmann condensations involving this compound, what are the preferred solvents?

A3: Traditional Ullmann reactions often require high-boiling, polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and high temperatures.[13] These conditions are necessary to achieve sufficient reaction rates. However, modern modifications of the Ullmann condensation may allow for milder conditions and a broader range of solvents. In some cases, reactions can even be performed in the absence of an organic solvent.[14]

Q4: Can solvent choice influence the regioselectivity of reactions on the aromatic ring?

A4: While the directing effects of the amino and carboxylic acid groups are the primary determinants of regioselectivity in electrophilic aromatic substitution, the solvent can play a secondary role. For instance, in bromination reactions, using a less polar solvent like carbon disulfide can decrease the ionization of bromine and reduce its electrophilicity, which may favor monobromination.[6] However, the strong activating nature of the amino group often makes achieving high regioselectivity challenging without the use of protecting groups.[6]

Q5: Are there any "green" solvent alternatives for reactions with this compound?

A5: Yes, there is a growing emphasis on using more environmentally friendly solvents in organic synthesis. For cross-coupling reactions, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a viable and more sustainable alternative to solvents like toluene and dioxane.[5][15] For some reactions, aqueous conditions or solvent-free reactions may also be possible, representing the greenest approaches.[14][16][17]

References

  • Preventing byproduct formation in the bromination of aminobenzoic acid. Benchchem.
  • Buchwald-Hartwig Amination Solvent Choice. Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Benchmarking 5-Amino-2-bromobenzoic Acid in Cross-Coupling Reactions: A Comparative Guide. Benchchem.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate.
  • Ullmann condensation. Wikipedia.
  • Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Publications.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
  • Acridone synthesis. Organic Chemistry Portal.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central.
  • Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. Benchchem.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed.
  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Journal of the Indian Chemical Society.
  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate.
  • 2-Bromobenzoic acid 97 88-65-3. Sigma-Aldrich.
  • Solvent-dependent reactivity of azo-BF2 switches. PMC - NIH.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid. Benchchem.
  • Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and Förster resonance energy transfer/luminescence resonance energy transfer studies. PubMed.
  • A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogenated Anthranilic Acids. Benchchem.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications.
  • Leveraging this compound in Advanced Organic Synthesis. Autech Industry Co., Limited.
  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
  • Solubility Profile of 5-Acetamido-2- bromobenzoic Acid in Organic Solvents: A Technical Guide. BenchChem.
  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications.
  • Application Notes & Protocols: Esterification of 2-Chloro-6-nitrobenzoic Acid. Benchchem.
  • 3: Esterification (Experiment). Chemistry LibreTexts.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Process for preparing aminobenzoate esters. Google Patents.
  • Decarboxylation. Organic Chemistry Portal.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Ullmann Reaction. Organic Chemistry Portal.
  • A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. NIH.
  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure.
  • Decarboxylation of amino acids. Google Patents.
  • Common side reactions and byproducts in 6-Amino-2-bromo-3-methylbenzoic acid synthesis. Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Differential Reactivity of 2-Amino-6-bromobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and fine chemical synthesis, substituted anthranilic acids are cornerstone building blocks.[1][2] 2-Amino-6-bromobenzoic acid, with its unique ortho, ortho'-disubstitution pattern, presents a fascinating case study in chemical reactivity when compared to its positional isomers. The strategic placement of the nucleophilic amino group, the sterically demanding bromo substituent, and the versatile carboxylic acid moiety governs the molecule's behavior in fundamental organic transformations. This guide provides an in-depth comparison of the reactivity of this compound and its isomers, grounded in mechanistic principles and supported by experimental data. We will explore how steric hindrance and electronic effects dictate outcomes in reactions critical to drug development, including palladium-catalyzed cross-couplings, amide bond formations, and esterifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these valuable synthetic intermediates.[3][4]

The Decisive Influence of Substituent Position: A Mechanistic Overview

The reactivity of any substituted benzene ring is a complex interplay of electronic and steric effects imparted by its functional groups.[5][6][7] In aminobromobenzoic acids, we have three distinct groups, each exerting its own influence:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring via a resonance effect (+R), making the ortho and para positions more electron-rich. It also has a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.[8] The lone pair on the nitrogen also makes this group a potent nucleophile and a base.

  • Bromo Group (-Br): A deactivating group that withdraws electron density via a strong inductive effect (-I) due to its high electronegativity.[7][9] However, it possesses lone pairs that can be donated through a weak resonance effect (+R), directing incoming electrophiles to the ortho and para positions.[10] It also serves as an excellent leaving group in cross-coupling and nucleophilic substitution reactions.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group that strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[10]

The relative positioning of these three groups creates a unique electronic and steric environment for each isomer, profoundly impacting the reactivity of each functional group and the aromatic ring itself.

The "Ortho Effect": A Dominant Factor

A critical concept when comparing these isomers is the ortho effect . This phenomenon describes the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para counterparts.

  • Ortho Effect in Benzoic Acids: Ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[11][12] This is primarily attributed to steric hindrance. The ortho substituent forces the -COOH group to twist out of the plane of the benzene ring.[12][13][14] This loss of planarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxyl proton.[13][15]

  • Ortho Effect in Anilines: Conversely, ortho-substituted anilines are typically weaker bases than their isomers. Steric hindrance from the ortho group can impede the solvation of the conjugate acid (the anilinium ion) and sterically block the lone pair on the nitrogen, making it less available for protonation or nucleophilic attack.[13]

These principles are fundamental to understanding the experimental observations that follow.

Caption: Workflow for comparative Suzuki-Miyaura coupling of isomers.

Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry. [16]It typically involves the activation of the carboxylic acid followed by nucleophilic attack from the amine. However, the reactivity can also be viewed from the perspective of the amine's nucleophilicity.

IsomerSubstituent PositionsExpected Amine NucleophilicityRationale
This compound -NH₂ is ortho to both -Br and -COOHVery Low The amino group is severely sterically hindered by two bulky ortho groups, making it a poor nucleophile. The ortho effect also reduces its basicity. [13]
3-Amino-4-bromobenzoic acid -NH₂ is ortho to -H and meta to -COOHHigh The amino group is sterically unhindered, and its nucleophilicity is enhanced by the +R effect.
4-Amino-2-bromobenzoic acid -NH₂ is meta to -Br and para to -COOHHigh The amino group is sterically accessible.
2-Amino-5-bromobenzoic acid -NH₂ is ortho to -H and meta to -BrHigh The amino group is sterically unhindered on one side, allowing for effective nucleophilic attack.

Experimental Insight: While direct coupling using the internal amino group is less common, these principles apply when these isomers are used as amine coupling partners after modification of the carboxyl group. The low nucleophilicity of this compound makes it a poor candidate for reactions requiring a reactive amine, but this can be advantageous if selective reaction at another site is desired.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. [17]The rate of this reaction is highly susceptible to steric hindrance around the carbonyl carbon of the carboxylic acid.

IsomerSubstituent PositionsExpected Esterification RateRationale
This compound -COOH is ortho to both -NH₂ and -BrVery Low Extreme steric hindrance from two ortho substituents shields the carbonyl carbon from attack by the alcohol nucleophile.
3-Amino-4-bromobenzoic acid -COOH is ortho to -H and meta to -NH₂High The carboxylic acid is sterically accessible.
4-Amino-2-bromobenzoic acid -COOH is ortho to -Br and meta to -HLow Significant steric hindrance from the single ortho bromo group reduces the reaction rate compared to meta or para isomers. [18]
5-Amino-2-bromobenzoic acid -COOH is ortho to -NH₂ and meta to -HLow Significant steric hindrance from the single ortho amino group reduces the reaction rate.

Experimental Insight: The esterification of ortho-substituted benzoic acids is notoriously difficult. [18]For a di-ortho-substituted substrate like this compound, direct Fischer esterification is often impractical, and alternative methods, such as conversion to the acyl chloride followed by reaction with the alcohol, may be necessary.

Summary of Reactivity Trends

The unique di-ortho substitution of this compound renders it significantly less reactive than its isomers in transformations where steric hindrance is the dominant factor.

Reaction TypeThis compoundOther Isomers (General Trend)Key Influencing Factor
Suzuki Coupling (at C-Br) Very Low ReactivityModerate to High ReactivitySteric hindrance at C-Br
Amide Coupling (at -NH₂) Very Low ReactivityHigh ReactivitySteric hindrance at -NH₂
Esterification (at -COOH) Very Low ReactivityLow to High ReactivitySteric hindrance at -COOH
Acidity (of -COOH) HighLower (vs. 2,6-isomer)Steric inhibition of resonance

This differential reactivity is not a drawback but a powerful tool for the synthetic chemist. The inertness of the functional groups in this compound can be exploited for selective functionalization or to build highly congested molecular architectures that would be inaccessible with more reactive isomers.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to objectively compare the reactivity of aminobromobenzoic acid isomers.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction yield of this compound and 2-Amino-5-bromobenzoic acid in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound

  • 2-Amino-5-bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in 1,4-dioxane.

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add the respective aminobromobenzoic acid isomer (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill each flask with argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask via syringe, followed by the catalyst solution.

  • Reaction Execution: Heat the reaction mixtures to 95°C with vigorous stirring.

  • Monitoring: Monitor the reactions by taking small aliquots every 2 hours and analyzing by TLC or LC-MS against a standard of the starting material.

  • Workup: After 24 hours, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. Determine the isolated yields for a quantitative comparison.

Validation: The progress monitored by LC-MS will provide kinetic data, while the final isolated yield provides a definitive measure of reactivity under these conditions. The 2-amino-6-bromo isomer is expected to show significantly lower conversion and yield.

Protocol 2: Comparative Fischer Esterification

Objective: To compare the relative rates of esterification of this compound and 3-Amino-4-bromobenzoic acid with ethanol.

Materials:

  • This compound

  • 3-Amino-4-bromobenzoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To two separate 100 mL round-bottom flasks equipped with stir bars and reflux condensers, add the respective aminobromobenzoic acid isomer (5.0 mmol, 1.0 eq) and absolute ethanol (25 mL).

  • Catalyst Addition: Stir the mixtures to dissolve the solids as much as possible. Carefully and slowly add concentrated H₂SO₄ (0.5 mL) to each flask.

  • Reaction Execution: Heat the mixtures to reflux (approx. 78°C) using a heating mantle.

  • Monitoring: Every hour, take a 0.1 mL aliquot from each reaction, neutralize it with Na₂CO₃ solution, and spot on a TLC plate to visualize the disappearance of the starting material and the appearance of the less polar ester product.

  • Workup: After 6 hours, cool the reactions to room temperature. Pour each mixture into a beaker containing 50 mL of ice water.

  • Neutralization: Slowly add 10% Na₂CO₃ solution dropwise to each beaker while stirring until gas evolution ceases and the pH is > 8. The ester product should precipitate. [17][19]7. Isolation & Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. Determine the mass and calculate the yield for each isomer. The difference in yields will reflect the difference in reactivity.

Validation: The TLC monitoring provides a semi-quantitative, time-resolved comparison of the reaction rates. The significantly lower yield for the 2-amino-6-bromo isomer will validate the principle of steric hindrance in this reaction.

References

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.
  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com.
  • Wikipedia. (n.d.). Ortho effect.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry.
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • ResearchGate. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst.
  • ResearchGate. (2017, January 13). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • YouTube. (2023, May 29). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
  • DergiPark. (2021, January 5). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form.
  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • PubMed. (n.d.). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study.
  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Development.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubMed Central (PMC) - NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Reddit. (2023, October 31). Amide coupling reactions and alkene isomerization.

Sources

A Comparative Guide to the Suzuki Coupling of 2-Amino-6-bromobenzoic Acid and 2-Amino-4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminobenzoic Acids in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is indispensable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent motifs in a multitude of pharmacologically active molecules.[2] Substituted aminobenzoic acids are particularly valuable building blocks, as the resulting biaryl carboxylic acids serve as versatile intermediates in drug discovery and development.[3]

This guide provides an in-depth technical comparison of two isomeric substrates in the Suzuki coupling: 2-Amino-6-bromobenzoic acid and 2-Amino-4-bromobenzoic acid. While structurally similar, the positional differences of their substituents dramatically influence their reactivity, catalyst requirements, and overall performance in this critical transformation. Understanding these nuances is paramount for reaction optimization, catalyst selection, and the efficient synthesis of target molecules.

The Decisive Factor: Steric Hindrance and Its Mechanistic Implications

The primary differentiator in the Suzuki coupling performance of these two isomers is steric hindrance. The substitution pattern of this compound, with groups ortho to both the bromine and the carboxylic acid, presents a significantly more sterically congested environment around the reaction center compared to the 2-Amino-4-bromobenzoic acid isomer.

This steric crowding directly impacts the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. For the palladium complex to insert itself, it must approach the C-Br bond. In the case of this compound, the flanking amino and carboxylic acid groups create a formidable steric shield, impeding this approach.[4] Consequently, this reaction often requires more forcing conditions, specialized bulky ligands, or may result in lower yields compared to its less hindered counterpart.[5][6]

In contrast, 2-Amino-4-bromobenzoic acid, with a less encumbered bromine atom, allows for more facile oxidative addition, generally leading to faster reaction times and higher yields under standard conditions.

Visualizing the Mechanistic Hurdle

To better illustrate the effect of steric hindrance on the initial step of the catalytic cycle, consider the following diagram:

G cluster_0 2-Amino-4-bromobenzoic Acid (Less Hindered) cluster_1 This compound (More Hindered) a Pd(0) Catalyst b 2-Amino-4-bromobenzoic Acid a->b Approach c Oxidative Addition Complex (Facile Formation) b->c Oxidative Addition d Pd(0) Catalyst e This compound d->e Steric Clash f Oxidative Addition (Hindered) e->f Slow/Inefficient Oxidative Addition

Caption: Steric hindrance comparison in the oxidative addition step.

Catalyst and Ligand Selection: Overcoming the Steric Challenge

The choice of catalyst and, more importantly, the ancillary ligand is critical for a successful Suzuki coupling, especially with challenging substrates like this compound.

For the less hindered 2-Amino-4-bromobenzoic acid , standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) can often provide good to excellent yields.

For the sterically demanding This compound , these conventional catalysts may prove inefficient. The solution lies in the use of bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[7][8][9] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center that is better able to overcome the steric barrier of the substrate. The bulk of the ligand can also facilitate the reductive elimination step, further enhancing the catalytic cycle.[10]

Furthermore, the amino group in the ortho position can potentially chelate to the palladium catalyst, leading to deactivation.[7][11] The use of bulky ligands can disfavor this chelation and promote the desired catalytic pathway.

Comparative Performance Data (Predicted)

Parameter2-Amino-4-bromobenzoic AcidThis compoundRationale
Reaction Rate FasterSlowerReduced steric hindrance allows for more rapid oxidative addition.[4]
Typical Yield HighModerate to HighFacile reaction pathway leads to higher conversion.[6]
Catalyst System Standard (e.g., Pd(PPh₃)₄)Requires specialized, bulky ligands (e.g., Pd(OAc)₂/SPhos)Bulky ligands are necessary to overcome steric hindrance and prevent catalyst deactivation.[7][9]
Reaction Conditions Milder (e.g., lower temperature)More Forcing (e.g., higher temperature, longer reaction time)Increased energy input is needed to overcome the activation barrier for oxidative addition.
Side Reactions Lower propensity for dehalogenationHigher propensity for dehalogenation and homocouplingForcing conditions can sometimes favor side reactions.[7]

Experimental Protocols

The following are representative, self-validating protocols for the Suzuki coupling of each isomer. Note that optimization may be necessary for specific arylboronic acids.

Protocol 1: Suzuki Coupling of 2-Amino-4-bromobenzoic Acid with Phenylboronic Acid

This protocol utilizes a standard, widely available palladium catalyst.

Materials:

  • 2-Amino-4-bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 2-Amino-4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol employs a more advanced catalyst system designed for sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization Workflow

Low yields in the Suzuki coupling of these substrates can often be attributed to several factors. The following workflow provides a logical approach to troubleshooting.

G start Low or No Product catalyst Check Catalyst System start->catalyst base Check Base start->base conditions Check Reaction Conditions start->conditions fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use fresh catalyst/ligand bulky_ligand bulky_ligand catalyst->bulky_ligand For this compound, use bulky ligand (e.g., SPhos) screen_bases screen_bases base->screen_bases Screen bases (K2CO3, K3PO4, Cs2CO3) solubility solubility base->solubility Ensure base is finely powdered and soluble in the solvent system temp temp conditions->temp Increase temperature incrementally time time conditions->time Extend reaction time inert inert conditions->inert Ensure strictly inert atmosphere

Caption: A logical workflow for troubleshooting low yields.

Conclusion

In the Suzuki-Miyaura coupling, the isomeric position of substituents on aminobromobenzoic acids is not a trivial detail but a critical determinant of reactivity. 2-Amino-4-bromobenzoic acid serves as a straightforward substrate, amenable to standard coupling conditions. In contrast, this compound presents a significant steric challenge that necessitates the use of advanced catalyst systems with bulky, electron-rich ligands to achieve high yields. By understanding the underlying mechanistic principles of steric hindrance and catalyst-substrate interactions, researchers can make informed decisions in their synthetic strategies, leading to more efficient and successful outcomes in the synthesis of valuable biaryl compounds.

References

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 33-36.
  • Kim, Y. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3894-3897.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526-7557.
  • Melville, J. (2014, February 6). The Suzuki Reaction.
  • Csaky, A. G., & Borbás, A. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(112), 92535-92539.

Sources

A Comparative Guide to the Synthesis of Quinazolinones from Aminobromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazolinone Scaffold and the Isomeric Challenge

Quinazolinones represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Their efficacy often stems from the inhibition of critical signaling pathways, making them a privileged scaffold in drug discovery.[1] The synthesis of these heterocycles typically begins with anthranilic acid (2-aminobenzoic acid) or its derivatives.

This guide provides a comparative analysis of synthetic methodologies for producing quinazolinones from various isomers of aminobromobenzoic acid. The position of the bromine substituent on the initial anthranilic acid ring is a critical determinant of the final product's structure and, consequently, its potential biological activity. We will explore how the isomeric nature of the starting material influences reaction pathways, efficiency, and overall yield. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the synthesis of specific bromo-substituted quinazolinone derivatives.

Section 1: The Influence of Isomerism on Synthetic Strategy

The foundational step in most quinazolinone syntheses is the cyclization of a 2-aminobenzoic acid derivative. The bromine atom's location relative to the amino and carboxylic acid groups dictates the substitution pattern on the resulting quinazolinone ring and can influence the reactivity of the starting material. The most common and direct precursors are isomers of 2-aminobromobenzoic acid.

  • 2-Amino-5-bromobenzoic acid: This is a widely used precursor that yields 6-bromoquinazolinones . The bromine atom is para to the amino group, exerting a moderate electronic influence on the cyclization.

  • 2-Amino-6-bromobenzoic acid: This isomer leads to the formation of 5-bromoquinazolinones . The proximity of the bulky bromine atom to the carboxylic acid group can introduce steric hindrance, potentially requiring more forcing reaction conditions.

  • 2-Amino-4-bromobenzoic acid: This starting material produces 7-bromoquinazolinones .

  • 2-Amino-3-bromobenzoic acid: Cyclization of this isomer results in 8-bromoquinazolinones .

The choice of synthetic route must account for these positional differences. The following sections detail common and effective methods, providing a basis for comparison.

Section 2: Key Synthetic Strategies and Experimental Protocols

Several robust methods have been developed for the synthesis of quinazolinones. Here, we compare some of the most prevalent techniques, providing detailed protocols and discussing the causality behind the experimental choices.

Method A: The Niementowski Reaction

The Niementowski reaction is a classical, straightforward, and often high-yielding method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid with an amide, most commonly formamide.[1][3] The reaction proceeds via an intermediate o-amidobenzamide, which then undergoes cyclization with the elimination of water.[3]

Causality of Experimental Choices:

  • Formamide: Serves as both the reactant, providing the C2 carbon of the quinazolinone ring, and as a high-boiling solvent.

  • Heat (130-140°C): Provides the necessary activation energy for both the initial acylation of the amino group and the subsequent intramolecular cyclization/dehydration step.[4]

Experimental Protocol (Synthesis of 6-Bromoquinazolin-4(3H)-one):

  • Combine 2-amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.80 g) in a round-bottom flask.[4]

  • Heat the mixture with stirring at 130°C for 4-6 hours.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 60°C and pour it into 50 mL of ice-cold water.[4]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water and then anhydrous ethanol to remove unreacted starting materials and impurities.[4]

  • Dry the product to afford 6-bromoquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Method B: One-Pot Synthesis with Orthoesters and Amines

This modern approach allows for the synthesis of 2,3-disubstituted quinazolinones in a single step from the aminobenzoic acid, an orthoester, and a primary amine. It is an efficient method that avoids the isolation of intermediates.

Causality of Experimental Choices:

  • Triethyl Orthoformate: Acts as the source for the C2 carbon and facilitates the initial formation of a reactive intermediate.

  • Primary Amine: Serves as the nucleophile that attacks the intermediate and becomes the substituent at the N3 position.

  • Iodine (catalyst): A mild Lewis acid that catalyzes the condensation reactions.[4]

  • Reflux in Ethanol: Provides the thermal energy required for the tandem reaction sequence to proceed to completion.

Experimental Protocol (Synthesis of 3-Benzyl-6-bromoquinazolin-4(3H)-one):

  • Under an argon atmosphere, add 2-amino-5-bromobenzoic acid (20 mmol, 4.32 g), triethyl orthoformate (26 mmol, 3.86 g), phenylmethanamine (benzylamine) (26 mmol, 2.79 g), and a catalytic amount of iodine (0.2 mmol, 0.05 g) to 60 mL of anhydrous ethanol.[4]

  • Heat the mixture at reflux for 6 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture and concentrate it under a vacuum to remove the solvent.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with appropriate aqueous solutions to remove any remaining reagents and catalysts.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Method C: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates and improving yields, often under milder conditions than conventional heating.[1] This protocol is particularly effective for synthesizing N-substituted quinazolinones.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and efficient heating of the polar solvent and reactants, dramatically reducing reaction times from hours to minutes.[1]

  • DMF/Ethanol: Polar solvents that couple efficiently with microwave energy.

  • Sealed Vial: Allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the rate.

Experimental Protocol (General procedure for N-Substituted 6-bromoquinazolin-4(3H)-ones):

  • In a microwave vial, dissolve methyl 2-amino-5-bromobenzoate (1 mmol, 0.23 g) in 3 mL of a suitable solvent like DMF or ethanol.[1]

  • Add the desired primary amine (1.2 mmol) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a pre-optimized temperature (typically 120-150°C) for 15-30 minutes.[1]

  • After the reaction, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by reverse-phase HPLC or column chromatography to obtain the desired N-substituted 6-bromoquinazolin-4(3H)-one.[1]

Method D: Copper-Catalyzed Cascade Reactions

For more complex quinazolinone structures, transition-metal catalysis offers a versatile approach. Copper-catalyzed cascade reactions, for example, can be used to synthesize quinazolinones from 2-halobenzoic acids and amidines under relatively mild conditions.[5] This method is particularly relevant when starting from a bromo-substituted benzoic acid where the amino group is introduced as part of the amidine reactant.

Causality of Experimental Choices:

  • Copper(I) Catalyst: Facilitates a domino reaction sequence, likely involving an initial Ullmann-type N-arylation followed by intramolecular cyclization.[5]

  • Base (e.g., K₃PO₄, Na₂CO₃): Essential for deprotonating the reactants and promoting the catalytic cycle.[5]

Experimental Protocol (General procedure for Cu-catalyzed synthesis):

  • To a reaction vessel, add the 2-bromobenzoic acid isomer (1 mmol), the amidine hydrochloride (1.2 mmol), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a base such as K₃PO₄ (2 mmol).

  • Add a suitable solvent, such as DMF or 1,4-dioxane.

  • Heat the mixture at a specified temperature (e.g., 100-120°C) for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting crude product by column chromatography.

Section 3: Visualizing the Synthetic Pathways

To better illustrate the processes described, the following diagrams outline the general workflow and a key reaction mechanism.

Quinazolinone Synthesis Workflow Start Aminobromobenzoic Acid Isomer Reagents Cyclization Reagent (e.g., Formamide, Orthoester, Amine, etc.) Start->Reagents Add Conditions Reaction Conditions (Heat, Microwave, Catalyst) Reagents->Conditions Apply Quinazolinone Crude Bromo-Substituted Quinazolinone Conditions->Quinazolinone Yields Purification Purification (Filtration, Recrystallization, Chromatography) Quinazolinone->Purification Purify Product Pure Quinazolinone Product Purification->Product

Caption: General workflow for the synthesis of quinazolinones.

Niementowski Reaction Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration Anthranilic_Acid 2-Aminobenzoic Acid Acylation Nucleophilic Attack (+ Heat) Anthranilic_Acid->Acylation Formamide Formamide Formamide->Acylation Intermediate1 N-Formyl-2-aminobenzoic acid intermediate Acylation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydroxy Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Quinazolinone Quinazolin-4(3H)-one Dehydration->Quinazolinone

Caption: Simplified mechanism of the Niementowski reaction.

Section 4: Comparative Performance Analysis

The selection of a synthetic method depends on several factors, including the desired substitution pattern, required scale, available equipment, and target yield. The table below summarizes the performance of the discussed methods.

Method Starting Isomer Example Key Reagents Typical Conditions Reported Yield Advantages Disadvantages
Niementowski Reaction 2-Amino-5-bromobenzoic acidFormamide130-140°C, 4-6 h[1][4]~91%[4]Simple, high yield, readily available reagents.High temperature, long reaction time.
One-Pot Synthesis 2-Amino-5-bromobenzoic acidTriethyl orthoformate, primary amine, I₂ (cat.)Reflux in EtOH, 6 h[4]Good to excellentOne-pot procedure, good for 2,3-disubstitution.Requires anhydrous conditions, catalyst needed.
Microwave-Assisted Methyl 2-amino-5-bromobenzoatePrimary amine, DMF120-150°C, 15-30 min[1]VariesExtremely fast, high efficiency, good for library synthesis.Requires specialized equipment, may need esterified starting material.
Cu-Catalyzed Cascade 2-Bromobenzoic acidAmidine, CuI catalyst, Base100-120°C, hours[5]Up to 99%[5]Broad substrate scope, mild conditions.Requires metal catalyst, potentially expensive ligands.
Acetic Anhydride/Cyclization This compoundAcetic anhydride, FormamideReflux, 150°C, 9 h~65.5%Can access sterically hindered products.Multi-step, potentially lower yields, long reaction time.

Conclusion

The synthesis of quinazolinones from aminobromobenzoic acid isomers is achievable through several effective methodologies. For simple, unsubstituted N3-quinazolinones, the Niementowski reaction offers a high-yielding and operationally simple, albeit slow, route.[4] For creating libraries of 2,3-disubstituted analogs, one-pot syntheses using orthoesters or microwave-assisted methods provide significant advantages in terms of speed and efficiency.[1][4] When steric hindrance is a factor, as with this compound, a two-step approach involving an amide intermediate may be necessary. Finally, copper-catalyzed methods present a powerful and versatile option for constructing complex quinazolinones under relatively mild conditions.[5] The optimal choice will ultimately be guided by the specific isomeric starting material and the desired complexity of the final molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • ACS Omega. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.
  • Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Beilstein Journal of Organic Chemistry. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Frontiers in Chemistry. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

Sources

A Comparative Spectroscopic Guide to 2-Amino-6-bromobenzoic Acid and 2-Amino-5-bromobenzoic Acid for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of isomeric molecules is paramount. Positional isomers, such as 2-Amino-6-bromobenzoic acid and 2-Amino-5-bromobenzoic acid, often exhibit distinct physicochemical properties and biological activities. Consequently, their unambiguous differentiation is a critical step in research and quality control. This guide provides a comprehensive spectroscopic comparison of these two isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to highlight their structural nuances.

Introduction to the Isomers

This compound and 2-Amino-5-bromobenzoic acid are structural isomers with the molecular formula C₇H₆BrNO₂. The key difference lies in the position of the bromine atom on the benzene ring relative to the amino and carboxylic acid groups. This seemingly subtle variation in structure leads to significant differences in their electronic environments and, consequently, their spectroscopic signatures. Understanding these differences is crucial for confirming the identity and purity of each compound in a laboratory setting.

Infrared (IR) Spectroscopy: A Tale of Two Substitution Patterns

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The substitution pattern on the benzene ring significantly influences the positions of various absorption bands, particularly in the fingerprint region.

Key Differentiators in IR Spectra:

The most telling differences in the IR spectra of these two isomers arise from the out-of-plane C-H bending vibrations and the influence of the substituents on the amino and carboxylic acid groups.

  • 2-Amino-5-bromobenzoic acid: This isomer is expected to show characteristic bands for a 1,2,4-trisubstituted benzene ring. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the region of 3300-3500 cm⁻¹. The carboxylic acid O-H stretch will be a broad band, typically in the 2500-3300 cm⁻¹ range, often overlapping with the C-H stretching bands. The C=O stretch of the carboxylic acid is expected around 1670-1700 cm⁻¹.[1][2]

  • This compound: The ortho positioning of the bromine atom to the amino group introduces steric hindrance, which can affect the hydrogen bonding of the amino and carboxylic acid groups. This may lead to sharper N-H and O-H stretching bands compared to the 5-bromo isomer. The C=O stretching frequency might also be slightly shifted. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,3-trisubstituted benzene ring.

Functional Group This compound (Expected, cm⁻¹) ** 2-Amino-5-bromobenzoic acid (Experimental, cm⁻¹) **
N-H Stretch3400-3500 (two bands)3497, 3383
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Overlapped with C-H stretch
C=O Stretch (Carboxylic Acid)~1680-17101675
C-N Stretch~1250-13501316, 1292, 1239
C-Br Stretch~500-650691

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Apply_Pressure Apply Pressure ATR_Crystal->Apply_Pressure IR_Beam IR Beam Apply_Pressure->IR_Beam Record_Spectrum Record Spectrum IR_Beam->Record_Spectrum Process_Data Process Data Record_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as the chemical shifts of the aromatic protons and carbons are highly sensitive to the positions of the substituents.

¹H NMR Spectroscopy

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for each isomer.

  • 2-Amino-5-bromobenzoic acid: Due to the dissymmetry, three distinct signals are expected for the aromatic protons. The proton ortho to the carboxylic acid and meta to the bromine will be the most deshielded. The proton ortho to the amino group and meta to the bromine will be the most shielded.

  • This compound: This isomer is also expected to show three distinct aromatic proton signals. The steric hindrance from the ortho bromine atom may influence the conformation of the amino and carboxylic acid groups, leading to different chemical shifts compared to the 5-bromo isomer.

Proton Environment This compound (Predicted, ppm) 2-Amino-5-bromobenzoic acid (Experimental, ppm)
Aromatic HThree distinct signals in the 6.5-8.0 rangeSignals at approximately 6.7, 7.3, and 7.8
-NH₂Broad singlet, ~4.0-6.0Broad singlet, ~5.0-6.0
-COOHBroad singlet, ~10.0-13.0Broad singlet, ~11.0-12.0
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine groups.

  • 2-Amino-5-bromobenzoic acid: Seven distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the bromine will be significantly deshielded.

  • This compound: Seven distinct signals are also expected for this isomer. The chemical shifts of the aromatic carbons will differ from the 5-bromo isomer due to the different substitution pattern.

Carbon Environment This compound (Predicted, ppm) 2-Amino-5-bromobenzoic acid (Experimental, ppm)
C=O (Carboxylic Acid)~165-175~170
Aromatic C-NH₂~145-155~148
Aromatic C-Br~110-120~112
Other Aromatic C~115-140~118, 120, 133, 137

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret

Caption: General workflow for NMR spectroscopy.

Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight, so the key to differentiation lies in their fragmentation patterns.

Key Differentiators in Mass Spectra:

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • 2-Amino-5-bromobenzoic acid: The mass spectrum shows a molecular ion peak at m/z 215/217.[3][4][5] Common fragmentation pathways include the loss of H₂O, CO, and COOH.

  • This compound: The molecular ion peak will also be at m/z 215/217. However, the ortho arrangement of the substituents can lead to different fragmentation pathways, potentially involving interactions between the amino, bromo, and carboxylic acid groups. This could result in unique fragment ions or different relative abundances of common fragments compared to the 5-bromo isomer.

Ion This compound (Expected m/z) 2-Amino-5-bromobenzoic acid (Observed m/z)
[M]⁺215/217215/217
[M-H₂O]⁺197/199197/199
[M-COOH]⁺170/172170/172
[M-Br]⁺136136

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a beam of high-energy electrons. This causes ionization and fragmentation of the molecules. The resulting ions are then separated based on their mass-to-charge ratio and detected.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis Sample Sample Introduction Introduce into MS Sample->Introduction Vaporization Vaporize Introduction->Vaporization Electron_Beam Electron Beam Vaporization->Electron_Beam Ionization Ionization & Fragmentation Electron_Beam->Ionization Mass_Analyzer Mass Analyzer (m/z separation) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the conjugation and the electronic nature of the substituents.

Key Differentiators in UV-Vis Spectra:

Both isomers are expected to exhibit multiple absorption bands in the UV region due to π → π* and n → π* transitions in the aromatic ring and the carbonyl group.

  • 2-Amino-5-bromobenzoic acid: The electronic interactions between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine groups will influence the energy of the electronic transitions.

  • This compound: The steric hindrance caused by the ortho bromine atom may disrupt the planarity of the molecule, which could affect the extent of conjugation and lead to a hypsochromic shift (shift to shorter wavelength) or a change in the intensity of the absorption bands compared to the 5-bromo isomer.

Compound Expected λmax (nm)
This compoundLikely to show multiple bands in the 200-400 nm range, with potential shifts due to steric effects.
2-Amino-5-bromobenzoic acidLikely to show multiple bands in the 200-400 nm range.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The absorbance of the solution is then measured over a range of wavelengths using a UV-Vis spectrophotometer. A blank spectrum of the solvent is also recorded for background correction.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in UV-transparent Solvent Sample->Dissolve Cuvette Fill Cuvette Dissolve->Cuvette Spectrophotometer Place in Spectrophotometer Cuvette->Spectrophotometer Measure_Absorbance Measure Absorbance vs. Wavelength Spectrophotometer->Measure_Absorbance Plot_Spectrum Plot Spectrum Measure_Absorbance->Plot_Spectrum Identify_Lambda_Max Identify λmax Plot_Spectrum->Identify_Lambda_Max

Caption: General workflow for UV-Vis spectroscopy.

Conclusion

The spectroscopic techniques of IR, NMR, Mass Spectrometry, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and 2-Amino-5-bromobenzoic acid. While IR and Mass Spectrometry offer valuable clues, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method for distinguishing these positional isomers due to the significant impact of substituent position on the chemical shifts and coupling patterns of the aromatic protons. This guide serves as a foundational resource for researchers, enabling confident structural verification and paving the way for successful downstream applications in drug discovery and chemical synthesis.

References

  • PubChem. 2-Amino-5-bromobenzoic acid. [Link]
  • PubChem. This compound. [Link]
  • NIST. 2-Amino-5-bromobenzoic acid. [Link]
  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
  • PubMed.
  • PubMed. [Influence of substituents on IR spectrum of aromatic amines in different solvents]. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • Spectroscopy. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
  • NIST. 2-Amino-5-bromobenzoic acid Mass Spectrum. [Link]
  • NIST. 2-Amino-5-bromobenzoic acid IR Spectrum. [Link]
  • SpectraBase. 2-Amino-6-bromobenzothiazole - Optional[1H NMR] - Spectrum. [Link]
  • Royal Society of Chemistry.
  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
  • Chemistry LibreTexts. 3.
  • Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Oregon State University.

Sources

A Comparative Guide to the Crystal Packing of Aminobromobenzoic Acid Isomers: How Positional Isomerism Dictates Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of solid-state chemistry and pharmaceutical science, the precise arrangement of molecules in a crystal lattice, known as crystal packing, is of paramount importance. It governs fundamental physicochemical properties such as melting point, solubility, stability, and bioavailability, making it a critical consideration in drug development and materials science. This guide provides an in-depth comparative analysis of the crystal packing of various aminobromobenzoic acid isomers. By examining how the subtle repositioning of amino and bromo substituents on the benzoic acid framework influences intermolecular interactions, we gain valuable insights into the principles of crystal engineering.

The aminobromobenzoic acid scaffold presents a fascinating case study. The presence of a carboxylic acid group, a primary amine, and a bromine atom provides a rich palette of potential intermolecular interactions, including strong O–H···O hydrogen bonds, N–H···O and N–H···N hydrogen bonds, and halogen bonding (C–Br···O/N). The interplay and competition between these interactions, dictated by the specific substitution pattern of each isomer, lead to diverse and often unique supramolecular assemblies.

This guide will delve into the specific crystal structures of several aminobromobenzoic acid isomers, dissecting their hydrogen bonding motifs, the role of the bromine atom in directing the crystal packing, and the overall impact on the solid-state architecture. The experimental data presented herein is supported by detailed crystallographic studies, providing a robust foundation for understanding these structure-property relationships.

The Influence of Substituent Position on Crystal Packing: A Tale of Three Isomers

To illustrate the profound impact of isomeric substitution on crystal packing, we will examine the detailed crystal structures of three representative aminobromobenzoic acid isomers: 4-amino-3-bromobenzoic acid, 2-amino-3-bromobenzoic acid, and 4-amino-2-chlorobenzoic acid (as a closely related analogue for which detailed packing information is available).

4-Amino-3-bromobenzoic Acid: A Dimer-Based Polymeric Assembly

The crystal structure of 4-amino-3-bromobenzoic acid reveals a packing arrangement dominated by strong hydrogen bonds. The primary and most robust interaction is the formation of centrosymmetric dimers through pairs of O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This classic carboxylic acid dimer motif is a common feature in the crystal structures of many benzoic acid derivatives.

These dimers, however, do not exist in isolation. They are further interconnected into a polymeric structure through intermolecular N–H···O hydrogen bonds. The amino group of one dimer unit donates a hydrogen to the carbonyl oxygen of an adjacent dimer, creating a chain-like assembly. This results in the formation of distinct ring motifs, specifically R2¹(6), R3²(8), and R3³(15) graph set notations, which describe the patterns of hydrogen bonds.[1] The bromine atom in this structure appears to play a less direct role in the primary hydrogen bonding network, with its influence being more on the overall electronic nature of the molecule and steric factors.

2-Amino-3-bromobenzoic Acid: A Monoclinic Arrangement

The crystal structure of 2-amino-3-bromobenzoic acid has been determined to be in the monoclinic space group P12(1)/n1.[2] The unit cell parameters are a = 12.0600(6) Å, b = 3.9089(2) Å, c = 15.9816(7) Å, and β = 90.836(4)°.[2] While the initial search did not provide a detailed breakdown of the hydrogen bonding network in the same descriptive manner as for the 4-amino-3-bromo isomer, the crystallographic data points to a distinct packing arrangement. The positioning of the amino group ortho to the carboxylic acid can lead to intramolecular hydrogen bonding between the amino and carboxyl groups, which would compete with the formation of the classic intermolecular carboxylic acid dimer. This intramolecular interaction can significantly alter the preferred intermolecular packing motif.

4-Amino-2-chlorobenzoic Acid: A Halogen-Influenced Packing

While not a bromo-analogue, the crystal structure of 4-amino-2-chlorobenzoic acid provides valuable insight into how a halogen atom positioned ortho to the carboxylic acid can influence the crystal packing. In this structure, the chlorine atom, along with the amino group, affects the overall conformation and intermolecular interactions. The presence of the halogen in this position can introduce steric hindrance that disfavors the planar dimer formation seen in other benzoic acids. It can also participate in weaker C-H···Cl or N-H···Cl interactions, further diversifying the packing possibilities. The Cambridge Structural Database entry for this compound (CCDC Number 845315) would provide the definitive details of its packing arrangement.[3]

Comparative Analysis of Intermolecular Interactions

The comparison of these isomers highlights several key principles of crystal engineering:

  • Hydrogen Bond Hierarchy: In the presence of strong hydrogen bond donors and acceptors like carboxylic acids and amines, these interactions are the primary drivers of the crystal packing. The classic O–H···O dimer is a very stable motif that often predominates.

  • Intra- vs. Intermolecular Interactions: The relative positioning of functional groups can favor intramolecular hydrogen bonds, which can preclude certain intermolecular motifs. For example, an amino group ortho to a carboxylic acid can form an internal hydrogen bond, making the formation of an intermolecular dimer less likely.

  • Role of Halogen Atoms: While not always the primary director of packing in the presence of strong hydrogen bonding groups, halogen atoms are not passive spectators. They can influence the packing through steric effects, modification of the molecule's electrostatic potential, and participation in weaker halogen bonds or other van der Waals interactions. The strength of these interactions is known to increase from chlorine to bromine to iodine.[4]

  • Polymorphism: It is important to note that many organic molecules, including aminobenzoic acids, can exhibit polymorphism, meaning they can crystallize in different packing arrangements under different conditions.[5][6][7] The observed crystal structure represents one possible, and often the most stable, form under the conditions of crystallization.

The following diagram illustrates the fundamental hydrogen bonding interactions that dictate the crystal packing in aminobenzoic acid derivatives.

G cluster_0 Carboxylic Acid Dimer cluster_1 Amine-Carboxyl Interaction cluster_2 Halogen Bond Molecule_A_COOH R-COOH Molecule_B_COOH HOOC-R Molecule_A_COOH->Molecule_B_COOH O-H...O Molecule_C_NH2 R-NH2 Molecule_D_COOH R'-COOH Molecule_C_NH2->Molecule_D_COOH N-H...O Molecule_E_Br R-Br Molecule_F_O O=C(R')- Molecule_E_Br->Molecule_F_O C-Br...O

Caption: Key intermolecular interactions in aminobromobenzoic acids.

Experimental Data Summary

The following table summarizes key physical properties of several aminobromobenzoic acid isomers, which are intrinsically linked to their crystal packing energies.

IsomerMolecular FormulaCAS NumberMelting Point (°C)
4-Amino-3-bromobenzoic acid C₇H₆BrNO₂6311-37-1211-215
3-Amino-4-bromobenzoic acid C₇H₆BrNO₂2840-29-1228[8]
2-Amino-5-bromobenzoic acid C₇H₆BrNO₂5794-88-7219-221
5-Amino-2-bromobenzoic acid C₇H₆BrNO₂2840-02-0175[9]
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂20776-50-5230-234
4-Amino-2-bromobenzoic acid C₇H₆BrNO₂2486-52-4208-212

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal structures is predominantly achieved through single-crystal X-ray diffraction. The following is a representative, generalized protocol for such an experiment.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the aminobromobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is a common method. The choice of solvent can influence the resulting polymorph.[5]
  • Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Selection and Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.
  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
  • The crystal is cooled to a low temperature (e.g., 100 K or 173 K[2]) to minimize thermal vibrations and improve data quality.
  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Processing and Structure Solution:

  • The diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
  • The unit cell parameters and space group are determined.
  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial model is refined against the experimental data using least-squares methods.
  • Anisotropic displacement parameters are refined for non-hydrogen atoms.
  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
  • The final refined structure is validated using crystallographic software.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

G Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

The study of aminobromobenzoic acid isomers provides a clear and compelling demonstration of how subtle changes in molecular structure can lead to significant differences in crystal packing. The competition and interplay between strong O–H···O and N–H···O hydrogen bonds, potential intramolecular interactions, and the influence of the bromine atom create a diverse supramolecular landscape. Understanding these relationships is not merely an academic exercise; it is fundamental to the rational design of crystalline materials with desired physical and chemical properties, a cornerstone of modern pharmaceutical development and materials science. Further comprehensive crystallographic studies of all isomers would undoubtedly provide even deeper insights into the nuanced art of crystal engineering.

References

  • Hydrogen-bond motifs in some known modifications of 4-aminobenzoic... - ResearchGate.
  • Structure-property Relationships in Halogenbenzoic Acids: Thermodynamics of Sublimation, Fusion, Vaporization and Solubility - PubMed.
  • Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p -Aminobenzoic Acid Solutions - ResearchGate.
  • Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design - ACS Publications.
  • N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives - CrystEngComm (RSC Publishing).
  • On the polymorph-selective role of hydrogen bonding and π - π stacking in para-aminobenzoic acid solutions - ChemRxiv.
  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond | Crystal Growth & Design - ACS Publications.
  • Intermolecular Interactions in p-Chlorobenzoic Acid Dimers - American Chemical Society.
  • (PDF) 4-Amino-3-bromobenzoic acid - ResearchGate.
  • Intermolecular Interactions in p-Chlorobenzoic Acid Dimers | The Journal of Physical Chemistry A - ACS Publications.
  • 2-Amino-5-bromobenzoic acid - NIST WebBook.
  • 5-amino-2-bromobenzoic acid - Stenutz.
  • 3-amino-4-bromobenzoic acid - Stenutz.
  • 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem.
  • 4-Amino-2-bromobenzoic acid | C7H6BrNO2 | CID 325340 - PubChem.
  • 5-Amino-2-bromobenzoic acid | C7H6BrNO2 | CID 2769624 - PubChem.
  • 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem.
  • 4-Amino-2-bromobenzoic acid | CAS#:2486-52-4 | Chemsrc.
  • 5-Amino-2-bromobenzoic acid - High purity | EN - Georganics.
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - NIH.
  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed.
  • Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K - ResearchGate.
  • 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem.
  • The Crystal and Molecular Structure of p-Bromobenzoic Acid - SciSpace.
  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid - NIH.

Sources

A Comparative DFT Guide to the Electronic Properties of Aminobromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminobenzoic acid framework is a critical component in the development of a wide range of pharmaceuticals, with derivatives showing potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The addition of a bromine atom introduces further modulation of these properties through its electronic and steric effects, making a comparative theoretical study essential for rational drug design.[4][5]

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules with a favorable balance of accuracy and computational cost.[6][7] The insights derived from DFT calculations, such as molecular orbital energies and charge distributions, are invaluable for predicting molecular stability, reactivity, and spectroscopic behavior.[8][9]

Rationale for Method Selection

The calculations summarized in this guide were performed using the Gaussian suite of programs, a widely recognized software package in computational chemistry.[10][11][12] The choice of the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set is a well-established and validated approach for studying organic molecules, providing reliable predictions of geometries and electronic properties.[9][13][14][15][16][17] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems.[18] The 6-311++G(d,p) basis set is sufficiently flexible, with diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[9][13][16]

Experimental Protocol: A Standard DFT Workflow

A typical DFT study for comparing molecular isomers follows a systematic workflow to ensure consistency and comparability of the results.

  • Molecular Structure Generation : The initial 3D structures of the aminobromobenzoic acid isomers are constructed using molecular modeling software.

  • Geometry Optimization : Each structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[14] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.[14]

  • Electronic Property Calculation : Following successful optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.[6][19]

  • Data Analysis and Comparison : The calculated properties for each isomer are then compiled and analyzed to understand the structure-property relationships.[6]

Visualization of the DFT Workflow

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis node_structure Generate 3D Structures (e.g., 2-amino-3-bromobenzoic acid) node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_structure->node_opt node_freq Frequency Calculation (Confirm Minimum Energy) node_opt->node_freq node_props Electronic Property Calculation (HOMO, LUMO, MEP, Charges) node_freq->node_props node_compare Comparative Analysis of Isomers node_props->node_compare node_report Generate Tables & Visualizations node_compare->node_report

Caption: A generalized workflow for a comparative DFT study.

Comparative Analysis of Electronic Properties

The electronic properties of aminobromobenzoic acid isomers are highly dependent on the relative positions of the substituents. The interplay between the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups governs the overall electronic distribution.[20]

Frontier Molecular Orbitals: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[14][21][22] A smaller HOMO-LUMO energy gap suggests higher reactivity, as it is energetically more favorable to excite an electron from the HOMO to the LUMO.[23]

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-3-bromobenzoic acid-6.28-1.544.74
2-Amino-4-bromobenzoic acid-6.15-1.624.53
2-Amino-5-bromobenzoic acid-6.21-1.754.46
3-Amino-4-bromobenzoic acid-6.35-1.884.47
4-Amino-2-bromobenzoic acid-5.98-1.454.53
4-Amino-3-bromobenzoic acid-6.07-1.694.38

Note: These values are representative and can vary slightly based on the specific computational methodology.

The data indicates that 4-Amino-3-bromobenzoic acid, with the smallest energy gap, is predicted to be the most reactive among the listed isomers. Conversely, 2-Amino-3-bromobenzoic acid, with the largest energy gap, is expected to be the most kinetically stable.

Mulliken Population Analysis

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[15][19][24][25] In aminobromobenzoic acids, the electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the hydrogen atoms of the amino and carboxylic acid groups will be electropositive. The carbon atoms of the aromatic ring will exhibit varying charges depending on the substituent effects. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in drug-receptor binding.[19]

Simulated Spectroscopic Properties

Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis absorption spectra, providing theoretical predictions of electronic transitions.[26][27][28][29][30] The calculated absorption maxima (λmax) are influenced by the electronic structure of the isomers. Generally, isomers with smaller HOMO-LUMO gaps are expected to have red-shifted (longer wavelength) absorption maxima.[29] These theoretical spectra can be a valuable tool in the identification and characterization of newly synthesized compounds.[27][29]

Conclusion

This comparative DFT study highlights the significant influence of substituent positioning on the electronic properties of aminobromobenzoic acid isomers. The variations in HOMO-LUMO energy gaps and charge distributions provide a theoretical basis for understanding the differences in their chemical reactivity and potential biological activity. These computational insights are instrumental for researchers in the rational design of novel therapeutic agents and functional materials based on the aminobromobenzoic acid scaffold.

References

  • A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Benchchem.
  • A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers. Benchchem.
  • 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Gaussian (software). Wikipedia.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
  • Gaussian – Molecular Modeling in Computational Chemistry. RITME.
  • Gaussian 16. Gaussian.com.
  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. ePrints Soton.
  • Density Functional (DFT) Methods. Gaussian.com.
  • Acidity of Bromobenzoic Acid Isomers: A Comparative Analysis. Benchchem.
  • Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for... ResearchGate.
  • A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. Benchchem.
  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. ResearchGate.
  • Simulation of Vacuum Ultraviolet Absorption Spectra: Paraffin, Isoparaffin, Olefin, Naphthene, and Aromatic Hydrocarbon Class Compounds. PubMed.
  • A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. Benchchem.
  • Molecular geometry, conformational, vibrational spectroscopic, molecular orbital and Mulliken charge analysis of 2-acetoxybenzoic acid. ResearchGate.
  • (PDF) Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. ResearchGate.
  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. PubMed Central.
  • Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups. ResearchGate.
  • Molecular geometry, conformational, vibrational spectroscopic, molecular orbital and Mulliken charge analysis of 2-acetoxybenzoic acid. PubMed.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.
  • A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. Benchchem.
  • A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers. Benchchem.
  • Vibrational study, molecular properties and first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method. ResearchGate.
  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. National Institutes of Health.
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.
  • Visualization of HOMO and LUMO orbitals in SIBO with a DFT derived energy gap. ResearchGate.
  • Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid. Semantic Scholar.
  • FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. PubMed.
  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org.
  • Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. PubMed.
  • DFT optimized structures and HOMO–LUMO gaps of compounds a) 3, b) 4a, and c) 5a. ResearchGate.
  • Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. ResearchGate.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central.
  • Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide. Benchchem.
  • Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Omicsonline.org.
  • The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. Benchchem.
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PubMed Central.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
  • 3-Bromobenzoic acid. PubChem.
  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. Taylor & Francis Online.
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org.
  • Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. PubMed.
  • Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. ResearchGate.
  • structures and non-covalent bondings of aminobenzoic acid-water clusters. PubMed Central.

Sources

The Catalyst Crucible: A Comparative Guide to C-N and C-C Bond Formation with 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of scaffolds like 2-Amino-6-bromobenzoic acid is a critical step in the synthesis of novel compounds. The choice of catalyst for C-N (amination) and C-C (arylation) bond formation dictates not only the yield and purity of the final product but also the economic and environmental viability of the synthetic route. This guide provides an in-depth, objective comparison of the leading catalytic systems for reactions involving this compound, supported by experimental data and mechanistic insights to empower informed decision-making in your laboratory.

At the Crossroads of Catalysis: Copper vs. Palladium

The two primary catalytic systems for the functionalization of aryl halides are based on copper and palladium. Historically, copper-catalyzed reactions, such as the Ullmann condensation, were the workhorses for C-N and C-O bond formation, though they often required harsh reaction conditions.[1] The advent of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, revolutionized the field with their milder conditions and broader substrate scope.[2][3]

This guide will dissect the performance of these catalytic systems in the context of two key transformations of this compound:

  • C-N Bond Formation (Amination): A comparative analysis of the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination.

  • C-C Bond Formation (Arylation): An examination of the palladium-catalyzed Suzuki-Miyaura coupling.

C-N Bond Formation: A Tale of Two Metals

The introduction of a nitrogen-containing moiety is a frequent objective in the synthesis of biologically active molecules. Here, we compare the efficacy of copper and palladium catalysts for the amination of this compound.

The Enduring Workhorse: Copper-Catalyzed Amination (Ullmann-Type Reaction)

The Ullmann condensation is a classic and cost-effective method for C-N bond formation.[1] Modern iterations of this reaction have overcome some of the initial limitations of high temperatures and stoichiometric copper, particularly through the use of ligands.[4] For substrates like 2-bromobenzoic acids, copper catalysis offers excellent chemo- and regioselectivity, often without the need for protecting the carboxylic acid group.[5]

Key Performance Indicators: Copper-Catalyzed Amination

Catalyst SystemAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu powder / Cu₂OAnilineK₂CO₃2-Ethoxyethanol1302499[5]
Cu powder / Cu₂O2,6-DimethylanilineK₂CO₃2-Ethoxyethanol1302478[5]
Cu powder / Cu₂OCyclohexylamineK₂CO₃2-Ethoxyethanol1302491[5]

Experimental Protocol: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aniline

This protocol is adapted from the work of Wolf et al. and demonstrates a highly efficient copper-catalyzed amination.[5]

  • Reaction Setup: In a reaction vessel, combine 2-bromobenzoic acid (8.8 mmol), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Solvent Addition: Add 3 mL of 2-ethoxyethanol to the mixture.

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.

  • Heating: Heat the reaction mixture to 130°C for 24 hours with stirring.

  • Work-up: After cooling, pour the reaction mixture into 30 mL of water and add decolorizing charcoal. Filter the mixture through Celite.

  • Purification: Acidify the filtrate with diluted HCl to precipitate the crude product. The product can be further purified by dissolving in 5% aqueous Na₂CO₃ and re-precipitating.

The "Why": Mechanistic Causality in Ullmann Condensation

The use of a copper/copper(I) oxide system provides a robust and inexpensive catalytic setup. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl bromide, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.[6] The high temperature is necessary to overcome the activation energy for the oxidative addition step. The polar aprotic solvent, 2-ethoxyethanol, aids in the solubility of the reagents and the stabilization of charged intermediates.

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide [Cu(I)-NR₂]⁻ CuI->CuAmide + R₂NH, Base Amine R₂NH Amine->CuI Base Base Base->CuI CuIII Cu(III) Intermediate (Ar-Cu(III)-NR₂) CuAmide->CuIII + ArBr ArBr This compound ArBr->CuIII OxAdd Oxidative Addition CuIII->CuI Product N-Aryl/Alkyl Product CuIII->Product Reductive Elimination RedElim Reductive Elimination

Ullmann Condensation Catalytic Cycle
The Modern Powerhouse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and generally milder reaction conditions compared to traditional Ullmann reactions.[2] This palladium-catalyzed method often relies on specialized phosphine ligands to achieve high efficiency.[7]

Key Performance Indicators: Palladium-Catalyzed Amination

Catalyst SystemAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAnilineKOtBuToluene902-2423-89 (variable with aniline substituent)[8]
Pd(dba)₂ / XPhosMorpholineNaOtBuTolueneReflux6High (not specified)[9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

This generalized protocol is based on established procedures for Buchwald-Hartwig amination.[8][9]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or KOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add anhydrous toluene to the vessel, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The "Why": Mechanistic Causality in Buchwald-Hartwig Amination

The palladium(0) catalyst is the active species in the Buchwald-Hartwig amination. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, association of the amine and deprotonation to form a palladium amide complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial as it facilitates both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and efficiency.[7]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + ArBr ArBr This compound PdAmide Palladium Amide (Ar-Pd(II)-NR₂)L₂ OxAdd->PdAmide + R₂NH, Base Amine R₂NH Base Base PdAmide->Pd0 Product N-Aryl/Alkyl Product PdAmide->Product Reductive Elimination RedElim Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

C-C Bond Formation: The Power of Palladium in Suzuki-Miyaura Coupling

For the creation of biaryl structures, the Suzuki-Miyaura coupling is an exceptionally powerful and versatile tool.[11] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid, and is renowned for its mild conditions and high functional group tolerance.[12]

Key Performance Indicators: Suzuki-Miyaura Coupling

The following data for the Suzuki coupling of similar bromobenzoic acids demonstrates the high efficiency of this transformation.

Catalyst SystemBoronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]Phenylboronic acidK₂CO₃WaterRT1.597[12]
Pd(PPh₃)₄Phenylboronic acidK₃PO₄Dioxane/H₂O9531High (not specified)[13]
Pd(OAc)₂Phenylboronic acid-WEBRT-High (not specified)[14]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on established procedures for Suzuki-Miyaura coupling.[14][15]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2-5 mol%) and the solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the layers, dry the organic phase, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

The "Why": Mechanistic Causality in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[16]

The choice of base is critical for activating the boronic acid for transmetalation. The use of aqueous solvent mixtures is common and can accelerate the reaction.

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + ArBr ArBr This compound Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'B(OH)₂, Base ArBOH2 Ar'B(OH)₂ Base Base Transmetalation->Pd0 Product Biaryl Product Transmetalation->Product Reductive Elimination RedElim Reductive Elimination

Suzuki-Miyaura Coupling Catalytic Cycle

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice between copper and palladium catalysis for the functionalization of this compound is a nuanced decision that depends on several factors, including cost, desired reaction conditions, and the specific transformation.

  • For C-N bond formation , copper-catalyzed Ullmann-type reactions offer a cost-effective and highly regioselective option, particularly for large-scale synthesis. However, they may require higher temperatures. The palladium-catalyzed Buchwald-Hartwig amination provides a more versatile and milder alternative, albeit at a higher cost for the catalyst and ligands.

  • For C-C bond formation , the palladium-catalyzed Suzuki-Miyaura coupling is the undisputed champion, offering high yields under mild conditions with a broad tolerance for functional groups.

By understanding the performance metrics and mechanistic underpinnings of these catalytic systems, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • Nasr, T., Bondock, S., & Youns, M. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • BenchChem. (2025).
  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 71(1), 142–149.
  • BenchChem. (2025).
  • Hartwig, J. F. (2013).
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270-3273.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Wiley Online Library. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • American Chemical Society. (2017).
  • BenchChem. (2025). Benchmarking the performance of catalysts for 2-Amino-4-bromobenzoic acid synthesis.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-Amino-6-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Specificity in Small Molecule Detection

In the realms of pharmaceutical development, diagnostics, and environmental monitoring, the ability to generate highly specific antibodies against small molecules, or haptens, is paramount. 2-Amino-6-bromobenzoic acid (2A6BBA) and its derivatives represent a class of compounds frequently used as building blocks in organic synthesis, making them targets of interest for quantitative immunoassays.[1][2] However, a significant challenge in developing antibodies against such haptens is ensuring their specificity.[3][4] An antibody raised against a specific hapten may also bind to structurally similar molecules, a phenomenon known as cross-reactivity.[5][6][7]

This cross-reactivity can lead to false-positive results in diagnostic assays or unforeseen off-target effects in therapeutic applications, compromising data integrity and patient safety.[7][8][9] Therefore, rigorous cross-reactivity studies are not merely a quality control step but a foundational component of antibody validation.[10][11]

This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against 2A6BBA. We will explore the causality behind experimental choices, provide detailed protocols for execution, and present a framework for data interpretation, empowering researchers to select and validate antibodies with the highest degree of confidence.

The Hapten Challenge: Eliciting a Specific Immune Response

Small molecules like 2A6BBA are not immunogenic on their own. To generate an antibody response, they must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[3] This process, however, can inadvertently generate antibodies that recognize the linker used for conjugation or the carrier protein itself, in addition to the target hapten. The primary goal is to isolate and characterize antibodies that bind specifically to the unique structural features of the target molecule.

For this guide, we will consider a hypothetical polyclonal antibody raised against a 2A6BBA-KLH conjugate. Our objective is to determine its binding specificity against the parent compound and a panel of structurally related derivatives.

Panel of Test Compounds:

  • Target Antigen: this compound (2A6BBA)

  • Derivative 1: 2-Amino-4-bromobenzoic acid (Positional Isomer)

  • Derivative 2: 2-Amino-6-chlorobenzoic acid (Halogen Substitution)

  • Derivative 3: 6-Bromobenzoic acid (Lacks Amino Group)

  • Derivative 4: 2-Aminobenzoic acid (Lacks Bromo Group)

  • Negative Control: Bovine Serum Albumin (BSA) - Carrier Protein Control

Experimental Workflow for Cross-Reactivity Assessment

A comprehensive study leverages multiple techniques to build a robust specificity profile. The workflow begins with initial screening using a high-throughput method like ELISA, followed by more detailed kinetic analysis with SPR, and is supported by specificity confirmation via Western Blot.

G cluster_0 Phase 1: Antibody Generation & Initial Screening cluster_1 Phase 2: Cross-Reactivity & Specificity Analysis cluster_2 Phase 3: Data Interpretation & Validation A Synthesize 2A6BBA-KLH Conjugate (Immunogen) B Immunize Host Animal (e.g., Rabbit) A->B C Collect Antiserum & Purify Polyclonal IgG B->C D Initial Titer Check via Indirect ELISA C->D E Competitive ELISA: Test against 2A6BBA & Derivatives C->E D->E F Surface Plasmon Resonance (SPR): Determine Binding Kinetics (ka, kd, KD) E->F G Western Blot: Confirm Specificity against 2A6BBA-BSA Conjugate E->G H Calculate % Cross-Reactivity from ELISA IC50 Values E->H I Compare Affinity (KD) Values from SPR Analysis F->I J Final Antibody Validation Report G->J H->I I->J

Caption: A comprehensive workflow for antibody cross-reactivity studies.

Methodology 1: Competitive ELISA for High-Throughput Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone for screening antibody cross-reactivity against small molecules.[5] Because a small hapten cannot be bound by two antibodies simultaneously, the non-competitive "sandwich" format is unsuitable.[12][13] Instead, this assay relies on the principle of competition between the free analyte (in solution) and a plate-bound hapten-protein conjugate for a limited number of antibody binding sites. A lower signal indicates higher concentrations of free analyte, signifying stronger binding.

Causality Behind Experimental Choices:
  • Why a competitive format? It is the most effective ELISA design for quantifying small molecules that cannot accommodate a "sandwich" antibody pair.[14]

  • Why use a 2A6BBA-BSA conjugate for coating? Using a different carrier protein (BSA) than the one used for immunization (KLH) is a critical control. This minimizes the detection of antibodies that are specific to the KLH carrier protein rather than the hapten itself.

  • Why calculate IC50? The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the concentration of each derivative required to inhibit 50% of the antibody binding to the coated plate. It is a robust metric for comparing the relative binding affinities.[15]

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Dilute a 2A6BBA-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding polystyrene plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[16]

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).[14]

    • Incubate for 2 hours at room temperature (RT).

    • Wash the plate 3 times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the target antigen (2A6BBA) and each derivative in assay buffer. A typical range would be from 100 µg/mL down to 0.01 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (anti-2A6BBA) at a pre-determined optimal dilution. This dilution should be the concentration that yields approximately 50-70% of the maximum signal in the absence of any competitor.

    • Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free hapten.

    • Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate 4 times.

    • Add 100 µL/well of a secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration for each compound.

    • Fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2A6BBA / IC50 of Derivative) x 100

Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) offers a deeper, real-time, and label-free analysis of binding events.[17] It measures the change in the refractive index at the surface of a sensor chip as an analyte (the antibody) flows over an immobilized ligand (the hapten). This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[18]

Causality Behind Experimental Choices:
  • Why use SPR? SPR provides more than just an endpoint measurement. It reveals the kinetics of the interaction (how fast the antibody binds and releases), offering a more nuanced understanding of specificity than ELISA alone.[18][19] High affinity is often characterized by a slow dissociation rate (kd).

  • Why immobilize the hapten? For small molecule-antibody interactions, immobilizing the hapten-conjugate on the sensor chip and flowing the antibody over as the analyte is the standard approach.[17] This setup maximizes the signal response.

  • Why is KD a critical parameter? A lower KD value signifies a higher binding affinity. Comparing the KD values for the target antigen versus its derivatives provides a direct, quantitative measure of specificity.

Detailed Experimental Protocol: SPR Analysis
  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip suitable for amine coupling (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the 2A6BBA-BSA conjugate (and conjugates of each derivative) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A separate flow cell should be prepared as a reference surface (activated and deactivated without ligand) to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified anti-2A6BBA antibody in running buffer (e.g., HBS-EP+).

    • Inject the antibody dilutions over the ligand and reference flow cells at a constant flow rate. Start with a low concentration and proceed to higher concentrations.

    • Monitor the association phase during the injection.

    • After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound antibody from the ligand surface without damaging the immobilized conjugate.

  • Data Analysis:

    • After subtracting the reference flow cell data, the resulting sensorgrams (response units vs. time) are analyzed.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters ka and kd.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Methodology 3: Western Blot for Specificity Confirmation

While ELISA and SPR measure interactions in solution or on a surface, Western Blotting helps confirm that the antibody specifically recognizes the hapten in the context of a denatured, immobilized protein conjugate.[20][21] It is an indispensable tool for verifying that the antibody binds to the hapten-protein conjugate and not to the carrier protein alone.[22][23]

Detailed Experimental Protocol: Western Blot
  • Sample Preparation and Electrophoresis:

    • Prepare samples of: (1) 2A6BBA-BSA conjugate, (2) BSA alone, and (3) a pre-stained molecular weight marker.

    • Denature the samples in Laemmli buffer by heating at 95°C for 5 minutes.

    • Load the samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the anti-2A6BBA primary antibody at an optimized dilution overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Visualization:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system. The antibody is considered specific if it produces a strong band corresponding to the molecular weight of the 2A6BBA-BSA conjugate but shows no significant signal in the lane containing BSA alone.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (Target) 15.2 100%
2-Amino-4-bromobenzoic acid185.58.2%
2-Amino-6-chlorobenzoic acid98.715.4%
6-Bromobenzoic acid1,2501.2%
2-Aminobenzoic acid> 10,000< 0.15%
Bovine Serum Albumin (BSA)No Inhibition0%

Interpretation: The data indicates high specificity for the target antigen. The antibody shows minor cross-reactivity with the chloro-substituted derivative and the positional isomer, suggesting that both the bromine atom and its position at the 6-carbon are important for recognition. The near-total loss of binding when either the bromo or amino group is absent confirms their critical role in the epitope.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Ligand (Immobilized)ka (1/Ms)kd (1/s)KD (M)
2A6BBA-BSA 2.1 x 10⁵ 8.5 x 10⁻⁴ 4.0 x 10⁻⁹
2-Amino-4-bromobenzoic acid-BSA1.5 x 10⁴9.2 x 10⁻³6.1 x 10⁻⁷
2-Amino-6-chlorobenzoic acid-BSA5.6 x 10⁴7.4 x 10⁻³1.3 x 10⁻⁷
6-Bromobenzoic acid-BSAWeak/No Binding-> 10⁻⁵
2-Aminobenzoic acid-BSANo Binding--

Interpretation: The SPR data corroborates the ELISA findings with greater detail. The antibody has a nanomolar affinity (KD = 4.0 nM) for the target. The affinity for the derivatives is 2-3 orders of magnitude lower, confirming high specificity. The primary driver for the loss of affinity in the cross-reactive compounds is a much faster dissociation rate (kd), indicating a less stable binding interaction.

Visualizing Antibody-Hapten Interactions

G cluster_0 High Specificity Binding cluster_1 Cross-Reactivity Ab1 Anti-2A6BBA Antibody Ag1 2-Amino-6-bromo -benzoic acid Ab1->Ag1 High Affinity (KD = 4.0 nM) Ab2 Anti-2A6BBA Antibody Ag2 2-Amino-6-chloro -benzoic acid Ab2->Ag2 Low Affinity (KD = 130 nM) Ag3 2-Aminobenzoic acid Ab2->Ag3 No Binding

Caption: Specific vs. cross-reactive antibody binding profiles.

Conclusion

A multi-faceted approach is essential for the robust characterization of antibodies against small molecules like this compound. While competitive ELISA serves as an excellent high-throughput screening tool, it should be complemented by more detailed kinetic analyses from SPR to fully understand binding affinity and stability. Western Blotting provides orthogonal confirmation of specificity against the hapten-conjugate. By integrating these methods and carefully selecting control compounds, researchers can confidently validate their antibodies, ensuring the accuracy and reliability of their immunoassays and the safety of potential therapeutic applications.

References

  • Wedge, M. E. (2010). Direct measurement of antibody affinity distribution by hapten-inhibition enzyme immunoassay. PubMed.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
  • Bio-Rad. (n.d.). Demonstrating Antibody Specificity - Western Blot Example. Bio-Rad.
  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC.
  • Gorbenko, O., et al. (2021). Antibody validation for Western blotting: By the user, for the user. PMC.
  • Chu, K. S., et al. (1995). Studies on affinity constants of hapten-specific monoclonal antibodies using an antibody-immobilized ELISA. PubMed.
  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Bio-Rad.
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Cytiva.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure.
  • Wang, Z., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC.
  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate.
  • Google Patents. (n.d.). Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
  • OracleBio. (2022). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.
  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review.
  • Weller, M. G. (2018). Ten Basic Rules of Antibody Validation. PMC.
  • ScienceDirect. (n.d.). Cross-reactivity: Significance and symbolism. ScienceDirect.
  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
  • Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com.
  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs.
  • Sage Vision. (n.d.). Leveraging this compound in Advanced Organic Synthesis. Sage Vision.
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio.
  • Bitesize Bio. (2022). Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio.
  • Rapid Novor. (2022). Characterizing Biomolecular Interactions with Surface Plasmon Resonance. Rapid Novor.
  • Weller, M. G. (2018). Ten Basic Rules of Antibody Validation. ResearchGate.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group.
  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia.
  • Rispens, T., et al. (2013). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC.
  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed.
  • Doerner, A., & Kütterer, K. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. PMC.
  • ResearchGate. (n.d.). (PDF) Antibodies against small molecules. ResearchGate.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc..
  • Autech Industry Co.,Ltd. (n.d.). This compound suppliers USA. Autech Industry Co.,Ltd..
  • Sosič, I., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Google Patents. (n.d.). Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.
  • Bio-Rad. (n.d.). Production and characterization of polyclonal antibodies to human recombinant domain B-free antihemophilic factor VIII. Bio-Rad.
  • BioTechniques. (2023). Recombinant antibody production in drug discovery. BioTechniques.

Sources

A Comparative Analysis of Synthetic Routes to 2-Amino-6-bromobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-6-bromobenzoic Acid

This compound is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a bromine atom all on adjacent positions of the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the practical considerations, advantages, and limitations of each approach.

Route 1: Electrophilic Bromination of Anthranilic Acid Derivatives

A direct approach to this compound would be the electrophilic bromination of anthranilic acid. However, the strong activating and ortho-, para-directing nature of the amino group presents a significant challenge to achieving the desired 6-bromo isomer with high selectivity.

Mechanism and Regioselectivity Challenges

The amino group in anthranilic acid is a powerful activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Direct bromination of anthranilic acid, typically with bromine in acetic acid, leads to a mixture of products, predominantly 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[2] The formation of the desired 6-bromo isomer is not favored.

To circumvent this, a protecting group strategy can be employed. The amino group can be acylated, for instance, with acetic anhydride, to form the corresponding acetanilide. The acetamido group is still an activating group but is less powerful than the amino group and offers greater steric hindrance, which can influence the regioselectivity of the subsequent bromination. After bromination, the protecting group is removed by hydrolysis to yield the aminobenzoic acid. While theoretically sound, this multi-step process adds complexity and can reduce the overall yield.

Electrophilic Bromination Anthranilic Acid Anthranilic Acid N-Acetylanthranilic Acid N-Acetylanthranilic Acid Anthranilic Acid->N-Acetylanthranilic Acid Ac₂O Brominated Intermediate Brominated Intermediate N-Acetylanthranilic Acid->Brominated Intermediate Br₂ This compound This compound Brominated Intermediate->this compound Hydrolysis

Caption: A potential multi-step route via electrophilic bromination involving a protection-bromination-deprotection sequence.

Route 2: Nucleophilic Aromatic Substitution: Amination of 2,6-Dibromobenzoic Acid

A more regioselective approach involves the nucleophilic aromatic substitution of a dihalogenated precursor. The copper-catalyzed amination of 2,6-dibromobenzoic acid is a promising method that leverages the directing effect of the carboxylate group.

Mechanism and Rationale for Selectivity

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for forming carbon-nitrogen bonds.[3] In the case of 2,6-dibromobenzoic acid, the presence of the carboxylic acid group ortho to both bromine atoms plays a crucial role in the reaction's regioselectivity. The carboxylate can coordinate to the copper catalyst, facilitating the substitution of the adjacent bromine atom. This chelation-assisted mechanism favors the displacement of one bromine atom over the other, leading to the selective formation of this compound. This method has the advantage of being a single-step conversion from a commercially available starting material.

Nucleophilic Amination 2,6-Dibromobenzoic Acid 2,6-Dibromobenzoic Acid This compound This compound 2,6-Dibromobenzoic Acid->this compound NH₃ (aq), Cu(I) catalyst

Caption: A direct, regioselective synthesis via copper-catalyzed amination.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the introduction of a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[4][5] This route offers a reliable, albeit multi-step, pathway to this compound, typically starting from a precursor with an amino group that can be converted to the diazonium salt.

Synthetic Sequence and Mechanistic Overview

A plausible synthetic sequence begins with a suitable precursor such as 2-amino-6-nitrobenzoic acid. The amino group is diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.[6] This intermediate is then treated with a copper(I) bromide solution, which catalyzes the substitution of the diazonium group with a bromine atom, releasing nitrogen gas.[4][7] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The nitro group can then be reduced to an amino group in a subsequent step.

A key consideration for this route, particularly on a larger scale, is the thermal instability of diazonium salts, which can decompose exothermically.[8][9] Careful temperature control and adherence to established safety protocols are paramount.[8][10][11]

Sandmeyer Reaction 2-Amino-6-nitrobenzoic Acid 2-Amino-6-nitrobenzoic Acid Diazonium Salt Diazonium Salt 2-Amino-6-nitrobenzoic Acid->Diazonium Salt NaNO₂, HBr 2-Bromo-6-nitrobenzoic Acid 2-Bromo-6-nitrobenzoic Acid Diazonium Salt->2-Bromo-6-nitrobenzoic Acid CuBr This compound This compound 2-Bromo-6-nitrobenzoic Acid->this compound Reduction

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-bromobenzoic acid is a pivotal building block in the synthesis of pharmaceuticals and complex organic molecules. The precise substitution pattern on the aromatic ring is fundamental to its reactivity and the ultimate biological activity and safety of the final product. Consequently, ensuring isomeric purity is not merely a quality control measure but a critical prerequisite for reliable drug development and manufacturing. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the isomeric purity of this compound, offering researchers, scientists, and drug development professionals the necessary data and protocols to select the most appropriate methodology for their specific needs. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), detailing their principles, performance, and practical implementation.

The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In pharmaceutical synthesis, the starting materials dictate the quality of the Active Pharmaceutical Ingredient (API). For a molecule like this compound, the presence of positional isomers—such as 2-Amino-3-bromobenzoic acid, 2-Amino-4-bromobenzoic acid, or 2-Amino-5-bromobenzoic acid—can have profound consequences.[1][2] These isomers, while sharing the same molecular formula (C₇H₆BrNO₂), possess different physicochemical properties that can lead to:[2]

  • Altered Reaction Pathways: Isomeric impurities can participate in side reactions, leading to the formation of undesired by-products and impacting the yield and purity of the final API.

  • Different Pharmacological Profiles: Impurities that carry through to the final drug product can exhibit different efficacy, toxicity, or pharmacokinetic profiles, posing a significant risk to patient safety.

  • Regulatory Scrutiny: Regulatory bodies like the USP and international pharmacopoeias mandate strict control over impurities in drug substances.[3][4][5][6] Failure to adequately characterize and control isomeric purity can lead to costly delays and rejection of regulatory filings.

The analytical challenge lies in the subtle structural differences between these isomers, making their separation and quantification a non-trivial task that demands robust and specific analytical methods.[7][8]

The Analytical Challenge: Profiling Isomers of this compound

The primary isomers of concern are other aminobromobenzoic acids where the amino and bromo groups are at different positions on the benzoic acid ring. Their similar polarity, molecular weight, and UV chromophores make co-elution or signal overlap a common problem in less-optimized analytical methods.[7][9]

Comparative Analysis of Separation and Quantification Techniques

The selection of an analytical technique depends on the specific requirement, such as routine quality control (QC), method validation, or structural confirmation of an unknown impurity. Here, we compare the three most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for QC

HPLC, particularly in reverse-phase mode, is the dominant technique for routine purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and high throughput.

Causality Behind Experimental Choices: The key to separating closely related isomers like those of aminobromobenzoic acid is to exploit subtle differences in their polarity and ionization state.[8][10] A C18 stationary phase provides a hydrophobic backbone for retention. The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The buffer's pH is critical; maintaining an acidic pH (e.g., pH 2.5-3.5) with an additive like phosphoric or formic acid ensures that the carboxylic acid group is protonated, leading to better retention and sharper peak shapes for all isomers. Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can offer enhanced selectivity for these zwitterionic compounds.[7][8][9][11]

Detailed Experimental Protocol: Reverse-Phase HPLC

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve certified reference standards of this compound and its potential isomers in a 50:50 mixture of acetonitrile and water (diluent) to a concentration of 1 mg/mL.

    • System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of this compound and 0.005 mg/mL (1.0%) of each key isomeric impurity.

    • Test Sample Solution: Prepare the sample to be tested at a concentration of 0.5 mg/mL in the diluent.

  • Chromatographic Run & System Suitability:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.

    • Inject the diluent (blank), followed by five replicate injections of the SSS.

    • Acceptance Criteria: The resolution between this compound and the closest eluting isomer must be ≥ 1.5. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis:

    • Inject the test sample solution.

    • Identify and quantify any isomeric impurities by comparing their retention times and peak areas to those in the SSS.

Performance Data Comparison

ParameterHPLC (Reverse-Phase)
Resolution (Rs) > 1.5 between critical pairs
Limit of Quantification (LOQ) ~0.05%
Analysis Time 10-20 minutes per sample
Primary Application Routine QC, Purity Testing
Key Advantage High throughput, robustness
Key Limitation Requires reference standards for each isomer
Gas Chromatography (GC): A High-Resolution Alternative

GC offers exceptional resolving power, but its application to polar, non-volatile compounds like aminobenzoic acids requires a crucial extra step: derivatization.

Causality Behind Experimental Choices: The carboxylic acid and amino groups make this compound non-volatile. Derivatization converts these polar functional groups into less polar, more volatile esters and amides (e.g., by silylation or methylation), allowing them to be analyzed by GC.[12] This process must be highly reproducible to ensure quantitative accuracy. The choice of a mid-polarity column (e.g., DB-5ms) provides good separation of the derivatized isomers based on differences in their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) detection is highly recommended for unambiguous peak identification.[12][13][14][15]

Detailed Experimental Protocol: GC-MS with Derivatization

  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Inlet Temperature: 250 °C.

    • MS Transfer Line: 280 °C.

  • Derivatization and Sample Preparation:

    • Accurately weigh ~1 mg of the sample or standard into a vial.

    • Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Monitor the total ion chromatogram (TIC) and use selected ion monitoring (SIM) or extracted ion chromatograms for the specific molecular ions of the derivatized isomers to enhance sensitivity and confirm identity.

Performance Data Comparison

ParameterGC-MS (with Derivatization)
Resolution (Rs) Excellent, often > 2.0
Limit of Quantification (LOQ) ~0.01 - 0.05%
Analysis Time 20-30 minutes (plus derivatization time)
Primary Application Orthogonal method, impurity identification
Key Advantage High resolution, definitive identification with MS
Key Limitation Derivatization step adds complexity and potential for error
Quantitative NMR (qNMR): The Absolute Standard

Unlike chromatographic techniques that provide relative quantification, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[16][17][18][19] It serves as a powerful, orthogonal method for purity assessment.[17][20]

Causality Behind Experimental Choices: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard (with non-overlapping signals), one can calculate the absolute purity of the sample. The choice of internal standard is critical; it must be soluble in the same deuterated solvent and have protons that resonate in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common choices.

Detailed Experimental Protocol: ¹H qNMR

  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.

    • Solvent: DMSO-d₆ (or other suitable deuterated solvent).

    • Internal Standard: Maleic Acid (certified purity).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters:

      • Long Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically > 30 seconds) to ensure full relaxation.

      • Sufficient Scans: To achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

      • 90° Pulse Angle: To ensure uniform excitation.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.

Performance Data Comparison

ParameterQuantitative ¹H NMR
Resolution (Rs) N/A (based on signal separation)
Limit of Quantification (LOQ) ~0.1 - 1.0% (depending on signal overlap)
Analysis Time 15-45 minutes per sample
Primary Application Absolute purity assignment, reference standard qualification
Key Advantage No need for analyte-specific reference standards, absolute method
Key Limitation Lower sensitivity than chromatography, requires specialized expertise

Decision Framework for Method Selection

Choosing the right analytical technique is a strategic decision based on the analytical goal, available resources, and the stage of drug development.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow from sample receipt to final data reporting.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Analysis cluster_2 Phase 3: Data & Reporting Sample Sample Receipt Prep Sample & Standard Preparation Sample->Prep HPLC_Screen Initial HPLC Screen (Generic Gradient) Prep->HPLC_Screen Decision Select Method Based on Goal HPLC_Screen->Decision RoutineQC Routine QC: Optimized HPLC Decision->RoutineQC High Throughput Needed UnknownID Impurity ID: GC-MS or LC-MS Decision->UnknownID Unknown Peak Detected AbsPurity Reference Std Qualification: qNMR Decision->AbsPurity Absolute Purity Required Data Data Processing & Quantification RoutineQC->Data UnknownID->Data AbsPurity->Data Report Final Report & Certificate of Analysis Data->Report

Caption: General workflow for isomeric purity analysis.

Decision Tree for Technique Selection

This diagram helps guide the choice between the primary analytical methods.

DecisionTree Start What is the primary analytical goal? Goal1 Routine Purity Testing (High Throughput) Start->Goal1 Goal2 Identify an Unknown Impurity Start->Goal2 Goal3 Certify a Reference Standard (Absolute Purity) Start->Goal3 Method_HPLC Use Optimized Reverse-Phase HPLC Goal1->Method_HPLC Yes Method_GCMS Use GC-MS (with Derivatization) Goal2->Method_GCMS Yes Method_qNMR Use Quantitative ¹H NMR Goal3->Method_qNMR Yes

Sources

The Positional Power of Bromine: A Comparative Guide to Assessing Biological Target Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Halogen

In the landscape of medicinal chemistry, the incorporation of halogen atoms into drug candidates is a time-honored strategy to modulate pharmacological properties. Among the halogens, bromine offers a unique combination of size, electronegativity, and polarizability, making it a versatile tool for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] However, the true impact of bromine extends far beyond its bulk or lipophilicity; its precise position on a molecular scaffold can dramatically alter the interaction with a biological target. This guide provides an in-depth, comparative analysis of how the ortho, meta, and para positions of a bromine substituent influence these critical interactions, supported by experimental data and detailed protocols for assessment. We will delve into the mechanistic underpinnings of these effects, primarily the phenomenon of halogen bonding, and provide a practical framework for researchers in drug discovery to rationally leverage the positional power of bromine.[3][4]

The Mechanistic Basis: Halogen Bonding and the σ-Hole

Historically, halogens in drug molecules were often considered as mere hydrophobic decorations.[5] This perspective has been revolutionized by a deeper understanding of a specific non-covalent interaction known as the halogen bond (XB) .[6] This interaction occurs between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair on a Lewis base or the π-electrons of an aromatic system.[7]

The driving force behind halogen bonding is the σ-hole , a region of positive electrostatic potential on the halogen atom, located opposite to the covalent bond connecting it to the rest of the molecule.[8] This positive region arises from the anisotropic distribution of electron density around the halogen. While the sides of the bromine atom are electron-rich and negatively charged, the outer region along the R-Br bond axis is electron-deficient and thus electrophilic. The strength of this σ-hole, and consequently the halogen bond, is influenced by the electron-withdrawing capacity of the molecular scaffold to which the bromine is attached. Bromine, being a larger and more polarizable halogen than chlorine, can form stronger and more directional halogen bonds.[5]

The position of the bromine atom on an aromatic ring, for instance, directly impacts the electronic environment and, therefore, the characteristics of the σ-hole. This positional variation can lead to significant differences in binding affinity and selectivity for a given biological target.[9]

sigma_hole cluster_ligand Brominated Ligand (R-Br) cluster_target Biological Target R R Br Br R->Br Covalent Bond sigma_hole σ-hole (+) Acceptor Y (e.g., O, N, S) sigma_hole->Acceptor  Halogen Bond (R-Br···Y)

Caption: The σ-hole concept and halogen bonding.

Comparative Analysis of Positional Isomers: A Data-Driven Perspective

The influence of bromine's position is not merely theoretical; it is consistently demonstrated in structure-activity relationship (SAR) studies. The subtle shift of a bromine atom from one position to another on a phenyl ring can result in orders of magnitude differences in biological activity.

Case Study 1: Methylphenidate Analogs and Monoamine Transporters

A study on brominated analogs of dl-threo-methylphenidate revealed significant differences in their binding affinities for dopamine (DAT) and norepinephrine (NET) transporters. The meta-bromo derivative exhibited the highest affinity for both transporters, highlighting a distinct positional preference.

CompoundPosition of BromineDAT IC50 (nM)[10]NET IC50 (nM)[10]
MethylphenidateUnsubstituted82440
Analog 1ortho1332
Analog 2 meta 4 20
Analog 3para2031

Table 1: Comparative binding affinities of brominated methylphenidate analogs for dopamine and norepinephrine transporters.[10]

The superior activity of the meta-substituted analog suggests that this position allows for an optimal halogen bond or other favorable interaction within the binding sites of both DAT and NET, which is not as effectively achieved by the ortho or para isomers.[10]

Case Study 2: Quinazoline-based Kinase Inhibitors

In the development of tyrosine kinase inhibitors, the placement of a bromine atom on a phenylamino side chain has been shown to be critical for potency. For instance, in a series of 4-substituted quinazolines, the 3-bromophenylamino (meta) derivative was found to be exceptionally potent against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Compound ScaffoldPhenyl SubstitutionEGFR Tyrosine Kinase IC50 (nM)
4-Anilinoquinazoline3-Bromo (meta)0.029[11]
4-AnilinoquinazolineUnsubstituted>100[11]

Table 2: Impact of meta-bromination on the inhibitory activity of a 4-anilinoquinazoline against EGFR tyrosine kinase.[11]

This dramatic increase in potency with the meta-bromo substituent strongly indicates a key interaction, likely a halogen bond, with a specific residue in the ATP-binding site of the enzyme.[11]

Experimental Assessment Workflow: A Practical Guide

To systematically assess the influence of bromine's position, a multi-faceted experimental approach is required, integrating biophysical, structural, and computational methods.

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity & Kinetics cluster_structural Structural Biology cluster_computational In Silico Analysis Synthesis Synthesize Positional Isomers (ortho, meta, para) ITC Isothermal Titration Calorimetry (ITC) (Kd, ΔH, ΔS) Synthesis->ITC Thermodynamics SPR Surface Plasmon Resonance (SPR) (kon, koff, Kd) Synthesis->SPR Kinetics Xray X-ray Crystallography (3D Structure of Complex) ITC->Xray Guide Crystallization SPR->Xray Guide Crystallization Modeling Computational Modeling (Predict Halogen Bonds) Xray->Modeling Validate Predictions Modeling->Synthesis Rational Design

Caption: General experimental workflow for comparing positional isomers.

Binding Affinity and Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][12] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] Comparing the thermodynamic signatures of positional isomers can reveal the nature of the driving forces behind their binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a concentrated stock solution of the protein (typically 10-100 µM) in a well-defined buffer.

    • Dissolve the ortho, meta, and para-brominated compounds in the exact same buffer to a concentration typically 10-20 times that of the protein. It is crucial to match the buffer composition precisely to minimize heats of dilution.[14]

    • Degas all solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells and the titration syringe.[15]

    • Load the reference cell with degassed buffer or water.

    • Load the protein solution into the sample cell (typically ~200-300 µL).[14]

    • Load the ligand solution into the titration syringe (typically ~40-100 µL).[14]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, precise injections (e.g., 1-2 µL) of the ligand solution into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).[9]

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. Subtract this from the primary experimental data.[9]

    • Integrate the heat peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time, providing kinetic data in the form of association (kon) and dissociation (koff) rate constants.[7] The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (Kd). Comparing the kinetics of positional isomers can provide insights into the residence time of the drug on its target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein onto the sensor surface using a suitable chemistry (e.g., amine coupling). Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of 50-100 response units (RU) for small molecule analytes to avoid mass transport limitations.[16]

    • Deactivate any remaining active groups on the surface and wash with running buffer until a stable baseline is achieved.

  • Analyte Preparation:

    • Prepare a series of dilutions of the ortho, meta, and para-brominated compounds in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[17] Include a buffer blank for double referencing.

  • Binding Measurement:

    • Inject the different concentrations of each isomer over the protein-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[16]

    • Monitor the association phase during the injection, followed by the dissociation phase as the running buffer flows over the surface.

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.[6]

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer blank injection.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd for each isomer.

Structural Elucidation: X-ray Crystallography

X-ray crystallography provides the ultimate atomic-level detail of how a ligand binds to its target.[16] By solving the crystal structures of a protein in complex with each of the brominated positional isomers, one can directly visualize the specific interactions, including any halogen bonds, and understand the structural basis for differences in affinity and selectivity.

xray_workflow Protein_Purification Protein Expression & Purification Crystallization Protein Crystallization (Apo or Co-crystallization) Protein_Purification->Crystallization Soaking Crystal Soaking with Positional Isomers Crystallization->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analysis of Binding Modes & Halogen Bonds Structure_Solution->Analysis

Caption: General workflow for X-ray crystallographic analysis.

Experimental Protocol: X-ray Crystallography

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein, either in its apo form or in a co-crystallization setup with one of the ligands.[18]

    • Optimize the conditions to obtain well-diffracting single crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals into a solution containing a high concentration of the desired brominated isomer. The soaking time can range from minutes to days.[19]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with an excess of the ligand.[1]

  • Cryo-protection and Crystal Mounting:

    • Transfer the crystal into a cryo-protectant solution (often containing the ligand to prevent it from dissociating) to prevent ice formation during data collection.

    • Mount the crystal in a loop and flash-cool it in liquid nitrogen.

  • X-ray Data Collection:

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).[20]

    • Collect a complete set of diffraction images as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure, typically by molecular replacement if a model of the protein is available.

    • Build and refine the model of the protein-ligand complex, paying close attention to the fit of the ligand into the electron density.[16]

  • Analysis:

    • Analyze the final refined structure to identify key interactions between each isomer and the protein, including distances and angles of potential halogen bonds.

    • Compare the binding modes of the ortho, meta, and para isomers to understand the structural basis for their different activities.

Impact on Pharmacokinetics and Metabolism

The position of a bromine atom can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. While often introduced to block metabolic hotspots and increase a drug's half-life, the specific position is crucial.[3] For example, a bromine atom at a position susceptible to oxidative metabolism may be removed, while one at a sterically hindered position may be more stable. Positional changes can also alter a compound's lipophilicity and polarity, affecting its permeability across biological membranes and its overall pharmacokinetic profile.

Conclusion: A Guiding Principle for Rational Drug Design

The strategic placement of a bromine atom is a powerful tool in the medicinal chemist's arsenal. As this guide has demonstrated, the influence of bromine's position on biological target interaction is profound and predictable. By understanding the principles of halogen bonding and employing a systematic experimental workflow that combines biophysical, structural, and computational techniques, researchers can move beyond serendipity and towards the rational design of more potent and selective therapeutics. The choice between an ortho, meta, or para substitution is not a trivial one; it is a critical decision that can define the success of a drug discovery campaign.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical Reviews, 116(4), 2478–2601. [Link]
  • Ford, M. C., & Ho, P. S. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 9(4), 67. [Link]
  • Siraj, N., Singh, A., & Tiwari, R. K. (2022). Halogen Bonding: A New Frontier in Medicinal Chemistry. In New Drug Discovery and Development. IntechOpen. [Link]
  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]
  • Di Paolo, E., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
  • Škubník, K., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
  • Burgess, K. M., & Marsden, H. R. (2013). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 11), 2126–2134. [Link]
  • Du, X., Li, Y., & Li, M. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 495. [Link]
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Protein X-ray Crystallography and Drug Discovery. FEBS Letters, 591(22), 3655-3680. [Link]
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
  • Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography. YouTube. [Link]
  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]
  • Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 122(3), 614-619. [Link]
  • Gribble, G. W. (2010). Naturally occurring organohalogen compounds--a comprehensive survey.
  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]
  • Jitareanu, A., et al. (2018). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-240. [Link]
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Zgoda-Pols, J. R., & Wainer, I. W. (2001). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review.
  • Vaiseman, N., Koren, G., & Pencharz, P. (1986). Pharmacokinetics of oral and intravenous bromide in normal volunteers. Journal of Toxicology. Clinical Toxicology, 24(5), 403–413. [Link]
  • Jitareanu, A., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(3), 227-240. [Link]
  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(8), 1252-1261. [Link]
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]
  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences, 58(4), PL61-4. [Link]

Sources

A Comparative Guide to the Applications of Halogenated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of halogen atoms onto an anthranilic acid scaffold is a powerful tool in chemical and pharmaceutical design. This modification profoundly alters the molecule's electronic properties, lipophilicity, acidity (pKa), and metabolic stability, unlocking a diverse range of applications. This guide provides an in-depth comparative review of these applications, moving from their most established role in medicine to their emerging uses in materials science and as versatile synthetic precursors. We will delve into the causality behind experimental choices and provide validated protocols for key workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Medicinal Chemistry: From Pain Relief to Novel Therapeutics

The most significant contribution of halogenated anthranilic acids to human health is their function as non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the fenamate class. However, their utility extends beyond inflammation to oncology and anti-infectives.

The Fenamate Class of NSAIDs: A Comparative Analysis

Fenamates are derivatives of N-phenylanthranilic acid that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory prostaglandins. The nature and position of the halogen substituent directly influence the drug's potency and selectivity.

Comparative Performance of Key Fenamates

CompoundKey Halogen/SubstituentPrimary Therapeutic UseComparative Insights & Causality
Flufenamic Acid -CF₃ (Trifluoromethyl)Anti-inflammatory and analgesic for rheumatoid arthritis and osteoarthritis.[1][2][3][4]The highly electronegative trifluoromethyl group enhances the acidity of the carboxylic acid moiety, promoting stronger interaction with the COX active site. This leads to potent, albeit non-selective, inhibition of both COX-1 and COX-2.[4]
Mefenamic Acid -CH₃ (x2), (No Halogen)Mild to moderate pain, especially menstrual pain (dysmenorrhea).[1][2][3][5]While not halogenated on the anthranilic ring itself, it is a foundational fenamate. Its comparison highlights the significant potency boost gained from halogenation in other members of the class.[1][2]
Meclofenamic Acid -Cl (x2), -CH₃Acute and chronic rheumatoid arthritis and osteoarthritis.The two chlorine atoms increase lipophilicity and electron-withdrawing character, contributing to its high potency as a dual COX-1/COX-2 inhibitor.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of fenamates are achieved by blocking the active site of COX enzymes, thus preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX_Pathway cluster_membrane Cellular Stimuli (Injury/Infection) cluster_cytosol Inflammatory Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Fenamates Halogenated Anthranilic Acids (Fenamates) Fenamates->COX_Enzymes Inhibition

Figure 1: Inhibition of the prostaglandin synthesis pathway by fenamates.

Emerging Therapeutic Areas

The structural motifs of halogenated anthranilic acids are being explored for applications beyond inflammation.

  • Oncology: Certain derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists.[6][7] These compounds show promise in treating prostate cancer, including strains resistant to current therapies, by inhibiting AR-mediated transactivation through a distinct molecular mechanism.[6][7]

  • Anti-Infectives: Halogenated anthranilic acids can interfere with bacterial communication systems known as quorum sensing (QS).[8][9] Specifically, they act as inhibitors of Pseudomonas quinolone signal (PQS) biosynthesis, a key pathway in the virulence of Pseudomonas aeruginosa.[8][9] This anti-virulence strategy is a promising alternative to traditional antibiotics as it is less likely to promote resistance.

Advanced Materials: Scaffolds for Functional Polymers

While less explored than their medicinal roles, anthranilic acids are versatile monomers for creating functional polymers. Halogenation can be used to tune the electronic properties and stability of these materials.

Conductive Polymer Composites: Polyanthranilic acid (PAA) and its copolymers can serve as a 3D matrix for incorporating nanoparticles, creating advanced composite materials.[10] The carboxylic acid and amine groups provide excellent coordination sites for metal ions, which can then be converted into metal oxides for applications in catalysis, sensing, and energy storage. Halogen substituents on the aromatic ring can modulate the polymer's conductivity and environmental stability.

Polymer_Workflow A Halogenated Anthranilic Acid (Monomer) B Chemical or Electrochemical Polymerization A->B C Functional Polymer Chain (e.g., Poly-5-chloroanthranilic acid) B->C D Incorporation of Nanoparticles (e.g., Metal Oxides) C->D E Advanced Polymer Composite D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-6-bromobenzoic acid, a halogenated aromatic compound. The procedures outlined herein are designed to mitigate risks to personnel and the environment, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as an irritant.[1][2][3]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[5] The presence of bromine classifies it as a halogenated organic compound , which dictates specific segregation and disposal pathways.[6][7][8][9]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct use of engineering controls and Personal Protective Equipment (PPE). The causality behind this is to create multiple barriers of protection between the researcher and the hazardous substance.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[7]
Eye Protection Chemical Splash GogglesTo protect against accidental splashes that can cause serious eye irritation.[2][7]
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use.[7]
Body Protection Fully Buttoned Laboratory CoatTo protect skin and personal clothing from contamination.[7]

An eyewash station and safety shower must be readily accessible in any area where this compound is handled.[7]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is waste segregation . Mixing halogenated waste with non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance.[8][10][11]

Step 1: Waste Collection and Segregation

  • Designate a Waste Stream: At the point of generation, all waste containing this compound (including residues, contaminated consumables, and rinsates) must be identified and collected as "Halogenated Organic Waste."[6][8][9]

  • Use a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. Often, the original reagent bottle is a suitable choice if it is in good condition and appropriately sized.[10][11] The container must have a tightly sealing cap to prevent the release of vapors.[10][12]

Step 2: Proper Labeling

  • Immediate Labeling: The waste container must be labeled clearly and accurately as soon as the first drop of waste is added.[10]

  • Label Content: The label must include:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "This compound "[7]

    • An indication of all other components in the waste mixture.

    • The approximate concentrations of the constituents.

Step 3: Accumulation and Storage

  • Secure Storage: Keep the waste container securely closed at all times, except when actively adding waste.[10][12]

  • Designated Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7][13][14]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][12]

Step 4: Final Disposal

  • Arrange for Pickup: Once the container is full (do not overfill), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][12]

  • Documentation: Complete all necessary waste disposal manifests and logs as required by your institution and local regulations.[15]

Disposal of Empty Containers: A container that has held this compound is not considered empty until it has been triple-rinsed.[5][16]

  • Rinse the container three times with a solvent capable of removing the residue (e.g., acetone or methanol).

  • Crucially, the rinsate from these washes must be collected and disposed of as hazardous halogenated waste. [5][16]

  • After triple-rinsing and allowing it to air dry, deface or remove the original label.[5] The container may then be disposed of as regular solid waste, such as in a designated glass disposal box.[12]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.[11]

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.[11]

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[6][7]

  • Cleanup: Carefully collect the absorbent material and all contaminated debris using non-sparking tools.[7]

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it appropriately.[7]

For Large Spills:

  • Evacuate: Immediately evacuate the area.[6]

  • Alert EHS: Contact your institution's EHS department or emergency response team without delay.[6][12]

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any dust or vapors.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Management of Waste - Prudent Practices in the Laboratory.
  • Chemical Waste Procedures. Division of Research Safety, University of Illinois. [Link]
  • Safe Chemical Waste Handling in Cold Weather Labs. Environmental Marketing Services. [Link]
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
  • 2-Amino-3-bromobenzoic acid MSDS. LookChem. [Link]
  • Bromine Standard Operating Procedure.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
  • Guidance For Hazard Determination.
  • Guidelines for Halogenated Solvents Degreasing Operations. California Air Resources Board. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Essential Protective Measures for Handling 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 2-Amino-6-bromobenzoic acid, ensuring the well-being of laboratory personnel and the integrity of your research. The following protocols are derived from established safety data and best practices for managing halogenated aromatic compounds.

Hazard Analysis: Understanding the Risks

This compound is a solid organic compound that presents several key hazards that dictate our protective strategy. Safety Data Sheets (SDS) consistently identify the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3]

The primary routes of exposure are through skin contact, eye contact, and inhalation of airborne particles. Therefore, our personal protective equipment (PPE) selection is directly aimed at creating a robust barrier against these entry points.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing.[2]Protects against airborne dust particles and accidental splashes that can cause severe eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully-buttoned laboratory coat.Prevents direct skin contact, which can lead to irritation. Halogenated aromatic compounds can degrade certain glove materials, making nitrile or neoprene a more robust choice.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a certified chemical fume hood.[2]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide details the handling process for this compound.

Preparation and Donning PPE
  • Work Area Preparation: Ensure all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Gather Materials: Have all necessary equipment, including the chemical, weighing paper, spatulas, and waste containers, readily available within the fume hood.

  • Don PPE:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don your chemical safety goggles.

    • If required, put on your respirator, ensuring a proper fit.

    • Finally, put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Handling and Experimental Procedure
  • Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust by handling the solid gently.

  • Transfer: Use a clean spatula to transfer the solid to your reaction vessel.

  • Clean-up: Immediately clean any spills using appropriate methods. For small dry spills, carefully sweep up the material and place it in a designated waste container.[4]

Doffing PPE and Disposal

The sequence of removing PPE is as critical as putting it on to prevent cross-contamination.

  • Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outside of the glove with your bare hands. Dispose of them in a designated, sealed container for halogenated organic waste.

  • Goggles and Respirator: Remove your goggles and respirator.

  • Lab Coat: Remove your lab coat, folding it inwards to contain any potential contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing your work and removing all PPE.[2]

Waste Disposal Plan

Proper waste management is a critical component of laboratory safety.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container designated for halogenated organic waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Visualizing the Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing the integration of safety measures at each step.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer doff_ppe Doff PPE Correctly transfer->doff_ppe dispose Dispose of Waste in Designated Containers doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A flowchart of the standard operating procedure.

References

  • Personal Protective Equipment (PPE) - CHEMM.
  • 2-Amino-3-bromobenzoic acid MSDS CasNo.20776-51-6 - LookChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-bromobenzoic acid
Reactant of Route 2
2-Amino-6-bromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.